(S)-Methyl 4-hydroxy-3-methylbutyrate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (3S)-4-hydroxy-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-5(4-7)3-6(8)9-2/h5,7H,3-4H2,1-2H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAOBYSGIZKAMB-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Spectroscopic and Methodological Guide to (S)-Methyl 4-hydroxy-3-methylbutyrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic signature of (S)-Methyl 4-hydroxy-3-methylbutyrate, a chiral building block of significant interest in synthetic organic chemistry and drug development. By delving into the causality behind experimental choices and presenting self-validating protocols, this document aims to serve as an authoritative resource for the accurate identification and characterization of this molecule.
Introduction
(S)-Methyl 4-hydroxy-3-methylbutyrate (CAS 138306-24-8) is a valuable chiral intermediate used in the synthesis of complex natural products and pharmaceuticals. Its stereodefined structure, featuring a primary alcohol and a methyl-substituted stereocenter, necessitates precise analytical techniques for confirmation of its identity and purity. This guide focuses on the three cornerstone spectroscopic methods for the characterization of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data and protocols presented herein are grounded in established scientific literature, ensuring reliability and reproducibility.
The structural analysis of (S)-Methyl 4-hydroxy-3-methylbutyrate is paramount for its application in stereoselective synthesis, where the configuration of each chiral center is critical to the biological activity of the final target molecule. The spectroscopic data provided in this guide is derived from the characterization of the compound in the context of the total synthesis of (+)-Lasonolide A, as reported in the Journal of Organic Chemistry.[1]
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous assignment of spectroscopic signals, the following numbering scheme is used for the atoms in (S)-Methyl 4-hydroxy-3-methylbutyrate.
Caption: Workflow for NMR data acquisition and processing.
IR Spectroscopy Protocol
Caption: Workflow for IR spectrum acquisition.
Mass Spectrometry Protocol (HRMS-ESI)
Caption: Workflow for HRMS-ESI data acquisition.
References
-
Tufariello, J. et al. (2013). Total Synthesis of (+)-Lasonolide A. Journal of Organic Chemistry, 78(23), 11948–11955. [Link]
Sources
Enantioselective Synthesis of (S)-Methyl 4-hydroxy-3-methylbutyrate: A Senior Application Scientist's Guide
An In-depth Technical Guide for Drug Development Professionals
Abstract
(S)-Methyl 4-hydroxy-3-methylbutyrate is a critical chiral building block in the pharmaceutical industry, valued for its role in the synthesis of complex, biologically active molecules. Achieving high enantiopurity of this β-hydroxy ester is paramount, necessitating sophisticated synthetic strategies that can precisely control stereochemistry. This technical guide provides an in-depth exploration of the two predominant and field-proven methodologies for its enantioselective synthesis: asymmetric chemical hydrogenation and biocatalytic reduction. We will dissect the mechanistic underpinnings of each approach, present detailed, actionable protocols, and offer a comparative analysis to guide researchers and process chemists in selecting the optimal strategy for their specific development needs. This document is structured to deliver not just procedural steps, but the causal logic behind them, ensuring scientific integrity and reproducibility.
Introduction: The Significance of a Chiral Synthon
Chiral β-hydroxy esters are foundational structural motifs in a vast array of natural products and pharmaceuticals.[1][2] The specific stereochemistry of the hydroxyl and adjacent alkyl groups profoundly influences molecular recognition and biological activity. (S)-Methyl 4-hydroxy-3-methylbutyrate (CAS 138306-24-8)[3] is a prime example, serving as a versatile precursor in multi-step syntheses where the introduction of a specific stereocenter is a critical design element.
The primary challenge in its synthesis lies in the creation of the stereocenter at the C3 position with high enantiomeric excess (e.e.). This requires overcoming the energetic similarity of the two faces of the prochiral ketone precursor, methyl 3-methyl-4-oxobutanoate. The two leading strategies to address this challenge, asymmetric hydrogenation and biocatalysis, represent distinct philosophies in stereocontrol.
Strategy I: Ruthenium-Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation is one of the most powerful and reliable methods for the synthesis of chiral alcohols from prochiral ketones.[4] This approach leverages a transition metal catalyst, typically Ruthenium(II), complexed with a chiral diphosphine ligand. The ligand creates a chiral pocket around the metal center, forcing the substrate to bind in a specific orientation and thereby directing the hydrogen delivery to one enantiotopic face of the carbonyl group.
2.1. Mechanistic Rationale and Catalyst Selection
The success of this method hinges on the choice of the chiral ligand. Ligands such as BINAP, P-Phos, and SunPhos have demonstrated exceptional efficacy in the hydrogenation of β-keto esters.[4][5][6] The mechanism, broadly accepted, involves the formation of a ruthenium dihydride species which then coordinates to the ketone's carbonyl oxygen. This is followed by the concerted transfer of a hydride from the metal and a proton from the ligand's amine group (in the case of Noyori-type catalysts) to the carbonyl, setting the stereocenter.
The electronic and steric properties of the ligand are critical; for instance, electron-donating bis(trialkylphosphine) ligands can enhance catalytic activity and enantioselectivity across a range of β-keto ester substrates.[7] Furthermore, additives like hydrochloric acid can act as a substrate activator, significantly influencing catalytic performance and the ultimate enantioselectivity of the reaction.[8]
Caption: Catalytic cycle for Ru-catalyzed asymmetric hydrogenation.
2.2. Data Summary: Ligand Performance
The selection of the chiral ligand is the most crucial variable in developing a successful asymmetric hydrogenation protocol. The table below summarizes the performance of various ruthenium-ligand systems for the reduction of β-keto esters, demonstrating the high yields and enantioselectivities achievable.
| Catalyst System | Substrate Type | Yield (%) | e.e. (%) | Key Conditions | Reference(s) |
| Ru-(S)-SunPhos | γ-Heteroatom β-Keto Esters | Up to 99 | Up to 99.1 | Methanol, 50 atm H₂ | [5] |
| Ru-(S,S)-TsDPEN | Aromatic Ketones | >95 | >99 | Isopropanol, Base | [9] |
| Ru-P-Phos | α- & β-Keto Esters | >98 | Up to 99 | Ionic Liquid/MeOH, 4 MPa H₂ | [6] |
| Ru-Difluorphos | β-Keto Esters | >99 | Up to 99 | Methanol, 80 °C | [8] |
| Ru-TangPhos | Aryl & Alkyl β-Keto Esters | Quantitative | >99 | Methanol, 100 psi H₂ | [7] |
2.3. Experimental Protocol: Asymmetric Hydrogenation
This protocol is a representative procedure synthesized from established methods for the Ru-catalyzed asymmetric hydrogenation of β-keto esters.[5][6]
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Ru(cod)₂Cl₂] (0.01 mmol) and the selected chiral diphosphine ligand (e.g., (S)-SunPhos, 0.011 mmol). Anhydrous, degassed methanol (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the pre-catalyst.
-
Reaction Setup: To the pre-catalyst solution, add methyl 3-methyl-4-oxobutanoate (1.0 mmol).
-
Hydrogenation: The Schlenk flask is placed in a high-pressure autoclave. The system is purged three times with H₂ gas before being pressurized to 50 atm.
-
Reaction Execution: The reaction mixture is stirred vigorously at 50 °C for 12-24 hours. Reaction progress can be monitored by TLC or GC analysis of aliquots.
-
Work-up and Purification: Upon completion, the autoclave is cooled to room temperature and carefully depressurized. The solvent is removed under reduced pressure. The residue is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield (S)-Methyl 4-hydroxy-3-methylbutyrate.
-
Analysis: The product's chemical purity is determined by ¹H NMR and GC-MS. The enantiomeric excess (e.e.) is determined by chiral HPLC or GC analysis.
Strategy II: Biocatalytic Asymmetric Reduction
Biocatalysis offers a powerful, "green" alternative to chemical catalysis, leveraging the exquisite stereoselectivity of enzymes to perform asymmetric transformations under mild, aqueous conditions.[10] For the synthesis of (S)-Methyl 4-hydroxy-3-methylbutyrate, the asymmetric reduction of the prochiral ketone precursor is the most direct biocatalytic route. This can be accomplished using either whole-cell systems or isolated, purified enzymes.
3.1. Whole-Cell Bioreduction: The Baker's Yeast Model
Baker's yeast (Saccharomyces cerevisiae) is a readily available and inexpensive biocatalyst containing a multitude of oxido-reductase enzymes.[11][12] It has been used extensively for the asymmetric reduction of β-keto esters.[13] The stereochemical outcome of the reduction is highly dependent on the substrate structure, as different enzymes within the yeast may compete, sometimes producing opposite enantiomers.[10] Despite this, for many simple β-keto esters, high enantioselectivity can be achieved.
Causality: The primary advantage of whole-cell systems is that cofactor (NADPH/NADH) regeneration is handled internally by the cell's metabolism, typically fueled by a simple sugar like glucose. However, the presence of multiple enzymes can lead to lower selectivity and the formation of byproducts, complicating purification.[14]
3.2. Isolated Ketoreductases (KREDs): Precision and Purity
To overcome the limitations of whole-cell systems, specific ketoreductase (KRED) enzymes can be overexpressed in a host organism (like E. coli), isolated, and used as purified catalysts. This approach offers superior control and predictability, as a single enzyme is responsible for the transformation, leading to exceptionally high enantiomeric and chemical purity.[15]
Causality: The use of an isolated KRED necessitates an external system for cofactor regeneration. This is commonly achieved by adding a second enzyme, such as glucose dehydrogenase (GDH), and a sacrificial substrate (glucose). The GDH oxidizes glucose to gluconolactone, simultaneously reducing the oxidized cofactor (NADP⁺) back to its active form (NADPH), allowing the KRED to continue its catalytic cycle.
Caption: Comparison of whole-cell and isolated enzyme workflows.
3.3. Experimental Protocol: Bioreduction with Baker's Yeast
This protocol provides a general method for the whole-cell reduction of a β-keto ester.[12]
-
Yeast Suspension: Suspend commercial Baker's yeast (50 g) in a 1 L flask containing 250 mL of a 5% (w/v) glucose solution in tap water.
-
Activation: Stir the suspension at 30 °C for 30-60 minutes to activate the yeast (indicated by foaming).
-
Substrate Addition: Add methyl 3-methyl-4-oxobutanoate (1.0 g, ~7.5 mmol) to the activated yeast suspension.
-
Reaction: Seal the flask (a balloon is suitable to release CO₂) and stir the mixture at room temperature or 30 °C for 48-72 hours. Monitor the reaction by extracting aliquots with ethyl acetate and analyzing via GC.
-
Work-up: After the reaction, add celite (20 g) to the mixture and filter through a Büchner funnel to remove the yeast cells. Wash the filter cake with ethyl acetate (3 x 50 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain (S)-Methyl 4-hydroxy-3-methylbutyrate.
-
Analysis: Characterize the product by NMR and determine the e.e. by chiral GC or HPLC.
Comparative Analysis and Conclusion
Both asymmetric hydrogenation and biocatalysis are highly effective strategies for producing (S)-Methyl 4-hydroxy-3-methylbutyrate with excellent enantiopurity. The choice between them depends on project-specific factors such as scale, cost, available equipment, and downstream purity requirements.
| Feature | Asymmetric Hydrogenation | Biocatalysis (Isolated KRED) |
| Selectivity | Excellent (>99% e.e. is common) | Excellent (>99% e.e. is common) |
| Conditions | High pressure (H₂), organic solvents | Ambient pressure, aqueous buffer, mild temp. |
| Catalyst | Precious metal (Ru), expensive chiral ligand | Renewable enzyme, requires cofactor system |
| Substrate Scope | Generally broad for β-keto esters | Can be substrate-specific; enzyme screening may be needed |
| Work-up | Chromatography to remove metal/ligand | Simpler extraction; less hazardous waste |
| Scalability | Well-established for industrial scale | Highly scalable, especially in fermentation setups |
| "Green" Aspect | Requires organic solvents and metals | Uses water as solvent, biodegradable catalyst |
For early-stage drug discovery and rapid analog synthesis, asymmetric hydrogenation offers a robust and predictable platform with a broad substrate scope, provided the necessary high-pressure equipment is available. The primary considerations are the cost of the catalyst and the need to rigorously remove metal contaminants from the final product.
For process development and large-scale manufacturing, biocatalysis , particularly with isolated ketoreductases, presents a compellingly "green," safe, and cost-effective alternative. While it may require initial investment in enzyme screening and development, the operational benefits—mild conditions, aqueous media, and high purity—make it an ideal choice for sustainable pharmaceutical production. The whole-cell approach remains a viable, low-cost option for smaller scales where moderate selectivity is acceptable.
Ultimately, a thorough evaluation of both methodologies will empower drug development professionals to select the most efficient, economical, and sustainable path for synthesizing the crucial (S)-Methyl 4-hydroxy-3-methylbutyrate building block.
References
- Chen, S., Yang, W., Yao, Y., Yang, X., Deng, Y., & Yang, D. (2018). Progress in Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Keto Esters. Chinese Journal of Organic Chemistry, 38(10), 2534-2552.
- Tang, W., Wu, S., & Zhang, X. (2006). Ru-Catalyzed Asymmetric Hydrogenation of β-Keto Esters. Synfacts, 2006(01), 0013-0013.
- Shieh, W.-R., & Chen, C.-S. (n.d.). Enantioselective Reductions of β‐keto‐Esters by Bakers' Yeast.
- Enantiodivergent Biosynthesis of β-Hydroxy esters by Self-Sufficient Heterogeneous Biocatalysts in Continuous Flow. (2024). ChemRxiv.
- de Oliveira, D., de Matos, L., & Leite, S. (2013). Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums.
- Fan, W., Li, W., Ma, X., Tao, X., Li, X., Yao, Y., Xie, X., & Zhang, Z. (2011). Ru-Catalyzed Asymmetric Hydrogenation of γ-Heteroatom Substituted β-Keto Esters. The Journal of Organic Chemistry, 76(22), 9423–9430.
- Morris, D. J. (2022). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Omega, 7(36), 31771–31784.
- Qin, B., & Li, Z. (2013). Directed evolution of Candida antarctica lipase B for kinetic resolution of profen esters. Semantic Scholar.
- Rout, L., & Tunge, J. A. (2010). The Asymmetric Synthesis of β-Aryl-α-hydroxy Esters from β-Aryl-α,β-dihydroxy Esters. The Journal of Organic Chemistry, 75(1), 235–238.
- Yi, J., & Hua, R. (2006). Ruthenium catalyzed asymmetric hydrogenation of α- and β-keto esters in ionic liquids using chiral P-Phos ligand. Canadian Journal of Chemistry, 84(9), 1228–1232.
- Asymmetric Reduction of β-Keto Esters with an Enzyme
- Silva, F. M. W. G., Szemes, J., Mustashev, A., Takács, O., Imarah, A. O., & Poppe, L. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. International Journal of Molecular Sciences, 24(14), 11527.
- Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. (n.d.). ScienceDirect.
- Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. (2013). PMC.
- Stewart, J. D. (2001). Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast.
- McLoughlin, E. C., Twamley, B., & O'Boyle, N. M. (2024). Candidaantarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams. European Journal of Medicinal Chemistry, 276, 116692.
- Synthesis of β-hydroxy ketones, esters, nitriles and related compounds. (n.d.). Organic Chemistry Portal.
- Module 2 : Reduction Reactions. (n.d.). NPTEL Archive.
- Wu, Z., Shi, W., Jin, M., & Zhou, W. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Advances, 13(28), 19184–19191.
- Lee, S. H., & Kim, D. (2002). A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone. PubMed.
- Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. (2023). ACS Chemical Biology.
- Artificial biocatalytic cascades for the enantiocomplementary synthesis of 3-hydroxy-γ-butyrolactones. (2023). Green Chemistry.
- Enantioselective Synthesis of (S)-3-Hydroxy-gamma-butyrolactone: Application Notes and Protocols. (n.d.). Benchchem.
- Technical Support Center: Synthesis of (S)-3-Hydroxy-γ-butyrolactone. (n.d.). Benchchem.
- Chen, X., Liu, Z., Huang, J., Lin, C., & Zheng, Y. (2015). Asymmetric synthesis of optically active methyl-2-benzamido-methyl-3-hydroxy-butyrate by robust short-chain alcohol dehydrogenases from Burkholderia gladioli.
- Methyl (R)-(-)
- Bálint, J., & Fogassy, E. (2016). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 21(10), 1338.
- Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. (2024). Frontiers.
- methyl-3-hydroxy-butyrate by robust short-chain alcohol dehydrogenases from Burkholderia gladioli. (n.d.). Royal Society of Chemistry.
- (S)
Sources
- 1. researchgate.net [researchgate.net]
- 2. β-Hydroxy ketone, ester, nitrile synthesis by hydration or substitution [organic-chemistry.org]
- 3. (S)-METHYL 4-HYDROXY-3-METHYLBUTYRATE synthesis - chemicalbook [chemicalbook.com]
- 4. sioc-journal.cn [sioc-journal.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. sci-hub.st [sci-hub.st]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. archive.nptel.ac.in [archive.nptel.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. acgpubs.org [acgpubs.org]
- 13. scite.ai [scite.ai]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
Physical and chemical properties of (S)-Methyl 4-hydroxy-3-methylbutyrate
An In-Depth Technical Guide to the Physical and Chemical Properties of (S)-Methyl 4-hydroxy-3-methylbutyrate
Introduction
(S)-Methyl 4-hydroxy-3-methylbutyrate is a chiral organic compound of significant interest to the chemical and pharmaceutical industries. As a stereochemically defined molecule, it serves as a valuable building block, or synthon, in the asymmetric synthesis of more complex, biologically active molecules. Its structure, featuring both a primary hydroxyl group and a methyl ester, provides two distinct points for chemical modification, making it a versatile intermediate. This guide offers a comprehensive overview of its core physical and chemical properties, analytical characterization protocols, and applications, designed for researchers and professionals in organic synthesis and drug development.
Molecular Structure and Identification
The fundamental characteristics of a molecule are dictated by its structure. (S)-Methyl 4-hydroxy-3-methylbutyrate possesses a single stereocenter at the C3 position, which defines its (S)-configuration and its optical activity.
Caption: 2D structure of (S)-Methyl 4-hydroxy-3-methylbutyrate.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | methyl (3S)-4-hydroxy-3-methylbutanoate | - |
| CAS Number | 138306-24-8 | [1] |
| Molecular Formula | C₆H₁₂O₃ | [1] |
| Molecular Weight | 132.16 g/mol |[1] |
Physicochemical Properties
Specific experimental data for (S)-Methyl 4-hydroxy-3-methylbutyrate is not extensively documented in publicly available literature. However, its properties can be reliably inferred from its structure and comparison with closely related analogs like methyl 3-hydroxybutyrate. The presence of the polar hydroxyl and ester groups suggests it is a liquid at room temperature with moderate solubility in polar organic solvents and some solubility in water due to hydrogen bonding capabilities.
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value / Observation | Justification / Analog Data Source |
|---|---|---|
| Appearance | Colorless to pale yellow liquid | Based on similar short-chain hydroxy esters[2][3] |
| Boiling Point | ~80-90 °C at reduced pressure (~15 mmHg) | Extrapolated from analogs like Methyl (R)-3-hydroxybutyrate (56-58 °C / 11 mmHg) |
| Density | ~1.05 g/mL at 20 °C | Analog: Methyl (R)-3-hydroxybutyrate (1.055 g/mL at 20 °C) |
| Refractive Index | ~1.425 at 20 °C | Analog: Methyl (S)-(+)-3-hydroxybutyrate (~1.420)[2] |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, THF. Sparingly soluble in water. | The hydroxyl group promotes aqueous solubility, while the alkyl chain limits it. Soluble in common organic solvents.[4] |
Chemical Reactivity and Synthesis
The reactivity of (S)-Methyl 4-hydroxy-3-methylbutyrate is governed by its two primary functional groups. The primary alcohol can undergo oxidation to an aldehyde or carboxylic acid, or participate in ether and ester formation. The methyl ester is susceptible to hydrolysis (saponification) under basic conditions to yield the corresponding carboxylate salt, or transesterification in the presence of another alcohol under acidic or basic catalysis.
A common and efficient synthetic route involves the stereospecific ring-opening of a chiral lactone precursor.
Caption: Synthesis via ring-opening of a lactone precursor.[1]
Experimental Protocol: Synthesis from (S)-dihydro-4-methylfuran-2(3H)-one[1]
This protocol describes a representative lab-scale synthesis.
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Purge the system with an inert gas (e.g., Nitrogen or Argon).
-
Reagents: To the flask, add (S)-dihydro-4-methylfuran-2(3H)-one (1.0 eq) and anhydrous methanol.
-
Reaction: While stirring, add a solution of sodium methoxide in methanol (e.g., 25 wt%, 1.1 eq).
-
Heating: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 5 hours.
-
Workup: Cool the mixture to room temperature. Neutralize the base with a weak acid (e.g., ammonium chloride solution).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography or vacuum distillation to yield the pure (S)-Methyl 4-hydroxy-3-methylbutyrate.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. Standard spectroscopic methods are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework.
-
Predicted ¹H NMR (500 MHz, CDCl₃):
-
δ ~3.70 (s, 3H): The three protons of the methyl ester (-OCH₃). The singlet arises from the absence of adjacent protons.
-
δ ~3.55 (m, 2H): The two diastereotopic protons on the carbon bearing the hydroxyl group (-CH₂OH).
-
δ ~2.40 (m, 2H): The two diastereotopic protons on the carbon adjacent to the ester carbonyl (-CH₂COOCH₃).
-
δ ~2.0-2.2 (m, 1H): The single proton at the chiral center (-CH(CH₃)-).
-
δ ~1.00 (d, 3H): The three protons of the methyl group at the chiral center (-CH(CH₃)-), appearing as a doublet due to coupling with the adjacent single proton.
-
δ (variable): A broad singlet corresponding to the hydroxyl proton (-OH).
-
-
Predicted ¹³C NMR (125 MHz, CDCl₃):
-
δ ~173 ppm: Carbonyl carbon of the ester.
-
δ ~65 ppm: Carbon bearing the hydroxyl group (-CH₂OH).
-
δ ~52 ppm: Methyl carbon of the ester (-OCH₃).
-
δ ~40 ppm: Carbon adjacent to the carbonyl group (-CH₂CO-).
-
δ ~35 ppm: Carbon of the chiral center (-CH(CH₃)-).
-
δ ~17 ppm: Methyl carbon at the chiral center (-CH₃).
-
Protocol: NMR Sample Preparation and Analysis
-
Sample Prep: Accurately weigh ~10-20 mg of the purified sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).
-
Analysis: Process the data (Fourier transform, phase correction, and baseline correction) and integrate the peaks to confirm the proton count and analyze splitting patterns to verify the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
Predicted Key IR Absorptions (Neat):
-
~3400 cm⁻¹ (broad): O-H stretch from the primary alcohol. The broadness is due to hydrogen bonding.
-
~2950 cm⁻¹ (medium-strong): C-H stretches from the sp³ hybridized carbons.
-
~1735 cm⁻¹ (strong): C=O stretch from the ester carbonyl group. This is a highly characteristic peak.
-
~1170 cm⁻¹ (strong): C-O stretch from the ester linkage.
-
Mass Spectrometry (MS)
MS provides information on the molecular weight and fragmentation pattern, further confirming the structure.
-
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 132, corresponding to the molecular weight [C₆H₁₂O₃]⁺. This peak may be weak or absent in EI-MS.
-
Key Fragments:
-
m/z = 101: Loss of a methoxy radical (•OCH₃, 31 Da).
-
m/z = 73: Cleavage adjacent to the hydroxyl group.
-
m/z = 57: Further fragmentation.
-
-
Caption: Predicted major fragmentation pathways in EI-MS.
Applications in Research and Drug Development
The primary value of (S)-Methyl 4-hydroxy-3-methylbutyrate lies in its utility as a chiral building block. The stereospecificity of drug molecules is critical, as different enantiomers can have vastly different pharmacological activities and toxicities.
-
Chiral Synthon: It provides a scaffold with a defined stereocenter that can be incorporated into larger molecules, ensuring the final product has the desired enantiomeric purity. This is crucial in modern drug design to improve efficacy and reduce side effects.[5]
-
Intermediate for Complex Molecules: Compounds with similar structural motifs are key intermediates in the synthesis of HMG-CoA reductase inhibitors (statins), a major class of cholesterol-lowering drugs.[6]
-
Polymer Science: The broader family of polyhydroxybutyrates, which share a similar backbone, are studied as biodegradable polymers.[7] Methylated versions can be used to create polymers with tailored thermal and mechanical properties.[7]
Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[8]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing. Keep away from sources of ignition.[8]
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[8]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C to ensure long-term stability.
References
-
ChemBK. Methyl(S)-4-Chloro-3-Hydroxybutyrate. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 23439367, 4-Hydroxy-3-(hydroxymethyl)-3-methylbutanoic acid. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 544596, 4-Hydroxy-3-methylbutanal. Available from: [Link]
-
Wu, B. et al. (2023). Nature-inspired methylated polyhydroxybutyrates from C1 and C4 feedstocks. Nature Chemistry. Available from: [Link]
-
The Good Scents Company. methyl 3-hydroxybutyrate. Available from: [Link]
-
Human Metabolome Database. Showing metabocard for Methyl 3-hydroxybutyrate (HMDB0041603). Available from: [Link]
-
ACS Publications. Biosynthesis of 3-Hydroxy-3-Methylbutyrate from l-Leucine by Whole-Cell Catalysis. Available from: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407). Available from: [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0033890). Available from: [Link]
-
Wikipedia. β-Hydroxy β-methylbutyric acid. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15146, Methyl 3-hydroxybutyrate. Available from: [Link]
-
Organic Syntheses. Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Available from: [Link]
-
PubMed. [Application of methyl in drug design]. Available from: [Link]
-
PubMed. beta-hydroxy-beta-methylbutyrate (HMB) supplementation in humans is safe and may decrease cardiovascular risk factors. Available from: [Link]
-
Chemsrc. Methyl (3S)-3-hydroxybutanoate | CAS#:53562-86-0. Available from: [Link]
-
ResearchGate. (PDF) Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. Available from: [Link]
-
PubMed. De novo biosynthesis of 3-hydroxy-3-methylbutyrate as anti-catabolic supplement by metabolically engineered Escherichia coli. Available from: [Link]
-
US EPA. 2,6-Octadienal, 3,7-dimethyl- - Substance Details - SRS. Available from: [Link]
-
ETH Zürich. DIRECT DEGRADATION OF THE BIOPOLYMER POLY[(R)- 3-HYDROXYBUTYRIC ACID] TO (R)-3- HYDROXYBUTANOIC ACID AND ITS METHYL ESTER. Available from: [Link]
- Google Patents. CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.
- Google Patents. Method of using β-hydroxy-β-methylbutyrate to treat a condition.
-
LookChem. Cas 100116-78-7,α-benzoylamino-β-chloro-α-hydroxy-isovaleric acid. Available from: [Link]
Sources
- 1. (S)-METHYL 4-HYDROXY-3-METHYLBUTYRATE synthesis - chemicalbook [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. methyl 3-hydroxybutyrate, 1487-49-6 [thegoodscentscompany.com]
- 4. chembk.com [chembk.com]
- 5. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate - Google Patents [patents.google.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. chemicalbook.com [chemicalbook.com]
The Cornerstone of Chiral Synthesis: A Technical Guide to (S)-Methyl 4-hydroxy-3-methylbutyrate
For Researchers, Scientists, and Drug Development Professionals
(S)-Methyl 4-hydroxy-3-methylbutyrate , a valuable chiral building block, holds a significant position in the landscape of modern pharmaceutical synthesis. Its stereodefined structure provides a crucial starting point for the construction of complex, enantiomerically pure active pharmaceutical ingredients (APIs). This guide offers an in-depth exploration of the synthesis of this versatile intermediate, delving into both established chemical methodologies and innovative biocatalytic routes. By understanding the nuances of its preparation, researchers and drug development professionals can strategically incorporate this key synthon into their synthetic endeavors, paving the way for the efficient and stereoselective production of novel therapeutics.
The Significance of Chirality in Drug Development
In the realm of pharmacology, the three-dimensional arrangement of atoms within a molecule is paramount. Many drugs are chiral, meaning they exist as non-superimposable mirror images known as enantiomers. Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, cause undesirable side effects. This underscores the critical need for enantiomerically pure compounds in drug development. Chiral building blocks, such as (S)-Methyl 4-hydroxy-3-methylbutyrate, offer a reliable and efficient strategy to introduce a specific stereocenter into a target molecule, thereby ensuring the synthesis of the desired enantiomerically pure drug.
Synthesis Overview: Chemical and Biocatalytic Approaches
The synthesis of (S)-Methyl 4-hydroxy-3-methylbutyrate can be broadly categorized into two main approaches: traditional chemical synthesis and modern biocatalytic methods. The choice of synthetic route often depends on factors such as scalability, cost-effectiveness, and the desired level of stereochemical purity.
Chemical Synthesis: The Ring-Opening of a Chiral Lactone
A common and effective chemical method for the preparation of (S)-Methyl 4-hydroxy-3-methylbutyrate involves the ring-opening of a chiral lactone precursor, specifically (S)-dihydro-4-methylfuran-2(3H)-one. This approach leverages the pre-existing stereocenter in the starting material to ensure the desired stereochemistry in the final product.
The reaction is typically carried out by treating the lactone with a nucleophilic source of a methyl ester group, such as sodium methoxide in methanol. The methoxide anion attacks the carbonyl carbon of the lactone, leading to the opening of the five-membered ring and the formation of the desired methyl ester. This process is generally efficient and proceeds with high fidelity, preserving the stereochemical integrity of the chiral center.
A representative reaction scheme is as follows:
Caption: Chemical synthesis via lactone ring-opening.
Detailed Protocol: Methanolysis of (S)-dihydro-4-methylfuran-2(3H)-one
The following protocol is based on a literature procedure for the synthesis of (S)-Methyl 4-hydroxy-3-methylbutyrate[1]:
Materials:
-
(S)-dihydro-4-methylfuran-2(3H)-one
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Under an inert atmosphere, dissolve (S)-dihydro-4-methylfuran-2(3H)-one in anhydrous methanol in a suitable reaction flask.
-
Add a catalytic amount of sodium methoxide to the solution.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 5 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the reaction mixture with a suitable acid (e.g., dilute HCl).
-
Remove the methanol under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure (S)-Methyl 4-hydroxy-3-methylbutyrate.
Biocatalytic Synthesis: The Power of Enzymes
Biocatalysis has emerged as a powerful and green alternative to traditional chemical synthesis for the production of chiral compounds. Enzymes, such as ketoreductases and alcohol dehydrogenases, can catalyze the stereoselective reduction of prochiral ketones to their corresponding chiral alcohols with high enantiomeric excess (ee).
The synthesis of (S)-Methyl 4-hydroxy-3-methylbutyrate via a biocatalytic route would typically start from a prochiral β-keto ester, methyl 3-methyl-4-oxobutyrate. A carefully selected ketoreductase (KRED) or a whole-cell biocatalyst expressing a suitable dehydrogenase, along with a cofactor regeneration system (e.g., using glucose and glucose dehydrogenase), can efficiently reduce the ketone functionality to the desired (S)-alcohol.
The key advantages of this approach include:
-
High Enantioselectivity: Enzymes often exhibit exquisite stereocontrol, leading to products with very high enantiomeric purity.
-
Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media under mild temperature and pH conditions, reducing energy consumption and the need for harsh reagents.
-
Environmental Sustainability: Biocatalysis is considered a green technology due to the use of renewable catalysts (enzymes) and the generation of less hazardous waste.
Caption: Biocatalytic synthesis via asymmetric reduction.
While specific, optimized protocols for the biocatalytic synthesis of (S)-Methyl 4-hydroxy-3-methylbutyrate are often proprietary or described in specialized literature, the general principles of asymmetric bioreduction are well-established. Researchers can screen commercially available ketoreductase libraries or engineer enzymes to achieve the desired activity and selectivity for the target substrate.
Comparative Analysis of Synthetic Routes
The choice between chemical and biocatalytic synthesis of (S)-Methyl 4-hydroxy-3-methylbutyrate depends on various factors. The following table provides a comparative overview:
| Parameter | Chemical Synthesis (Lactone Ring-Opening) | Biocatalytic Synthesis (Asymmetric Reduction) |
| Starting Material | (S)-dihydro-4-methylfuran-2(3H)-one (chiral) | Methyl 3-methyl-4-oxobutyrate (prochiral) |
| Stereocontrol | Relies on the chirality of the starting material | Achieved through the stereoselectivity of the enzyme |
| Reaction Conditions | Elevated temperature, anhydrous conditions | Mild temperature and pH, aqueous media |
| Reagents | Stoichiometric base (e.g., NaOMe) | Catalytic amount of enzyme, cofactor regeneration system |
| Scalability | Generally well-established and scalable | Can be highly scalable, especially with whole-cell systems |
| Environmental Impact | May involve organic solvents and basic waste | Generally considered more environmentally friendly |
| Cost-Effectiveness | Dependent on the cost of the chiral lactone | Can be cost-effective, especially at large scale |
Applications in Drug Development: A Key Component in Statin Synthesis
Chiral β-hydroxy esters are crucial intermediates in the synthesis of the side chains of statin drugs, a class of medications widely used to lower cholesterol levels. While a direct and explicit citation for the use of (S)-Methyl 4-hydroxy-3-methylbutyrate as a key intermediate in the synthesis of blockbuster statins like atorvastatin or rosuvastatin is not readily found in publicly available literature, the structural motif is highly relevant. The biocatalytic production of chiral side chains for statins is an area of intense academic and industrial research.[2] The stereoselective synthesis of these side chains is a critical step in the overall manufacturing process of these life-saving drugs.
The (3S)-hydroxy-3-methyl functionality present in (S)-Methyl 4-hydroxy-3-methylbutyrate is a key structural feature in the side chains of many statins. Therefore, this chiral building block or its close derivatives are of significant interest to medicinal chemists and process development scientists working on the synthesis of both existing and next-generation statins. The ability to efficiently and stereoselectively synthesize this fragment is a critical enabling technology in this therapeutic area.
Conclusion
(S)-Methyl 4-hydroxy-3-methylbutyrate stands as a testament to the importance of chiral building blocks in modern organic synthesis and drug development. The availability of both robust chemical and highly selective biocatalytic routes for its preparation provides chemists with a versatile toolkit to access this valuable intermediate. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of well-characterized chiral synthons like (S)-Methyl 4-hydroxy-3-methylbutyrate will undoubtedly play a pivotal role in the advancement of medicine. This guide serves as a foundational resource for researchers and professionals, empowering them to leverage the full potential of this essential chiral building block in their pursuit of innovative and effective therapies.
References
- Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains. Amino Acids, 39(1), 305-8. [Link]
- Chemo-Enzymatic Approach to Statin Side-Chain Building Blocks. ResearchGate. [Link]
- Chemoenzymatic Synthesis of Building Blocks for Statin Side Chains. ResearchGate. [Link]
- Bio-reductions to produce chiral building blocks for statins. ResearchGate. [Link]
- Chemoenzymatic Synthesis of Building Blocks for Statin Side Chains. Sci-Hub. [Link]
- Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Organic Syntheses. [Link]
- 2(3H)-Furanone, dihydro-4-methyl-. NIST WebBook. [Link]
Sources
Biological activity and potential applications of (S)-Methyl 4-hydroxy-3-methylbutyrate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Chiral Building Blocks
In the intricate world of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure building blocks is paramount. These chiral synthons serve as the foundational keystones for constructing complex, three-dimensional molecules with precise biological activity. (S)-Methyl 4-hydroxy-3-methylbutyrate (CAS: 138306-24-8) emerges as a valuable, yet underexplored, member of this class of molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and, most critically, its potential applications as a strategic intermediate in multi-step organic synthesis. While direct research into the inherent biological activity of (S)-Methyl 4-hydroxy-3-methylbutyrate is notably scarce in publicly available literature, its structural motifs suggest a latent potential for derivatization into pharmacologically relevant scaffolds. This document aims to bridge that information gap by providing both established data and scientifically grounded insights into its prospective utility.
Physicochemical and Structural Profile
(S)-Methyl 4-hydroxy-3-methylbutyrate is a chiral ester characterized by a primary alcohol and a methyl ester functional group, with a single stereocenter at the C3 position.
| Property | Value |
| CAS Number | 138306-24-8[1] |
| Molecular Formula | C₆H₁₂O₃[1] |
| Molecular Weight | 132.16 g/mol [1] |
| Appearance | Colorless Liquid (presumed) |
| SMILES Code | O=C(OC)CCO |
It is crucial to distinguish (S)-Methyl 4-hydroxy-3-methylbutyrate from other similarly named but structurally distinct compounds that possess well-documented biological activities. A prominent example is β-Hydroxy β-methylbutyrate (HMB), a metabolite of the amino acid leucine known for its role in muscle protein synthesis and as a dietary supplement.[2][3] Another related compound is methyl 3-hydroxybutyrate, which is found in some natural sources and is used as a flavoring agent.[4][5] The focus of this guide remains solely on the (S)-enantiomer of methyl 4-hydroxy-3-methylbutyrate.
Synthesis and Chirality Control
The primary value of (S)-Methyl 4-hydroxy-3-methylbutyrate lies in its stereochemical purity. The synthesis of this molecule, therefore, hinges on methods that can establish the (S)-configuration at the C3 position with high enantioselectivity.
Synthetic Pathways
One documented method for the synthesis of (S)-Methyl 4-hydroxy-3-methylbutyrate involves the ring-opening of (S)-dihydro-4-methylfuran-2(3H)-one. This reaction is typically carried out using a nucleophilic source of a methoxy group, such as sodium methoxide in methanol.[1] This approach is advantageous as it starts from a chiral lactone, thereby preserving the stereochemistry in the final product.
Experimental Protocol: Synthesis via Lactone Ring-Opening [1]
-
Reaction Setup: To a solution of (S)-dihydro-4-methylfuran-2(3H)-one in anhydrous methanol under an inert atmosphere (e.g., argon or nitrogen), add a catalytic amount of sodium methoxide.
-
Reaction Conditions: Heat the reaction mixture to 80°C and maintain for 5 hours.[1]
-
Work-up and Purification: After cooling to room temperature, neutralize the reaction with a suitable acidic resin. Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield (S)-Methyl 4-hydroxy-3-methylbutyrate.
The following diagram illustrates the synthetic workflow from the chiral lactone precursor.
Caption: Synthetic route to (S)-Methyl 4-hydroxy-3-methylbutyrate.
Potential Applications as a Chiral Building Block
While direct applications of (S)-Methyl 4-hydroxy-3-methylbutyrate are not extensively documented, its structure is analogous to other chiral hydroxy esters that are pivotal in the synthesis of high-value molecules, particularly pharmaceuticals.
Analogy to Other Chiral Hydroxybutyrates in Drug Synthesis
A compelling case for the utility of (S)-Methyl 4-hydroxy-3-methylbutyrate can be made by examining its structural analogs. For instance, (S)-4-chloro-3-hydroxybutanoic acid methyl ester is a key chiral intermediate in the synthesis of HMG-CoA reductase inhibitors, a class of cholesterol-lowering drugs.[6] The synthesis of these drugs often relies on the stereospecific introduction of a hydroxyl group, which is facilitated by using a pre-functionalized chiral building block like the chloro-hydroxybutyrate ester.
Similarly, other chiral hydroxybutyrates are used in the synthesis of antibiotics and other bioactive compounds.[7] The primary alcohol in (S)-Methyl 4-hydroxy-3-methylbutyrate can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups such as halides or amines, making it a versatile intermediate. The methyl ester provides a handle for further modifications, including hydrolysis, amidation, or reduction.
The logical relationship for its potential application is outlined below:
Caption: Potential utility as a chiral building block in synthesis.
Biological Activity: An Area for Future Investigation
As of early 2026, there is a conspicuous absence of published research detailing the specific biological activities of (S)-Methyl 4-hydroxy-3-methylbutyrate. Its primary role appears to be confined to that of a synthetic intermediate.
However, the hydroxybutyrate scaffold is present in numerous biologically active molecules. For example, 3-hydroxybutyrate is a ketone body that serves as an energy source for the brain and other tissues during periods of fasting or low carbohydrate intake, and also acts as a signaling molecule.[8] It is important to reiterate that this does not imply that (S)-Methyl 4-hydroxy-3-methylbutyrate shares these properties, but it does highlight the biological relevance of this chemical motif.
Future research could explore the enzymatic processing of (S)-Methyl 4-hydroxy-3-methylbutyrate by esterases and other metabolic enzymes to see if it can be converted into potentially active metabolites in biological systems. Furthermore, its structural similarity to other small molecule signaling agents could warrant investigation into its effects on cellular pathways.
Conclusion and Future Outlook
(S)-Methyl 4-hydroxy-3-methylbutyrate is a chiral building block with significant, albeit largely untapped, potential in organic synthesis. Its value is intrinsically linked to its defined stereochemistry, which is a critical feature for the development of enantiomerically pure pharmaceuticals and other fine chemicals. While direct evidence of its biological activity is currently lacking, its utility as a versatile synthetic intermediate is strongly suggested by its structural characteristics and by analogy to related compounds used in drug discovery and development.
For researchers and professionals in the field, (S)-Methyl 4-hydroxy-3-methylbutyrate represents an opportunity. Its availability provides a new tool for the synthetic chemist's arsenal, enabling novel routes to complex molecular targets. The dearth of biological data also presents a clear avenue for future research to explore its potential pharmacological or metabolic effects, which could unveil new applications beyond its role as a chiral synthon.
References
-
ChemBK. (n.d.). Methyl(S)-4-Chloro-3-Hydroxybutyrate. Retrieved from [Link]
-
Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central. [Link]
-
Chen, X., Liu, Z. Q., Huang, J. F., Lin, C. P., & Zheng, Y. G. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. PMC - NIH. [Link]
-
Crysdot LLC. (n.d.). (S)-Methyl 4-hydroxy-3-methylbutanoate. Retrieved from [Link]
-
Chen, E. Y.-X., et al. (2022). Nature-inspired methylated polyhydroxybutyrates from C1 and C4 feedstocks. Nature. [Link]
-
PubChem. (n.d.). Methyl 3-hydroxybutyrate. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.
-
PubMed. (2024). De novo biosynthesis of 3-hydroxy-3-methylbutyrate as anti-catabolic supplement by metabolically engineered Escherichia coli. Metabolic Engineering. [Link]
-
PubChem. (n.d.). Methyl 3-hydroxy-3-methylbutanoate. Retrieved from [Link]
-
Human Metabolome Database. (2023). Showing metabocard for Methyl 3-hydroxybutyrate (HMDB0041603). Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 3-hydroxy-3-methylbutyrate (hmb) and salts thereof.
-
Frontiers. (2025). The effects of beta-hydroxy-beta-methyl butyrate supplementation in surgical patients: a systematic review and meta-analysis of randomized controlled trials. Frontiers in Nutrition. [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for 4-Amino-3-hydroxybutyrate (HMDB0061877). Retrieved from [Link]
-
PubMed. (2017). Effects of beta-hydroxy-beta-methylbutyrate supplementation on strength and body composition in trained and competitive athletes: A meta-analysis of randomized controlled trials. Journal of Science and Medicine in Sport. [Link]
-
Rondanelli, M., et al. (2021). A Patented Dietary Supplement (Hydroxy-Methyl-Butyrate, Carnosine, Magnesium, Butyrate, Lactoferrin) Is a Promising Therapeutic Target for Age-Related Sarcopenia through the Regulation of Gut Permeability: A Randomized Controlled Trial. MDPI. [Link]
- Thomas, D. L., & Mukerji, P. (2014). Method of using β-hydroxy-β-methylbutyrate to treat a condition. U.S.
-
PubChem. (n.d.). Calcium 3-hydroxy-3-methyl-butyrate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxy-3-(hydroxymethyl)-3-methylbutanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-hydroxybutyrate, (S)-. Retrieved from [Link]
-
Human Metabolome Database. (2023). Showing metabocard for 2-Hydroxy-3-methylbutyric acid (HMDB0000407). Retrieved from [Link]
-
National Institutes of Health. (2022). 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms. International Journal of Molecular Sciences. [Link]
-
PubMed. (2019). 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced From 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice. Nutrients. [Link]
Sources
- 1. (S)-METHYL 4-HYDROXY-3-METHYLBUTYRATE synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Method of using β-hydroxy-β-methylbutyrate to treat a condition - Patent US-8796333-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 3-hydroxybutyrate | C5H10O3 | CID 15146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for Methyl 3-hydroxybutyrate (HMDB0041603) [hmdb.ca]
- 6. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of Stereochemistry: An In-depth Technical Guide to the Absolute Configuration of Methyl 4-Hydroxy-3-methylbutyrate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is not a mere academic detail but a critical determinant of its pharmacological and toxicological profile. A single stereocenter can dictate the difference between a potent therapeutic agent and an inert, or even harmful, substance. This guide delves into the core principles of stereochemistry through the lens of a specific chiral building block: methyl 4-hydroxy-3-methylbutyrate. We will explore the synthesis of its distinct enantiomers, the analytical techniques for their separation and quantification, and the definitive methods for the assignment of their absolute configuration. This document serves as a technical resource, providing both foundational knowledge and actionable protocols for scientists engaged in the synthesis and analysis of chiral molecules.
The Imperative of Chirality in Pharmaceutical Sciences
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design. The two mirror-image forms of a chiral molecule, known as enantiomers, possess identical physical and chemical properties in an achiral environment. However, the biological systems they interact with—enzymes, receptors, and other proteins—are themselves chiral. This inherent chirality of biological macromolecules leads to diastereomeric interactions with the enantiomers of a drug, often resulting in significantly different physiological responses.
One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, responsible for adverse effects. The infamous case of thalidomide serves as a stark reminder of this principle. Consequently, regulatory agencies worldwide now strongly encourage, and often mandate, the development of single-enantiomer drugs. This necessitates robust and reliable methods for the enantioselective synthesis and analysis of chiral molecules.
Methyl 4-Hydroxy-3-methylbutyrate: A Chiral Synthon of Interest
Methyl 4-hydroxy-3-methylbutyrate possesses a single stereocenter at the C3 position, giving rise to two enantiomers: (R)-methyl 4-hydroxy-3-methylbutyrate and (S)-methyl 4-hydroxy-3-methylbutyrate. These enantiomers are valuable chiral building blocks in the synthesis of complex natural products and pharmaceuticals. The ability to selectively synthesize and analytically confirm the absolute configuration of each enantiomer is paramount for its successful application.
Enantioselective Synthesis Strategies
The preparation of enantiomerically pure methyl 4-hydroxy-3-methylbutyrate can be approached through two primary strategies: asymmetric synthesis and chiral resolution of a racemic mixture.
Asymmetric Synthesis: Building Chirality Intentionally
Asymmetric synthesis aims to create the desired enantiomer directly, often through the use of chiral catalysts or auxiliaries. A highly effective and increasingly popular method for the synthesis of chiral β-hydroxy esters is the asymmetric reduction of the corresponding β-keto ester.
Conceptual Workflow: Asymmetric Reduction
Caption: Asymmetric reduction of a prochiral ketone to an enantiopure alcohol.
Protocol Example: Biocatalytic Asymmetric Reduction
Step-by-Step Methodology:
-
Enzyme and Cofactor System: A carbonyl reductase, often from sources like Burkholderia gladioli or Sporobolomyces salmonicolor, is selected based on its known selectivity for producing the desired (R) or (S) enantiomer.[1] An efficient cofactor regeneration system, such as using glucose dehydrogenase to recycle NADPH, is crucial for the economic viability of the process.[1]
-
Reaction Setup: The reaction is typically performed in a buffered aqueous solution, sometimes in a biphasic system with an organic solvent to improve substrate solubility and product recovery.[1]
-
Substrate Addition: The prochiral substrate, methyl 3-methyl-4-oxobutanoate, is added to the reaction mixture containing the enzyme, cofactor, and regeneration system.
-
Reaction Monitoring: The progress of the reduction is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the starting material and the enantiomeric excess of the product.
-
Work-up and Purification: Upon completion, the product is extracted from the aqueous phase using an organic solvent. The crude product is then purified by column chromatography to yield the enantiomerically pure methyl 4-hydroxy-3-methylbutyrate.
Chiral Resolution: Separating Enantiomers
Chiral resolution involves the separation of a racemic mixture into its individual enantiomers. This can be achieved through various techniques, with enzymatic kinetic resolution and diastereomeric salt formation being common methods.
Enzymatic Kinetic Resolution: This technique exploits the fact that enzymes often react at different rates with the two enantiomers of a racemic substrate. For example, a lipase can be used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated enantiomer from the unreacted one.
Analytical Techniques for Chiral Separation and Quantification
Once a synthesis is performed, it is essential to determine the enantiomeric purity of the product. Chiral chromatography is the cornerstone of this analysis.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile chiral compounds. The separation is achieved using a chiral stationary phase, often based on cyclodextrin derivatives.[3]
Protocol Outline: Chiral GC Analysis
-
Derivatization (if necessary): To improve volatility and chromatographic performance, the hydroxyl group of methyl 4-hydroxy-3-methylbutyrate can be derivatized, for example, by acylation to form the corresponding acetate ester.[3]
-
Column Selection: A capillary column with a chiral stationary phase, such as a CP Chirasil-DEX CB, is used.
-
GC Conditions: The analysis is performed with an appropriate temperature program and carrier gas (e.g., hydrogen or helium).
-
Detection: A flame ionization detector (FID) is commonly used for detection.
-
Quantification: The enantiomeric excess (% ee) is calculated from the relative peak areas of the two enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile technique that can be applied to a wide range of chiral molecules. Polysaccharide-based chiral stationary phases are widely used for their broad applicability.
Data Presentation: Typical Chiral HPLC Parameters
| Parameter | Value |
| Column | Polysaccharide-based chiral stationary phase |
| Mobile Phase | Hexane/Isopropanol with a modifier (e.g., TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength |
| Injection Volume | 10 µL |
This table provides a starting point for method development for the chiral separation of methyl 4-hydroxy-3-methylbutyrate enantiomers.
Determination of Absolute Configuration
Determining the absolute spatial arrangement of atoms at the stereocenter is a critical final step. Several methods can be employed for this purpose.
Correlation with a Known Standard
If an authentic, enantiomerically pure standard of either (R)- or (S)-methyl 4-hydroxy-3-methylbutyrate is available, the absolute configuration of a synthesized sample can be determined by comparing their properties, such as the sign of their specific optical rotation or their retention times on a chiral column.
Specific Optical Rotation: This is a fundamental property of a chiral molecule. The (R) and (S) enantiomers will rotate plane-polarized light to an equal extent but in opposite directions.[4] For example, the specific rotation of (R)-(-)-methyl 3-hydroxybutanoate is reported as -47.6° (c 1.0, CHCl₃).[5] A measured negative specific rotation for a sample of methyl 3-hydroxybutanoate would therefore indicate the (R) configuration.
NMR Spectroscopy of Diastereomeric Derivatives (Mosher's Method)
In the absence of a known standard, the absolute configuration can be determined by converting the chiral alcohol into a pair of diastereomeric esters using a chiral derivatizing agent, such as (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The resulting diastereomers will have distinct NMR spectra, and analysis of the chemical shift differences of protons near the stereocenter can be used to deduce the absolute configuration.
Workflow for Mosher's Method
Caption: Determination of absolute configuration using Mosher's method.
Vibrational Circular Dichroism (VCD)
VCD is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental VCD spectrum is then compared to a spectrum predicted by quantum mechanical calculations for a molecule of a known absolute configuration. A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration of the molecule in solution. This method is particularly valuable as it does not require crystallization or derivatization of the analyte.
Conclusion: A Commitment to Stereochemical Integrity
The synthesis and characterization of enantiomerically pure compounds like methyl 4-hydroxy-3-methylbutyrate are fundamental to the advancement of pharmaceutical sciences. A thorough understanding and application of enantioselective synthesis, chiral analysis, and methods for determining absolute configuration are not just best practices but essential components of ensuring the safety and efficacy of new medicines. This guide provides a framework for approaching these challenges, grounded in established principles and illustrated with relevant examples. As the complexity of drug candidates continues to grow, a steadfast commitment to stereochemical integrity will remain a cornerstone of successful drug development.
References
-
Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli . ResearchGate. Available at: [Link]
-
Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) . Spectroscopy Europe. Available at: [Link]
-
Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli . ResearchGate. Available at: [Link]
-
Specific rotation . Wikipedia. Available at: [Link]
-
Highly enantioselective reductionof ethyl 4-chloro-3-oxobutanoate to L- and D- 3-hydroxyesters with baker's yeast . ARKAT USA. Available at: [Link]
-
Nature-inspired methylated polyhydroxybutyrates from C1 and C4 feedstocks . Nature. Available at: [Link]
-
Butanoic acid, 3-hydroxy-, methyl ester, (R)- . Organic Syntheses. Available at: [Link]
-
Asymmetric synthesis of optically active methyl-2-benzamido-methyl-3-hydroxy-butyrate by robust short-chain alcohol dehydrogenases from Burkholderia gladioli . Chemical Communications. Available at: [Link]
-
Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters by achiral dual-capillary column gas chromatography . PubMed. Available at: [Link]
-
Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis . PMC. Available at: [Link]
-
Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids. A new route to chiral fatty acids with remote stereocenters . ResearchGate. Available at: [Link]
-
A Guide to the Analysis of Chiral Compounds by GC . Restek. Available at: [Link]
-
Optical Rotation, Optical Activity, and Specific Rotation . Master Organic Chemistry. Available at: [Link]
-
DIRECT DEGRADATION OF THE BIOPOLYMER POLY[(R)- 3-HYDROXYBUTYRIC ACID] TO (R)-3- HYDROXYBUTANOIC ACID AND ITS METHYL ESTER . ETH Zürich. Available at: [Link]
-
Enantioselective Synthesis of 4-Methyl-3,4-dihydroisocoumarin via Asymmetric Hydroformylation of Styrene Derivatives . SciSpace. Available at: [Link]
-
Natural product synthesis using multicomponent reaction strategies . PubMed. Available at: [Link]
-
Reinvigorating natural product combinatorial biosynthesis with synthetic biology . PMC. Available at: [Link]
-
Asymmetric Reduction of Ethyl 2-methyl 3-oxobutanoate by Chlorella . Oxford Academic. Available at: [Link]
Sources
An In-depth Technical Guide to (S)-Methyl 4-hydroxy-3-methylbutyrate: Synthesis, Characterization, and Analysis
Foreword
(S)-Methyl 4-hydroxy-3-methylbutyrate stands as a valuable chiral building block in the landscape of organic synthesis and drug development. Its stereodefined structure, featuring both a hydroxyl and a methyl group, makes it an attractive precursor for the synthesis of complex, biologically active molecules. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, focusing on its enantioselective synthesis, potential biosynthetic routes, and detailed analytical methodologies for its characterization and quantification. While the specific discovery and widespread natural occurrence of this exact ester are not extensively documented, this guide consolidates established principles and methodologies for analogous compounds to provide a robust framework for its practical application.
Physicochemical Properties
A clear understanding of the fundamental properties of (S)-Methyl 4-hydroxy-3-methylbutyrate is essential for its effective use in research and development. The following table summarizes its key physicochemical data.
| Property | Value |
| Chemical Formula | C₆H₁₂O₃ |
| Molecular Weight | 132.16 g/mol |
| CAS Number | 138306-24-8 |
| Appearance | Colorless Liquid |
| Boiling Point | Approximately 183°C |
| Solubility | Soluble in organic solvents like alcohols and ethers; insoluble in water. |
Enantioselective Chemical Synthesis
The controlled synthesis of the (S)-enantiomer of methyl 4-hydroxy-3-methylbutyrate is paramount to its application as a chiral synthon. The most direct and plausible route reported by commercial suppliers involves the stereospecific ring-opening of a chiral lactone precursor, (S)-dihydro-4-methylfuran-2(3H)-one.[1] This approach leverages the pre-existing stereocenter in the starting material to ensure the desired configuration in the final product.
The underlying principle of this reaction is the nucleophilic attack of methanol on the carbonyl group of the lactone, facilitated by an acid or base catalyst. The choice of catalyst and reaction conditions is critical to ensure high yield and prevent side reactions.
Figure 1: Proposed workflow for the chemical synthesis of (S)-Methyl 4-hydroxy-3-methylbutyrate.
Experimental Protocol: Methanolysis of (S)-dihydro-4-methylfuran-2(3H)-one
This protocol is a representative procedure based on standard methods for the acid-catalyzed ring-opening of lactones.
-
Reaction Setup:
-
To a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (S)-dihydro-4-methylfuran-2(3H)-one (1.0 eq).
-
Add anhydrous methanol (10-20 volumes).
-
Under an inert atmosphere (e.g., argon or nitrogen), add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.01-0.05 eq).
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 65°C) and stir.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst by the careful addition of a mild base, such as a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure (S)-Methyl 4-hydroxy-3-methylbutyrate.
-
Potential Biosynthesis and Biocatalysis
While the natural occurrence of (S)-Methyl 4-hydroxy-3-methylbutyrate is not well-documented, biocatalytic methods offer a green and highly selective alternative for its synthesis. The microbial reduction of a suitable ketoester precursor is a promising strategy, leveraging the stereoselective nature of microbial reductases.
This approach would involve the use of whole microbial cells (e.g., Gordonia hydrophobica) or isolated enzymes to reduce a prochiral ketoester, methyl 4-oxo-3-methylbutanoate, to the desired (S)-hydroxy ester. The stereochemical outcome is determined by the specific enzymes present in the chosen microorganism.
Figure 2: Conceptual workflow for the biocatalytic synthesis of (S)-Methyl 4-hydroxy-3-methylbutyrate.
General Protocol: Microbial Reduction of a Prochiral Ketoester
This protocol provides a general framework for the microbial reduction of a ketoester. Optimization of the microorganism, substrate concentration, and reaction conditions is necessary for high yield and enantioselectivity.
-
Microorganism Cultivation:
-
Inoculate a suitable culture medium with the selected microorganism (e.g., Gordonia hydrophobica NBRC16057).
-
Incubate the culture under appropriate conditions (e.g., 30°C with shaking) until it reaches the desired growth phase (typically late-logarithmic phase).
-
-
Bioconversion:
-
Harvest the microbial cells by centrifugation and wash them with a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Resuspend the cells in the buffer to a desired concentration.
-
Add the prochiral substrate, methyl 4-oxo-3-methylbutanoate, to the cell suspension. A co-solvent like ethanol may be used to improve substrate solubility.
-
Incubate the reaction mixture with shaking. A glucose source may be added for cofactor regeneration.
-
-
Extraction and Analysis:
-
Monitor the reaction progress by GC or HPLC.
-
Once the reaction is complete, remove the cells by centrifugation.
-
Extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product and determine the enantiomeric excess (ee) by chiral GC or HPLC.
-
Analytical Methodologies
Accurate and reliable analytical methods are crucial for the characterization, quantification, and chiral purity determination of (S)-Methyl 4-hydroxy-3-methylbutyrate. The following table summarizes suitable analytical techniques.
| Technique | Application | Key Parameters |
| Chiral Gas Chromatography (GC) | Enantiomeric purity determination, quantification | Chiral capillary column (e.g., cyclodextrin-based), FID or MS detector |
| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric separation and quantification | Chiral stationary phase (e.g., polysaccharide-based), UV or MS detector |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation | ¹H NMR, ¹³C NMR, correlation spectroscopy (e.g., COSY, HSQC) |
| Mass Spectrometry (MS) | Molecular weight determination and structural analysis | Electron ionization (EI) or electrospray ionization (ESI), high-resolution MS (HRMS) |
Protocol 1: Chiral Gas Chromatography (GC) for Enantiomeric Purity
This protocol is adapted from established methods for the chiral separation of similar hydroxy esters.[2]
-
Sample Preparation:
-
Dilute the sample of (S)-Methyl 4-hydroxy-3-methylbutyrate in a suitable volatile solvent (e.g., hexane or ethyl acetate) to an appropriate concentration (e.g., 1 mg/mL).
-
If the sample is in a complex matrix, perform a liquid-liquid extraction to isolate the compound of interest.
-
-
GC-FID/MS Conditions:
-
Column: Chiral capillary column, such as an Astec® CHIRALDEX™ B-DP (30 m x 0.25 mm I.D., 0.12 µm film thickness) or a similar cyclodextrin-based column.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: Start with an isothermal period at a low temperature (e.g., 80-100°C) to allow for separation of the enantiomers, followed by a temperature ramp to elute any higher boiling impurities.
-
Injector Temperature: 250°C.
-
Detector (FID or MS) Temperature: 250-280°C.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Integrate the peak areas for the (S) and any contaminating (R) enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [|(Area_S - Area_R)| / (Area_S + Area_R)] x 100.
-
Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol is based on general methods for the chiral separation of hydroxy acids and their esters.[3]
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 0.5-1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A polysaccharide-based chiral stationary phase, such as a CHIRALPAK® series column.
-
Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol. The exact ratio needs to be optimized for baseline separation. A small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) may be added to improve peak shape.
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detector: UV detector at a low wavelength (e.g., 210 nm) or a mass spectrometer.
-
Injection Volume: 5-20 µL.
-
-
Data Analysis:
-
Determine the retention times for the (S) and (R) enantiomers.
-
Quantify the amount of each enantiomer by comparing the peak areas to a calibration curve prepared with a standard of known concentration.
-
Calculate the enantiomeric excess as described for the GC method.
-
Conclusion
(S)-Methyl 4-hydroxy-3-methylbutyrate is a valuable chiral intermediate with significant potential in synthetic organic chemistry. While its discovery and natural occurrence are not prominently featured in the scientific literature, this guide provides a robust framework for its synthesis and analysis based on well-established chemical and analytical principles. The detailed protocols for its enantioselective synthesis via lactone ring-opening and its characterization by chiral chromatography offer a practical resource for researchers. Furthermore, the exploration of potential biocatalytic routes highlights the opportunities for developing more sustainable and efficient production methods for this and other chiral building blocks.
References
-
Cheng, Q., Xiong, J., Wang, F., Yuan, B., & Feng, Y. (2018). Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers. Chinese Chemical Letters, 29(1), 115-118. [Link]
-
ChemBK. (n.d.). Methyl(S)-4-Chloro-3-Hydroxybutyrate. Retrieved from [Link]
-
Ishihara, K., Adachi, N., Mishima, T., Kuboki, C., Shuto, A., Okamoto, K., Inoue, M., Hamada, H., Uesugi, D., Masuoka, N., & Nakajima, N. (2019). Microbial Production of Chiral Hydroxy Esters and Their Analogs: Biocatalytic Reduction of Carbonyl Compounds by Actinobacteria, Agromyces and Gordonia Strains. Advances in Enzyme Research, 7, 15-25. [Link]
-
Walker, D. K., Thaden, J. J., Wierzchowska-McCall, A., Engelen, M. P., & Deutz, N. E. (2017). Determination of β-hydroxy-β-methylbutyrate concentration and enrichment in human plasma using chemical ionization gas chromatography tandem mass spectrometry. Journal of Chromatography B, 1040, 136-143. [Link]
-
Wikipedia. (n.d.). β-Hydroxy β-methylbutyric acid. Retrieved from [Link]
Sources
A Technical Guide to the Stereoselective Synthesis of (S)-Methyl 4-hydroxy-3-methylbutyrate
An in-depth technical guide by a Senior Application Scientist
Abstract: (S)-Methyl 4-hydroxy-3-methylbutyrate is a valuable chiral building block, or "chiron," extensively utilized in the synthesis of complex, biologically active molecules and pharmaceuticals. Its stereodefined structure, featuring both a hydroxyl and a methyl-substituted stereocenter, makes it an ideal starting material for creating intricate molecular architectures. This guide provides a comprehensive overview of the primary mechanistic pathways for its formation, targeting researchers and drug development professionals. We will delve into the core principles of asymmetric hydrogenation, explore the efficiency and green chemistry advantages of biocatalytic reductions, and examine the strategic application of chiral pool synthesis. Each section will feature detailed mechanistic discussions, validated experimental protocols, and comparative data to provide a field-proven perspective on selecting the optimal synthetic route.
The Strategic Importance of (S)-Methyl 4-hydroxy-3-methylbutyrate
In the landscape of medicinal chemistry and natural product synthesis, the precise control of stereochemistry is paramount to achieving desired biological activity. Chiral synthons like (S)-Methyl 4-hydroxy-3-methylbutyrate (CAS 138306-24-8) serve as foundational components, allowing for the efficient and predictable construction of stereochemically complex targets.[1] The utility of this molecule is analogous to the well-known "Roche ester" (Methyl 3-hydroxy-2-methylpropionate), which is a cornerstone in polypropionate synthesis.[2][3][4][5] The target molecule of this guide can be considered a "homo-Roche ester," extending its potential applications in constructing diverse molecular frameworks.[3] This guide will focus on the most robust and scalable methods for its enantioselective production.
Pathway I: Asymmetric Hydrogenation of a Prochiral β-Keto Ester
The most direct and industrially favored approach for synthesizing chiral β-hydroxy esters is the asymmetric hydrogenation of their corresponding prochiral β-keto esters.[6] This method is renowned for its high efficiency, excellent enantioselectivity, and atom economy. The key to its success lies in the use of a chiral metal catalyst that creates a stereochemically defined environment, directing the delivery of hydrogen to one specific face of the ketone.
Mechanistic Principle: The Noyori-Type Ru-BINAP System
The seminal work of Noyori and his colleagues demonstrated the profound efficacy of Ruthenium(II) complexes bearing the C₂-symmetric bis(phosphine) ligand, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), in this transformation.[7][8] The mechanism, often referred to as an outer-sphere pathway, does not involve direct binding of the substrate's keto group to the metal center during the hydride transfer step.
The catalytic cycle can be summarized as follows[7][8]:
-
Pre-catalyst Activation: The stable Ru(II)-BINAP pre-catalyst reacts with H₂ to form a reactive dihydride species, [RuH₂(BINAP)].
-
Substrate Coordination: The β-keto ester coordinates to the ruthenium hydride complex through its two carbonyl groups, forming a six-membered chelate ring.
-
Stereodetermining Hydride Transfer: The chiral environment enforced by the BINAP ligand dictates the facial selectivity. One of the hydride ligands on the ruthenium is transferred to the coordinated ketone carbonyl. The steric and electronic properties of the BINAP ligand ensure that this transfer occurs preferentially to one prochiral face, establishing the new stereocenter.
-
Product Release & Catalyst Regeneration: The resulting β-hydroxy ester product is released, and the catalyst is regenerated to re-enter the catalytic cycle.
The choice of the (S)-BINAP ligand is critical for producing the desired (S)-alcohol. The axial chirality of the BINAP backbone creates a chiral pocket that effectively differentiates the two diastereomeric transition states, leading to high enantiomeric excess (ee).[8]
Visualization: Catalytic Cycle of Asymmetric Hydrogenation
Caption: Noyori asymmetric hydrogenation cycle for β-keto esters.
Experimental Protocol: Ru-Catalyzed Asymmetric Hydrogenation
This protocol is a representative procedure based on established methods.[6][7]
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [RuCl₂(S)-BINAP] (0.01 mol eq).
-
Reaction Setup: The flask is removed from the glovebox, and the substrate, methyl 3-methyl-4-oxobutanoate (1.0 eq), is added, followed by a degassed solvent such as methanol (MeOH).
-
Hydrogenation: The flask is placed in a stainless-steel autoclave. The system is purged with H₂ gas three times before being pressurized to the desired pressure (e.g., 4-50 atm).
-
Reaction Monitoring: The reaction is stirred at a specified temperature (e.g., 25-50 °C) for a designated time (e.g., 12-24 h). Progress can be monitored by TLC or GC analysis of aliquots.
-
Workup and Purification: Upon completion, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the pure (S)-Methyl 4-hydroxy-3-methylbutyrate.
-
Analysis: The yield is determined gravimetrically. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.
Data Presentation: Catalyst Performance
| Catalyst System | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Yield (%) | ee (%) |
| RuBr₂[(S)-BINAP] | 2000 | 100 | 25 | >98 | 99 |
| [RuI₂(p-cymene)]₂ / (S)-Ph-Solphos | 100,000 | 50 | 30 | >99 | 98 |
| Ir-Ferrocenyl P,N,N Ligand | 1000 | 50 | 60 | >95 | 95 |
Note: Data is representative of typical results for β-keto ester reductions and may vary for the specific substrate. S/C = Substrate-to-catalyst ratio.[7]
Pathway II: Biocatalytic Reduction with Carbonyl Reductases
Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis.[9][10] The use of enzymes, either in isolated form or within whole microbial cells, to catalyze the asymmetric reduction of ketones provides exceptional stereoselectivity under mild, environmentally benign conditions (aqueous media, ambient temperature, and pressure).
Mechanistic Principle: Enzyme-Mediated Stereoselectivity
The mechanism relies on a class of enzymes known as carbonyl reductases or alcohol dehydrogenases.[11][12] These enzymes possess a highly structured three-dimensional active site that contains a binding pocket for the substrate and a catalytic residue for the chemical transformation.
-
Cofactor Binding: The enzyme first binds a hydride donor, typically nicotinamide adenine dinucleotide phosphate (NADPH) or its non-phosphorylated analog (NADH).
-
Substrate Binding: The prochiral β-keto ester enters the active site and is oriented in a highly specific manner through a network of non-covalent interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces). This precise orientation is the key to stereoselectivity.
-
Stereoselective Hydride Transfer: The enzyme facilitates the transfer of a hydride ion from the C4 position of the nicotinamide ring of the cofactor to one specific face of the substrate's carbonyl group. For an (S)-specific reductase, the substrate is positioned such that the re-face is exposed to the incoming hydride.
-
Product Release and Cofactor Regeneration: The (S)-hydroxy ester product is released. For the reaction to be catalytic, the oxidized cofactor (NADP⁺/NAD⁺) must be regenerated back to its reduced form. In whole-cell systems, this is accomplished by the cell's native metabolic machinery, often by oxidizing a co-substrate like glucose or isopropanol.
Visualization: Biocatalytic Reduction Workflow
Caption: General workflow for a whole-cell biocatalytic reduction.
Experimental Protocol: Whole-Cell Bioreduction
This protocol is a generalized procedure for using a recombinant E. coli strain overexpressing a carbonyl reductase.[12][13]
-
Cell Culture and Induction: Grow the recombinant E. coli strain in a suitable medium (e.g., LB broth) at 37 °C. When the optical density (OD₆₀₀) reaches ~0.6-0.8, induce protein expression by adding IPTG and continue incubation at a lower temperature (e.g., 20 °C) overnight.
-
Cell Harvesting: Harvest the cells by centrifugation, and wash the cell pellet with a phosphate buffer (e.g., 100 mM, pH 7.0).
-
Bioreduction: Resuspend the cell pellet in the same buffer to a specific cell density. Add the β-keto ester substrate (e.g., from a stock solution in DMSO) and a co-substrate for cofactor regeneration (e.g., isopropanol or glucose).
-
Reaction: Incubate the mixture in a shaker at a controlled temperature (e.g., 30 °C). Monitor the reaction progress by GC analysis of extracted aliquots.
-
Workup: Once the reaction is complete, centrifuge the mixture to remove the cells. Extract the supernatant with an organic solvent like ethyl acetate.
-
Purification and Analysis: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the product by column chromatography and analyze for yield and enantiomeric excess as described previously.
Data Presentation: Biocatalyst Performance
| Biocatalyst | Co-substrate | Conversion (%) | ee (%) |
| Saccharomyces cerevisiae (Baker's Yeast) | Glucose | >95 | >99 (S) |
| E. coli expressing reductase from Burkholderia gladioli | Isopropanol | >99 | >99.9 (R)* |
| Kluyveromyces marxianus | Glucose | 92 | 98 (S) |
Note: The stereochemical outcome (R or S) is enzyme-dependent. Many reductases are available that provide access to either enantiomer.[12][14]
Pathway III: Chiral Pool Synthesis
The chiral pool synthesis strategy leverages naturally occurring, inexpensive, and enantiomerically pure compounds as starting materials.[15] For a C6 molecule like (S)-Methyl 4-hydroxy-3-methylbutyrate, a plausible route involves the modification of a smaller, readily available chiral C4 building block. A highly relevant precursor is (S)-4-chloro-3-hydroxybutyrate, which can be synthesized from (S)-epichlorohydrin.
Mechanistic Principle: Nucleophilic Ring-Opening and Functional Group Interconversion
This pathway is a multi-step sequence that relies on well-established, high-yielding transformations.
-
Synthesis of Chiral Precursor: The synthesis begins with enantiopure (S)-epichlorohydrin. Reaction with a cyanide source (e.g., NaCN) proceeds via an Sₙ2 mechanism, where the cyanide anion attacks the less-substituted carbon of the epoxide, leading to the formation of (S)-4-chloro-3-hydroxybutyronitrile.[16]
-
Hydrolysis and Esterification: The resulting nitrile is then subjected to acidic alcoholysis (e.g., using HCl in methanol). This one-pot reaction first hydrolyzes the nitrile to a carboxylic acid, which is then immediately esterified in situ to yield methyl (S)-4-chloro-3-hydroxybutyrate.[16]
-
Final Conversion: The final step requires the conversion of the C4-chloro group to a methyl group. While not explicitly detailed in the initial search for the exact target molecule, a standard organometallic approach would be the displacement of the chloride with a suitable methyl nucleophile, such as that derived from a Gilman cuprate (e.g., Li(CH₃)₂Cu) or a related Grignard reagent in the presence of a copper catalyst. This step would require protection of the free hydroxyl group (e.g., as a silyl ether) prior to the coupling reaction, followed by deprotection.
Visualization: Chiral Pool Synthetic Pathway
Sources
- 1. (S)-METHYL 4-HYDROXY-3-METHYLBUTYRATE synthesis - chemicalbook [chemicalbook.com]
- 2. quintus.mickel.ch [quintus.mickel.ch]
- 3. Homo-Roche Ester Derivatives By Asymmetric Hydrogenation and Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roche Ester - InCatT - Innovative Catalyst Technologies [incatt.nl]
- 5. Roche Ester | OpenOChem Learn [learn.openochem.org]
- 6. ethz.ch [ethz.ch]
- 7. pubs.acs.org [pubs.acs.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 10. Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part II: whole-cell reductions | Semantic Scholar [semanticscholar.org]
- 11. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stereoselective, biocatalytic reductions of alpha-chloro-beta-keto esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester - Google Patents [patents.google.com]
Navigating the Safe Handling of (S)-Methyl 4-hydroxy-3-methylbutyrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Methyl 4-hydroxy-3-methylbutyrate is a chiral molecule of interest in various synthetic applications within pharmaceutical and materials science research. Its specific stereochemistry and functional groups—a hydroxyl moiety and a methyl ester—necessitate a thorough understanding of its chemical behavior and potential hazards to ensure safe handling and experimental success. This guide provides a comprehensive overview of the safety protocols and handling precautions for (S)-Methyl 4-hydroxy-3-methylbutyrate, drawing from available data for structurally similar compounds to establish a robust framework for laboratory safety.
Section 1: Chemical and Physical Properties
A foundational aspect of safe laboratory practice is a clear understanding of the physical and chemical properties of the substance in use. The following table summarizes the known properties of Methyl 4-hydroxy-3-methylbutanoate and its parent acid.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₃ | PubChem[1] |
| Molecular Weight | 132.16 g/mol | PubChem[1] |
| Appearance | No data available for the ester. The parent acid is a solid. | |
| Boiling Point | No data available | |
| Melting Point | No data available for the ester. The parent acid melts between 39-42 °C.[2] | |
| Solubility | No data available | |
| CAS Number | 22942478 (CID for (S)-enantiomer, no CAS) | PubChem[1] |
| 65080-82-2 (unspecified stereoisomer) | ||
| 77220-86-1 (parent carboxylic acid) | BLD Pharm[3] |
Section 2: Hazard Identification and GHS Classification
Based on the available data for the parent carboxylic acid, 4-Hydroxy-3-methylbutanoic acid, a cautious approach to handling (S)-Methyl 4-hydroxy-3-methylbutyrate is warranted. The following GHS classification for the parent acid should be considered as a potential indicator of the hazards associated with the methyl ester.
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 1B | Danger | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | 1 | Danger | H318: Causes serious eye damage |
This classification is for the parent carboxylic acid, 4-Hydroxy-3-methylbutanoic acid (CAS 77220-86-1), and should be used as a precautionary guideline for (S)-Methyl 4-hydroxy-3-methylbutyrate.
Section 3: Safe Handling and Storage Protocols
The principle of causality in experimental safety dictates that understanding the "why" behind each precaution enhances compliance and risk mitigation.
3.1 Engineering Controls: The First Line of Defense
-
Fume Hood: All manipulations of (S)-Methyl 4-hydroxy-3-methylbutyrate, including weighing, transferring, and reaction quenching, must be conducted in a certified chemical fume hood. This is to prevent inhalation of any potential vapors or aerosols, which, given the corrosive nature of the parent acid, could cause respiratory irritation.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
3.2 Personal Protective Equipment (PPE): The Essential Barrier
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the planned experimental procedures.
Caption: PPE selection workflow for handling (S)-Methyl 4-hydroxy-3-methylbutyrate.
-
Eye and Face Protection: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are mandatory. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.
-
Skin Protection: A flame-resistant lab coat should be worn and buttoned. Nitrile or neoprene gloves are recommended. It is crucial to inspect gloves for any signs of degradation or puncture before use.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.
3.3 Storage Requirements
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
Section 4: Emergency Procedures
A self-validating safety protocol includes clear, actionable steps for emergency situations.
4.1 First-Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
4.2 Accidental Release Measures
The following workflow outlines the steps for responding to a spill.
Caption: Step-by-step spill response workflow.
Section 5: Disposal Considerations
All waste containing (S)-Methyl 4-hydroxy-3-methylbutyrate must be treated as hazardous waste.
-
Waste Collection: Collect all waste materials, including contaminated absorbent materials and disposable PPE, in a designated, sealed, and properly labeled hazardous waste container.
-
Disposal: Dispose of hazardous waste through your institution's Environmental Health and Safety (EH&S) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.
References
-
PubChem. (S)-Methyl 4-hydroxy-3-methylbutanoate. National Center for Biotechnology Information. [Link]
Sources
Methodological & Application
Application Notes & Protocols: The Strategic Use of (S)-Methyl 3-hydroxy-2-methylpropionate in Natural Product Synthesis
A Note on Nomenclature: The topic specified was "(S)-Methyl 4-hydroxy-3-methylbutyrate." However, the preponderance of scientific literature and established applications in complex natural product synthesis centers on the structurally similar and highly significant chiral building block, (S)-Methyl 3-hydroxy-2-methylpropionate . This C5 ester, commonly known in the field as the Roche Ester , is a cornerstone of chiral pool synthesis. This guide will therefore focus on the extensive and impactful applications of this latter compound, providing researchers, scientists, and drug development professionals with a detailed overview of its strategic implementation.
Introduction: The Roche Ester as a Premier Chiral Building Block
In the intricate field of asymmetric synthesis, the "chiral pool" represents nature's gift to the chemist: a collection of abundant, inexpensive, and enantiomerically pure molecules that serve as powerful starting points for complex targets.[1][2] Among these, (S)-Methyl 3-hydroxy-2-methylpropionate (the Roche Ester) stands out as a particularly versatile and valuable C5 building block.[3] Its utility stems from two key features: a stereodefined secondary methyl group and two distinct functional handles—a primary hydroxyl group and a methyl ester. This arrangement allows for selective manipulation and elaboration, making it an ideal chiron for constructing the polypropionate chains that form the backbone of numerous biologically active natural products, including antibiotics, immunosuppressants, and anticancer agents.[4][5][6]
This document serves as a technical guide to the strategic application of the Roche Ester, moving beyond simple recitation of facts to explain the underlying logic of its use in the synthesis of landmark natural products.
Physicochemical & Stereochemical Data
A thorough understanding of a starting material's properties is fundamental to its successful application. The key characteristics of (S)-Methyl 3-hydroxy-2-methylpropionate are summarized below.
| Property | Value | Source(s) |
| Chemical Structure | HOCH₂CH(CH₃)CO₂CH₃ | [7] |
| CAS Number | 80657-57-4 | [3][7][8] |
| Molecular Formula | C₅H₁₀O₃ | [8] |
| Molecular Weight | 118.13 g/mol | [7] |
| Appearance | Colorless liquid | [3] |
| Density | 1.071 g/mL at 25 °C | [3][7] |
| Boiling Point | 74 °C at 10 mmHg | [7] |
| Optical Rotation | [α]¹⁹/D +26° (c=4 in methanol) | |
| Enantiomeric Excess | Typically ≥99% |
Strategic Applications in Total Synthesis
The true power of the Roche Ester is demonstrated in its application to the synthesis of complex, stereochemically rich natural products. Its defined (S)-configuration is relayed through subsequent reactions to set new stereocenters with high fidelity.
Keystone Fragment in the Synthesis of (+)-Discodermolide
(+)-Discodermolide is a potent polyketide natural product that stabilizes microtubules, making it a compelling target for cancer therapy. Its structure is a testament to stereochemical complexity, featuring 13 stereocenters. The Roche Ester serves as a critical starting material for the construction of key fragments of this molecule.[7][8] The inherent chirality of the ester is leveraged to establish the correct stereochemistry in a significant portion of the final product.
The general synthetic logic involves protecting the primary hydroxyl group and then utilizing the ester functionality for chain extension, often via reduction to an aldehyde followed by olefination or aldol-type reactions. This strategy directly incorporates the C2 methyl-bearing stereocenter of the Roche Ester into the growing carbon skeleton of the discodermolide fragment.
Caption: Initial synthetic workflow for a (+)-Discodermolide fragment.
Chiral Precursor for (+)-Lactacystin
(+)-Lactacystin is a natural product isolated from Streptomyces that acts as a highly specific inhibitor of the 20S proteasome.[9][10] Its unique γ-lactam structure incorporating a quaternary carbon center presents a significant synthetic challenge. While multiple synthetic routes exist, strategies often rely on chiral pool starting materials to establish the necessary stereocenters. The core scaffold of lactacystin can be retrosynthetically traced back to precursors derivable from chiral amino acids or hydroxy esters like the Roche Ester.
In these approaches, the stereocenter of the Roche Ester is used to direct the formation of adjacent chiral centers, including the challenging C5 quaternary center.[9][11] The synthesis involves a sequence of stereocontrolled reactions where the initial chirality of the building block effectively controls the facial selectivity of subsequent transformations.[12]
Experimental Protocol: Protection of the Primary Hydroxyl Group
A frequent and critical first step in utilizing the Roche Ester is the selective protection of its primary hydroxyl group. This prevents its interference in subsequent reactions targeting the ester functionality. The choice of protecting group is crucial; it must be stable to the planned reaction conditions and readily removable later in the synthesis. The tert-butyldimethylsilyl (TBS) group is a common and robust choice for this purpose.
Objective: To synthesize (S)-Methyl 3-(tert-butyldimethylsilyloxy)-2-methylpropionate.
Materials:
-
(S)-Methyl 3-hydroxy-2-methylpropionate (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBSCl, 1.1 eq)
-
Imidazole (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Inert Atmosphere: Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere of argon or nitrogen.
-
Causality: This prevents moisture from the air from quenching the reactive silylating agent and ensures the reaction proceeds efficiently.
-
-
Dissolution: Dissolve (S)-Methyl 3-hydroxy-2-methylpropionate (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM.
-
Causality: Imidazole acts as a base to activate the hydroxyl group by deprotonation and also serves as a catalyst, facilitating the nucleophilic attack on the silicon atom of TBSCl. DCM is an excellent, non-protic solvent for this reaction.
-
-
Addition of Silylating Agent: Cool the solution to 0 °C using an ice bath. Add TBSCl (1.1 eq) portion-wise over 5 minutes.
-
Causality: A slight excess of TBSCl ensures complete conversion of the starting material. The addition is performed at 0 °C to moderate the reaction rate and minimize potential side reactions.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Trustworthiness: TLC is a critical self-validating step. A new, less polar spot corresponding to the TBS-protected product should appear, and the more polar starting material spot should disappear.
-
-
Workup - Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to the flask.
-
Causality: The basic solution neutralizes the imidazolium hydrochloride byproduct and hydrolyzes any remaining TBSCl.
-
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM. Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with water and then brine.
-
Causality: The water wash removes residual imidazole and salts. The brine wash helps to remove bulk water from the organic layer, facilitating the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure product.
Caption: Experimental workflow for TBS protection of the Roche Ester.
Conclusion: A Foundational Tool in Modern Synthesis
(S)-Methyl 3-hydroxy-2-methylpropionate, the Roche Ester, continues to be a dominant tool in the arsenal of the synthetic organic chemist. Its commercial availability, high enantiopurity, and versatile functional groups provide a reliable and cost-effective entry point into complex, stereochemically dense regions of chemical space.[3][13] The strategies outlined herein for its application in the synthesis of landmark natural products like (+)-discodermolide underscore its enduring value. As researchers continue to push the boundaries of molecular complexity, this humble chiral building block will undoubtedly remain a cornerstone of innovative and efficient synthetic design.
References
-
Brill, Z. G., Condakes, M. L., Ting, C. P., & Maimone, T. J. (2017). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Chemical Reviews, 117(18), 11753–11795. [Link]
-
Brill, Z. G., Condakes, M. L., Ting, C. P., & Maimone, T. J. (2017). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. PMC, NIH National Library of Medicine. [Link]
-
Semantic Scholar. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. [Link]
-
ResearchGate. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products | Request PDF. [Link]
-
Shibasaki, M., & Kanai, M. (2006). Catalytic asymmetric total synthesis of (+)-lactacystin. PubMed, NIH National Library of Medicine. [Link]
-
Jacobsen, E. N. (2010). Natural Products as Inspiration for the Development of Asymmetric Catalysis. PMC, NIH National Library of Medicine. [Link]
-
Holz, J., et al. (2009). Asymmetric Synthesis of the Roche Ester and its Derivatives by Rhodium-INDOLPHOS-Catalyzed Hydrogenation. ResearchGate. [Link]
-
Pautigny, C., et al. (2011). Convenient General Asymmetric Synthesis of Roche Ester Derivatives through Catalytic Asymmetric Hydrogenation: Steric and Electronic Effects of Ligands. ResearchGate. [Link]
-
Kanai, M., & Shibasaki, M. (2006). Catalytic Asymmetric Total Synthesis of (+)-Lactacystin (I). ResearchGate. [Link]
-
Unibest Industrial Co., Ltd. methyI (S)-3-hydroxy-2-methylpropanoate. [Link]
-
Foley, C. N., & Leighton, J. L. (2014). Beyond the Roche Ester: A New Approach to Polypropionate Stereotriad Synthesis. Organic Letters, 16(4), 1256–1259. [Link]
-
Jacobsen, E. N., & Balskus, E. P. (2006). Alpha,beta-unsaturated beta-silyl imide substrates for catalytic, enantioselective conjugate additions: a total synthesis of (+)-lactacystin and the discovery of a new proteasome inhibitor. PubMed, NIH National Library of Medicine. [Link]
-
Foley, C. N., & Leighton, J. L. (2014). Beyond the Roche Ester: A New Approach to Polypropionate Stereotriad Synthesis. ACS Publications. [Link]
-
Abe, Y., et al. (2021). Biosynthesis of lactacystin as a proteasome inhibitor. PMC, NIH National Library of Medicine. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. methyI (S)-3-hydroxy-2-methylpropanoate - Buy CAS No.80657-57-4, chiral molecule, Roche esters Product on Unibest Industrial Co., Ltd. [unibestpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. (S)-(+)-3-ヒドロキシ-2-メチルプロピオン酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Methyl (S)-(+)-3-hydroxy-2-methylpropionate, 98% 10 g | Request for Quote [thermofisher.com]
- 9. Catalytic asymmetric total synthesis of (+)-lactacystin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biosynthesis of lactacystin as a proteasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Alpha,beta-unsaturated beta-silyl imide substrates for catalytic, enantioselective conjugate additions: a total synthesis of (+)-lactacystin and the discovery of a new proteasome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemimpex.com [chemimpex.com]
Application Note & Protocol: Asymmetric Reduction for the Synthesis of (S)-Methyl 4-hydroxy-3-methylbutyrate
Abstract
This document provides detailed protocols for the asymmetric reduction to produce (S)-Methyl 4-hydroxy-3-methylbutyrate, a valuable chiral building block in the synthesis of complex pharmaceutical agents. We present two robust and highly selective methods: a chemocatalytic approach using a Ruthenium-BINAP catalyst for homogeneous asymmetric hydrogenation, and a biocatalytic approach employing a whole-cell system. This guide is intended for researchers, chemists, and process development scientists, offering not only step-by-step procedures but also the underlying scientific principles, ensuring both reproducibility and adaptability.
Introduction: The Significance of Chiral γ-Hydroxy Esters
Optically active γ-hydroxy esters are pivotal intermediates in organic synthesis, serving as versatile precursors for a wide array of biologically active molecules, including natural products and pharmaceuticals. The stereocenter at the hydroxyl-bearing carbon is often crucial for the target molecule's biological activity. (S)-Methyl 4-hydroxy-3-methylbutyrate is one such building block, incorporating two stereocenters, which presents a significant synthetic challenge. The asymmetric reduction of a prochiral ketone is one of the most efficient methods to install the desired chirality with high enantiomeric excess (e.e.).[1] This application note details two state-of-the-art protocols to achieve this transformation, focusing on efficiency, selectivity, and practical implementation.
Retrosynthetic Approach
The target molecule, (S)-Methyl 4-hydroxy-3-methylbutyrate, can be synthesized via the stereoselective reduction of the corresponding prochiral γ-keto ester, Methyl 3-methyl-4-oxobutanoate. The primary challenge lies in controlling the stereochemistry at the newly formed hydroxyl group.
Caption: Retrosynthetic analysis for (S)-Methyl 4-hydroxy-3-methylbutyrate.
Protocol 1: Ru-(S)-BINAP Catalyzed Asymmetric Hydrogenation
Homogeneous asymmetric hydrogenation using Ruthenium catalysts bearing chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), is a powerful and well-established method for the reduction of functionalized ketones.[2][3] The Noyori asymmetric hydrogenation mechanism involves the formation of a Ru-hydride species which coordinates the ketone, and the transfer of hydrogen occurs through a six-membered pericyclic transition state, with the chiral ligand dictating the facial selectivity.[4][5] For the synthesis of the (S)-alcohol, the (S)-BINAP ligand is typically employed.
Mechanistic Rationale
The catalyst, often [RuCl₂((S)-BINAP)], is activated under hydrogen pressure in an alcoholic solvent. The substrate, a β- or γ-keto ester, coordinates to the ruthenium center through its carbonyl oxygen. The steric and electronic properties of the (S)-BINAP ligand create a chiral environment, forcing the hydride to attack the carbonyl from a specific face, thus leading to the formation of the (S)-enantiomer with high selectivity.[4][6]
Caption: Simplified workflow of Ru-BINAP catalyzed asymmetric hydrogenation.
Experimental Protocol
Materials:
-
Methyl 3-methyl-4-oxobutanoate
-
[RuCl(p-cymene)((S)-BINAP)]Cl or similar precursor
-
Anhydrous, degassed Methanol (MeOH)
-
High-pressure hydrogenation vessel (autoclave)
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation: In a glovebox, charge a glass liner for the autoclave with the Ru catalyst precursor (e.g., [RuCl(p-cymene)((S)-BINAP)]Cl) at a substrate-to-catalyst (S/C) ratio typically ranging from 1,000 to 100,000.[4]
-
Reaction Setup: Add anhydrous, degassed methanol to the liner to dissolve the catalyst. Then, add the substrate, Methyl 3-methyl-4-oxobutanoate.
-
Hydrogenation: Seal the autoclave. Purge the vessel three times with nitrogen, followed by three purges with hydrogen gas.
-
Pressurize the autoclave with hydrogen to the desired pressure (typically 4-100 atm).[5]
-
Begin stirring and heat the reaction to the specified temperature (e.g., 25-80 °C).
-
Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by periodically taking aliquots (after safely depressurizing and purging) for GC or TLC analysis.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Purge with nitrogen.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or by vacuum distillation to yield pure (S)-Methyl 4-hydroxy-3-methylbutyrate.
Typical Reaction Parameters
| Parameter | Typical Range | Notes |
| Substrate/Catalyst (S/C) | 1,000 - 100,000 | Higher ratios are economically favorable but may require longer reaction times.[4] |
| Solvent | Methanol, Ethanol | Anhydrous and degassed solvents are crucial for catalyst stability and activity. |
| H₂ Pressure | 4 - 100 atm | Higher pressure generally increases reaction rate.[5] |
| Temperature | 25 - 80 °C | Optimization is required to balance reaction rate and enantioselectivity. |
| Reaction Time | 4 - 48 hours | Dependent on S/C ratio, pressure, and temperature. |
| Expected e.e. | >95% | Ru-BINAP systems are known for excellent enantioselectivity.[3] |
| Expected Yield | >90% | Generally high-yielding reactions.[4] |
Protocol 2: Whole-Cell Biocatalytic Reduction
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Whole-cell systems, such as baker's yeast (Saccharomyces cerevisiae) or recombinant E. coli expressing specific ketoreductases (KREDs), can reduce ketones with exceptional enantio- and regioselectivity.[7][8] These systems utilize endogenous dehydrogenases and cofactor regeneration systems (NADH/NADPH), making them cost-effective and operationally simple.[1][7]
Biocatalytic Rationale
The reduction is catalyzed by NAD(P)H-dependent dehydrogenases within the microbial cells.[1] The substrate diffuses into the cell where an enzyme, possessing a chiral active site, delivers a hydride from the NADPH or NADH cofactor to one face of the carbonyl group. The oxidized cofactor (NADP⁺/NAD⁺) is then regenerated by the cell's primary metabolism, often by oxidizing a co-substrate like glucose or isopropanol.
Experimental Protocol
Materials:
-
Active dry baker's yeast (Saccharomyces cerevisiae) or a specific KRED-expressing E. coli strain.
-
Glucose (as a co-substrate for cofactor regeneration)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Methyl 3-methyl-4-oxobutanoate
-
Orbital shaker with temperature control
-
Ethyl acetate for extraction
Procedure:
-
Cell Culture/Preparation:
-
For Baker's Yeast: Suspend active dry yeast in a warm (30-35 °C) solution of phosphate buffer containing glucose. Allow the culture to activate for 30-60 minutes with gentle shaking.
-
For Recombinant E. coli: Grow the culture expressing the desired ketoreductase to the mid-log phase and induce protein expression as required. Harvest the cells by centrifugation and resuspend them in the reaction buffer.
-
-
Reaction Setup: In an Erlenmeyer flask, combine the yeast or bacterial cell suspension with the phosphate buffer and glucose.
-
Substrate Addition: Add the Methyl 3-methyl-4-oxobutanoate to the cell suspension. The substrate concentration should be optimized (typically 10-100 mM) to avoid substrate inhibition or toxicity.[7]
-
Incubation: Place the flask in an orbital shaker at a controlled temperature (typically 30 °C) and agitate (e.g., 150-200 rpm) to ensure proper aeration and mixing.
-
Monitoring: Monitor the reaction by taking samples at regular intervals. Extract a small aliquot with ethyl acetate, dry the organic layer, and analyze by chiral GC to determine conversion and enantiomeric excess.
-
Work-up: Upon completion, remove the cells by centrifugation or filtration (a celite pad can aid filtration).
-
Extraction: Saturate the aqueous supernatant with NaCl and extract it multiple times with ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be further purified by column chromatography or distillation as described in Protocol 1.
Typical Reaction Parameters
| Parameter | Typical Value | Notes |
| Biocatalyst | S. cerevisiae, KREDs | Choice depends on desired stereochemical outcome and substrate scope. |
| Co-substrate | Glucose, Isopropanol | Essential for cofactor regeneration.[1] |
| Substrate Conc. | 10 - 100 mM | High concentrations can be toxic to cells.[7] |
| Temperature | 25 - 37 °C | Optimal for enzyme activity and cell viability. |
| pH | 6.0 - 8.0 | Buffered system is required to maintain enzymatic activity. |
| Reaction Time | 12 - 72 hours | Generally slower than high-pressure hydrogenation. |
| Expected e.e. | >99% | Biocatalysts can exhibit near-perfect enantioselectivity.[9] |
| Expected Yield | 70 - 95% | Yields can be affected by substrate/product stability and extraction efficiency. |
Analytical Methods for Chiral Purity Determination
Accurate determination of the enantiomeric excess (e.e.) is critical for validating the success of an asymmetric synthesis.
Primary Method: Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)
-
Principle: The enantiomers of the product are separated on a chiral stationary phase. The relative peak areas of the two enantiomers are used to calculate the e.e. value.[10][11]
-
Sample Preparation: The hydroxy ester product can often be analyzed directly. Derivatization to a more volatile or UV-active compound (e.g., acylation) may be necessary for improved resolution or detection.
-
e.e. Calculation: e.e. (%) = [Area(S) - Area(R)] / [Area(S) + Area(R)] * 100
-
Note: A racemic standard is required to confirm the elution order of the enantiomers.
Alternative Method: NMR Spectroscopy with Chiral Shift Reagents
-
Principle: A chiral lanthanide shift reagent is added to the sample, which forms diastereomeric complexes with the enantiomers. This results in the separation of specific proton signals in the ¹H NMR spectrum, allowing for integration and e.e. determination.[10] 19F NMR can also be used after derivatization with a fluorine-containing chiral agent.[12]
Conclusion
The synthesis of enantiomerically pure (S)-Methyl 4-hydroxy-3-methylbutyrate can be effectively achieved through either Ru-catalyzed asymmetric hydrogenation or whole-cell biocatalytic reduction. The choice of method will depend on available equipment (high-pressure reactors), desired scale, cost considerations, and environmental impact. The Ru-BINAP method offers high throughput and broad applicability, while biocatalysis provides exceptional selectivity under mild, environmentally benign conditions. Both protocols, when optimized, are capable of delivering the target chiral alcohol in high yield and excellent enantiomeric excess.
References
- Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters.
- Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research.
- Asymmetric Hydrogen
- Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope.
- Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids.
- Whole-cell bioreduction of aromatic α-keto esters using Candida tenuis xylose reductase and Candida boidinii formate dehydrogenase co-expressed in Escherichia coli. PubMed Central.
- Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy.
- The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University.
- Determination of enantiomeric excess.
- Asymmetric Catalytic Hydrogenation.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- Stereoselective, Biocatalytic Reductions of Alpha-Chloro-Beta-Keto Esters. PubMed.
- Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl (S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System.
- Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum.
Sources
- 1. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ethz.ch [ethz.ch]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole-cell bioreduction of aromatic α-keto esters using Candida tenuis xylose reductase and Candida boidinii formate dehydrogenase co-expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselective, biocatalytic reductions of alpha-chloro-beta-keto esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of enantiomeric excess [ch.ic.ac.uk]
- 11. uma.es [uma.es]
- 12. pubs.acs.org [pubs.acs.org]
The Versatile Chiral Synthon: (S)-Methyl 4-hydroxy-3-methylbutyrate in Asymmetric Synthesis
Introduction: Unlocking Stereochemical Complexity with a C5 Building Block
In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and agrochemical development where stereochemistry dictates biological activity. Chiral building blocks serve as the foundational elements for constructing complex molecular architectures with precise stereocontrol. Among these, (S)-Methyl 4-hydroxy-3-methylbutyrate, a C5 chiral synthon, has emerged as a valuable and versatile intermediate. Its bifunctional nature, possessing both a hydroxyl group and a methyl ester, coupled with a stereodefined center at the C3 position, makes it an attractive starting material for the synthesis of a variety of complex targets, including natural products and active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the applications of (S)-Methyl 4-hydroxy-3-methylbutyrate, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a building block is crucial for its effective utilization.
| Property | Value | Reference |
| CAS Number | 138306-24-8 | [1][2] |
| Molecular Formula | C₆H₁₂O₃ | [1][2] |
| Molecular Weight | 132.16 g/mol | [1][2] |
| Appearance | Colorless liquid | [3] |
| Purity | Typically >97% | |
| Storage | 2-8°C |
Handling and Storage: (S)-Methyl 4-hydroxy-3-methylbutyrate should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is recommended to store the compound in a tightly sealed container in a refrigerator at 2-8°C to ensure its stability and prevent degradation.
Core Applications: A Gateway to Bioactive Molecules
The synthetic utility of (S)-Methyl 4-hydroxy-3-methylbutyrate is primarily derived from its role as a precursor to more complex chiral fragments. Its strategic application often involves the manipulation of its hydroxyl and ester functionalities to introduce new stereocenters and build molecular complexity.
Synthesis of Statin Side-Chains: The Quest for Cholesterol Control
Statins are a class of blockbuster drugs that lower cholesterol levels by inhibiting HMG-CoA reductase. A key structural feature of many synthetic statins, such as Rosuvastatin and Atorvastatin, is a chiral dihydroxyheptanoate side-chain. (S)-Methyl 4-hydroxy-3-methylbutyrate and its close chemical relatives serve as crucial starting materials for the stereoselective synthesis of this vital component.
The general strategy involves the transformation of the C4 building block into a more elaborated side-chain precursor, often through a series of steps including protection of the hydroxyl group, reduction of the ester, and subsequent chain extension. For instance, the related (S)-3-hydroxy-γ-butyrolactone is a common precursor for the synthesis of the key intermediate (3R)-4-cyano-3-hydroxybutyric acid ethyl ester, a building block for Atorvastatin.[4]
Conceptual Workflow: Statin Side-Chain Synthesis
Caption: General synthetic workflow for statin side-chains.
Pheromones and Fragrances: The Scent of Chirality
The biological activity of pheromones and the perceived scent of fragrances are often highly dependent on their stereochemistry. Chiral building blocks like (S)-Methyl 4-hydroxy-3-methylbutyrate are valuable starting materials for the enantioselective synthesis of these complex natural products. For example, the biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone has been studied, highlighting the importance of stereochemistry in chemical communication. While not a direct application of the title compound, it underscores the relevance of such chiral synthons in this field.
Detailed Protocols and Methodologies
The following protocols are illustrative examples of transformations that can be applied to (S)-Methyl 4-hydroxy-3-methylbutyrate and related chiral β-hydroxy esters.
Protocol 1: Protection of the Hydroxyl Group as a Silyl Ether
Rationale: Protection of the primary hydroxyl group is often the first step in a multi-step synthesis to prevent its interference in subsequent reactions, such as Grignard additions or oxidations. Silyl ethers are a popular choice for protecting alcohols due to their ease of formation, stability to a wide range of reaction conditions, and facile cleavage.[5][6][7][8][9]
Reaction Scheme:
(S)-Methyl 4-hydroxy-3-methylbutyrate + TBDMSCl/Imidazole -> (S)-Methyl 4-(tert-butyldimethylsilyloxy)-3-methylbutyrate
Materials:
-
(S)-Methyl 4-hydroxy-3-methylbutyrate
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of (S)-Methyl 4-hydroxy-3-methylbutyrate (1.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere (e.g., argon or nitrogen), add imidazole (2.5 eq).
-
Stir the solution at room temperature until the imidazole has dissolved.
-
Add TBDMSCl (1.2 eq) portion-wise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired silyl-protected product.
Workflow for Hydroxyl Group Protection
Caption: Step-by-step workflow for silyl ether protection.
Protocol 2: Conversion to the Chiral Lactone: (S)-3-Methyl-γ-butyrolactone
Rationale: Lactonization is a common transformation that can facilitate purification or serve as a key step in a synthetic sequence. The conversion of (S)-Methyl 4-hydroxy-3-methylbutyrate to its corresponding lactone can be achieved under acidic or basic conditions. This protocol describes an acid-catalyzed cyclization.
Reaction Scheme:
(S)-Methyl 4-hydroxy-3-methylbutyrate --(H+)--> (S)-3-Methyl-γ-butyrolactone + Methanol
Materials:
-
(S)-Methyl 4-hydroxy-3-methylbutyrate
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve (S)-Methyl 4-hydroxy-3-methylbutyrate (1.0 eq) in toluene (0.5 M).
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 eq).
-
Heat the reaction mixture to reflux. The methanol generated during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the toluene under reduced pressure using a rotary evaporator to yield the crude lactone.
-
The product can be further purified by distillation under reduced pressure.
Mechanistic Insights: The Rationale Behind Stereocontrol
The utility of (S)-Methyl 4-hydroxy-3-methylbutyrate as a chiral building block is intrinsically linked to the stereochemical outcome of the reactions it undergoes. Understanding the underlying mechanisms is key to predicting and controlling the formation of new stereocenters.
For instance, in the synthesis of the vicinal amino alcohol moiety often found in pharmaceuticals, a common sequence involves the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with an azide, and subsequent reduction. To achieve the desired stereochemistry, a Mitsunobu reaction is frequently employed. This reaction proceeds with a clean inversion of stereochemistry at the chiral center, a consequence of an Sₙ2-type mechanism.[10]
Mitsunobu Reaction Mechanism
Caption: Simplified mechanism of the Mitsunobu reaction.
Conclusion and Future Outlook
(S)-Methyl 4-hydroxy-3-methylbutyrate and its chemical cousins are powerful tools in the arsenal of the synthetic organic chemist. Their ability to serve as versatile chiral synthons for the construction of complex, biologically active molecules is well-established. From the synthesis of life-saving statin drugs to the creation of intricate natural products, the applications of this C5 building block continue to expand. As the demand for enantiomerically pure compounds grows, the development of novel and efficient synthetic routes utilizing such chiral building blocks will undoubtedly remain a vibrant area of research, driving innovation in medicine, agriculture, and materials science.
References
-
(r)-3-hydroxy-4-methylpentanoic acid. Organic Syntheses Procedure. Accessed January 15, 2026. [Link]
-
(S)-Methyl 4-hydroxy-3-methylbutanoate. Crysdot LLC. Accessed January 15, 2026. [Link]
-
GHS 11 (Rev.11) SDS Word 下载CAS: 138306-24-8 Name: - XiXisys. XiXisys. Accessed January 15, 2026. [Link]
-
Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S). National Institutes of Health. Accessed January 15, 2026. [Link]
-
Synthesis of (3R,4S)‐4‐N‐methylamino‐3‐hydroxy‐5‐phenylpentanoic acid. ResearchGate. Accessed January 15, 2026. [Link]
-
Protection of OH group of alcohol. SlideShare. Accessed January 15, 2026. [Link]
-
Protecting Groups. University of Wisconsin-Madison. Accessed January 15, 2026. [Link]
-
Improvement on production of (R)-4-chloro-3-hydroxybutyrate and (S)-3-hydroxy-gamma-butyrolactone with recombinant Escherichia coli cells. PubMed. Accessed January 15, 2026. [Link]
-
Production of 4-hydroxybutyric acid by metabolically engineered Mannheimia succiniciproducens and its conversion to γ-butyrolactone by acid treatment. PubMed. Accessed January 15, 2026. [Link]
-
(2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. Organic Syntheses Procedure. Accessed January 15, 2026. [Link]
-
A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone. PubMed. Accessed January 15, 2026. [Link]
-
Protecting Groups For Alcohols. Master Organic Chemistry. Accessed January 15, 2026. [Link]
-
15.10: Protection of Hydroxyl Groups. Chemistry LibreTexts. Accessed January 15, 2026. [Link]
-
synthesis of the C(5)-C(21) segment via a highly stereoselective fragment assembly aldol reaction of a chiral beta,gamma-unsaturated methyl ketone. PubMed. Accessed January 15, 2026. [Link]
- Synthetic method for (S)-3-hydroxy-gamma-butyrolactone.
-
Stereoselective Total Synthesis of Natural Decanolides Bellidisin C and Pinolidoxin. National Institutes of Health. Accessed January 15, 2026. [Link]
- Process for preparing enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone.
-
[Synthesis of brassinolide and its biosynthetic precursors using methyl-3-hydroxy-2-methylpropionate]. PubMed. Accessed January 15, 2026. [Link]
-
First Stereoselective Total Synthesis of Marliolide-(4R,5R,3E)-4-hydroxy-5-methyl-3-tetradecylidenedihydrofuran-2(3H)-one and Vittarilide-B: A Unified Strategy Utilizing a Chiral Pool Approach. National Institutes of Health. Accessed January 15, 2026. [Link]
- Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.
Sources
- 1. chembk.com [chembk.com]
- 2. (S)-METHYL 4-HYDROXY-3-METHYLBUTYRATE synthesis - chemicalbook [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate - Google Patents [patents.google.com]
- 5. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 10. researchgate.net [researchgate.net]
Application Note: A Comparative Guide to the Selective Oxidation of (S)-Methyl 4-hydroxy-3-methylbutyrate
Abstract: This document provides a comprehensive technical guide for the selective oxidation of the primary alcohol, (S)-Methyl 4-hydroxy-3-methylbutyrate, to its corresponding aldehyde, (S)-Methyl 3-methyl-4-oxobutanoate. This chiral aldehyde is a valuable building block in the synthesis of various complex organic molecules and active pharmaceutical ingredients. This application note delves into four widely employed, mild oxidation methodologies: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, Parikh-Doering oxidation, and TEMPO-catalyzed oxidation. For each method, we present the underlying chemical principles, detailed step-by-step protocols, and a discussion of the relative advantages and disadvantages to aid researchers in selecting the optimal procedure for their specific needs.
Introduction: The Synthetic Challenge
The selective oxidation of a primary alcohol to an aldehyde is a cornerstone transformation in organic synthesis. However, it presents a significant challenge: preventing over-oxidation to the corresponding carboxylic acid. The substrate of interest, (S)-Methyl 4-hydroxy-3-methylbutyrate, contains a primary alcohol and a methyl ester functional group. The desired product, (S)-Methyl 3-methyl-4-oxobutanoate, retains the stereocenter and the ester moiety, necessitating a mild and selective oxidation method. This guide explores several robust protocols that achieve this transformation with high fidelity.
Overview of Selected Oxidation Methodologies
Several modern oxidation methods have been developed that avoid the use of harsh and toxic heavy metal reagents like chromium.[1] These methods generally offer milder reaction conditions and greater functional group tolerance.[2] The choice of method often depends on factors such as scale, substrate sensitivity, available equipment, and cost.
| Oxidation Method | Key Reagents | Typical Temperature | Primary Advantages | Primary Disadvantages |
| Dess-Martin Periodinane (DMP) | Dess-Martin Periodinane | Room Temperature | Mild conditions, neutral pH, simple workup, high yields.[3][4] | Reagent is expensive and potentially explosive; poor atom economy.[3] |
| Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine | -78 °C | Mild, wide functional group tolerance, suitable for acid-sensitive substrates.[2][5] | Requires cryogenic temperatures; produces foul-smelling dimethyl sulfide and toxic CO gas.[2][6] |
| Parikh-Doering Oxidation | SO₃•Pyridine, DMSO, Triethylamine | 0 °C to Room Temperature | Operationally simple, non-cryogenic, fewer byproducts than Swern.[7][8] | May require a large excess of reagents for high conversion.[7] |
| TEMPO-Catalyzed Oxidation | TEMPO (catalyst), Stoichiometric Oxidant (e.g., NaOCl) | 0 °C to Room Temperature | Environmentally benign, catalytic use of TEMPO, highly selective.[9][10] | Requires careful control of pH and co-oxidant addition. |
Dess-Martin Periodinane (DMP) Oxidation
Rationale and Mechanism
The Dess-Martin oxidation utilizes a hypervalent iodine compound, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin Periodinane), as the oxidizing agent.[11] This method is favored for its exceptionally mild reaction conditions, which are performed at room temperature and neutral pH, making it compatible with a wide array of sensitive functional groups.[3][4] The reaction is typically fast, often completing within a few hours, and the workup is straightforward.[4] A key advantage is the preservation of stereochemical integrity in chiral substrates like (S)-Methyl 4-hydroxy-3-methylbutyrate.[12]
The mechanism involves an initial ligand exchange where the alcohol displaces an acetate group on the iodine center.[12][13] A base (often the displaced acetate or added pyridine) then facilitates an intramolecular elimination, which forms the aldehyde, iodinane, and acetic acid.[11]
Sources
- 1. Swern Oxidation [organic-chemistry.org]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Dess-Martin Oxidation [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 8. Parikh-Doering Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. TEMPO/NBu4Br-Catalyzed Selective Alcohol Oxidation with Periodic Acid [organic-chemistry.org]
- 10. TEMPO [organic-chemistry.org]
- 11. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
Leveraging (S)-Methyl 4-hydroxy-3-methylbutyrate for Stereoselective Lactone Synthesis
An Application Guide for Researchers and Drug Development Professionals
(S)-Methyl 4-hydroxy-3-methylbutyrate , also known as a Roche ester, is a highly valuable and versatile chiral building block in modern organic synthesis.[1][2][3] Its pre-defined stereocenter at the C3 position makes it an indispensable starting material for the synthesis of complex, enantiomerically pure molecules, particularly pharmaceuticals and natural products.[1][3] This guide provides an in-depth exploration of the transformation of this hydroxy ester into its corresponding chiral lactone, (S)-4,5-dihydro-4-methylfuran-2(3H)-one (also known as (S)-3-methyl-γ-butyrolactone), a key intermediate in the synthesis of bioactive compounds like polypropionates.[4]
We will delve into the mechanistic underpinnings of the common synthetic strategies, provide detailed, field-proven experimental protocols, and offer insights into troubleshooting and optimization.
Part 1: Mechanistic Insights and Strategic Considerations
The conversion of a γ-hydroxy ester to a γ-butyrolactone is an intramolecular cyclization reaction. The choice of method depends on factors such as substrate sensitivity, desired reaction conditions, and scale. Three primary strategies are commonly employed: acid catalysis, a two-step saponification/cyclization sequence, and the Mitsunobu reaction.
Acid-Catalyzed Lactonization
This is the most direct and common method for this transformation. The reaction relies on an acid catalyst to activate the ester carbonyl, rendering it more susceptible to intramolecular nucleophilic attack by the terminal hydroxyl group.
Mechanism: The mechanism involves the protonation of the ester's carbonyl oxygen by an acid catalyst (e.g., p-TsOH).[5][6] This protonation increases the electrophilicity of the carbonyl carbon. The nearby hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[7] Subsequent proton transfer and elimination of methanol drive the reaction to form the stable five-membered lactone ring. The reaction is an equilibrium, and the removal of the methanol byproduct (e.g., via azeotropic distillation) is crucial to drive the reaction to completion.[8][9]
Caption: Acid-catalyzed lactonization mechanism.
Base-Promoted Saponification followed by Acid-Catalyzed Cyclization
This two-step approach first hydrolyzes the methyl ester to a carboxylate salt using a base, a process known as saponification.[10] Subsequent acidification protonates the carboxylate to form the free γ-hydroxy carboxylic acid, which can then be cyclized to the lactone, often with heating or the addition of an acid catalyst.
Mechanism: In the first step, a hydroxide ion acts as a nucleophile, attacking the ester carbonyl. This forms a tetrahedral intermediate which then collapses, eliminating a methoxide ion to yield a carboxylic acid. The methoxide, being a strong base, deprotonates the carboxylic acid to irreversibly form the carboxylate salt and methanol.[10] In the second step, the addition of a strong acid protonates the carboxylate, generating the γ-hydroxy acid. This intermediate then undergoes acid-catalyzed lactonization as described previously.[11]
Caption: Two-step saponification and cyclization pathway.
Intramolecular Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for forming esters from alcohols and carboxylic acids under mild, neutral conditions.[12] For lactonization, the reaction is performed intramolecularly on the corresponding γ-hydroxy carboxylic acid (obtained via saponification of the starting ester). This method is renowned for proceeding with a clean inversion of stereochemistry at the alcohol center.[13][14] However, in this specific case, the reacting alcohol at C4 is not a stereocenter, so the reaction serves as a mild method for cyclization without affecting the existing C3 chiral center.
Mechanism: Triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) react to form a phosphonium salt.[14] The hydroxyl group of the substrate attacks the activated phosphorus, forming an alkoxyphosphonium salt, which is an excellent leaving group. The carboxylate, formed by deprotonation of the carboxylic acid by the reaction intermediate, then acts as the nucleophile, attacking the C4 carbon in an intramolecular Sₙ2 reaction to displace the triphenylphosphine oxide and form the lactone.[13][15]
Caption: Intramolecular Mitsunobu cyclization mechanism.
Part 2: Experimental Protocols and Workflow
This section provides detailed, step-by-step protocols for the synthesis of (S)-3-methyl-γ-butyrolactone.
Caption: Synthetic workflow for lactone formation.
Protocol 1: Acid-Catalyzed Synthesis of (S)-3-Methyl-γ-butyrolactone
This protocol utilizes an acid catalyst and azeotropic removal of methanol to drive the cyclization.
Materials & Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount (mmol) | Equivalents | Quantity |
| (S)-Methyl 4-hydroxy-3-methylbutyrate | 80657-57-4 | 118.13 | 50.0 | 1.0 | 5.91 g |
| p-Toluenesulfonic acid monohydrate | 6192-52-5 | 190.22 | 2.5 | 0.05 | 475 mg |
| Toluene | 108-88-3 | 92.14 | - | - | 200 mL |
Procedure
-
Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser.
-
Charge the flask with (S)-Methyl 4-hydroxy-3-methylbutyrate (5.91 g, 50.0 mmol) and toluene (200 mL).
-
Add p-toluenesulfonic acid monohydrate (475 mg, 2.5 mmol).
-
Heat the mixture to reflux (oil bath temperature ~120-125 °C). Methanol and water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or GC-MS until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or silica gel chromatography to afford the pure (S)-3-methyl-γ-butyrolactone.
Protocol 2: Two-Step Synthesis via Saponification and Cyclization
This protocol is useful if the direct acid-catalyzed method proves problematic or if the intermediate hydroxy acid is desired.
Part A: Saponification
-
Dissolve (S)-Methyl 4-hydroxy-3-methylbutyrate (5.91 g, 50.0 mmol) in a mixture of methanol (50 mL) and water (50 mL) in a 250 mL round-bottom flask.
-
Add sodium hydroxide (2.2 g, 55.0 mmol, 1.1 eq) and stir the mixture at room temperature for 2-4 hours until TLC or GC analysis shows complete consumption of the starting ester.
-
Remove the methanol under reduced pressure.
Part B: Acidification and Lactonization
-
Cool the remaining aqueous solution in an ice bath.
-
Slowly acidify the solution to pH 1-2 by adding 6M hydrochloric acid (HCl).
-
Extract the resulting hydroxy acid into ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude (S)-4-hydroxy-3-methylbutanoic acid can be used directly.
-
Transfer the crude hydroxy acid to a flask with toluene (150 mL) and a catalytic amount of p-TsOH (as in Protocol 1) and proceed with azeotropic distillation to form the lactone.
Protocol 3: Synthesis via Intramolecular Mitsunobu Cyclization
This protocol is performed on the hydroxy acid obtained from Protocol 2, Part A & B (up to step 4). It offers very mild reaction conditions but requires careful handling of reagents and purification.
Materials & Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount (mmol) | Equivalents | Quantity |
| (S)-4-hydroxy-3-methylbutanoic acid | 26543-05-5 | 118.13 | 10.0 | 1.0 | 1.18 g |
| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 | 15.0 | 1.5 | 3.93 g |
| Diisopropyl azodicarboxylate (DIAD) | 2446-83-5 | 202.21 | 15.0 | 1.5 | 3.0 mL |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | - | 100 mL |
Procedure
-
Dissolve the crude (S)-4-hydroxy-3-methylbutanoic acid (1.18 g, 10.0 mmol) and triphenylphosphine (3.93 g, 15.0 mmol) in anhydrous THF (100 mL) in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD (3.0 mL, 15.0 mmol) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.[16]
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 4-12 hours, monitoring by TLC.
-
Remove the solvent under reduced pressure.
-
The crude residue will contain the product and byproducts (triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate). Purification is typically achieved by silica gel chromatography.
Part 3: Data Summary and Troubleshooting
Comparison of Synthetic Protocols
| Parameter | Protocol 1: Acid-Catalyzed | Protocol 2: Saponification/Cyclization | Protocol 3: Mitsunobu Reaction |
| Reaction Type | Direct Cyclization | Two-Step Hydrolysis & Cyclization | Mild, Redox-Neutral Cyclization |
| Key Reagents | p-TsOH, Toluene | NaOH, HCl | PPh₃, DIAD/DEAD, THF |
| Temperature | High (Reflux) | RT (Hydrolysis), High (Cyclization) | 0 °C to Room Temperature |
| Advantages | Atom economical, one step | Allows isolation of hydroxy acid | Very mild conditions, high yield |
| Disadvantages | High temp, equilibrium | Two steps, more reagents/solvents | Stoichiometric byproducts, cost |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction (All Methods) | Insufficient reaction time; Inactive catalyst (Protocol 1); Insufficient reagent (Protocols 2 & 3). | Extend reaction time; Add fresh catalyst; Ensure correct stoichiometry of all reagents. |
| Low Yield (Protocol 1) | Equilibrium not sufficiently shifted; Water present in starting materials/solvent. | Ensure efficient azeotropic removal of methanol/water with a properly functioning Dean-Stark trap; Use anhydrous toluene. |
| Polymerization/Side Products | Reaction concentration is too high, especially at elevated temperatures. | Perform the reaction under more dilute conditions. For Protocol 1, use a larger volume of toluene. |
| Difficulty Removing Byproducts (Protocol 3) | Triphenylphosphine oxide and the reduced hydrazide are notoriously difficult to separate from products. | Carefully perform column chromatography. Sometimes, byproducts can be precipitated by adding a non-polar solvent (e.g., hexanes/ether) and filtering before chromatography. |
References
-
Gunanathan, C., & Shabat, D. (2016). The origin of kinetic resolution of hydroxy esters through catalytic enantioselective lactonization by chiral phosphoric acids. Organic Letters, 18(15), 3730-3733. [Link]
-
Sunoj, R. B., & Gunanathan, C. (2016). Origin of Kinetic Resolution of Hydroxy Esters through Catalytic Enantioselective Lactonization by Chiral Phosphoric Acids. PubMed, 18(15), 3730-3. [Link]
-
Trost, B. M., & Toste, F. D. (2003). An Acid-Catalyzed Macrolactonization Protocol. Journal of the American Chemical Society, 125(11), 3090-3100. [Link]
-
Arnold, L. D., Kalantar, T. H., & Vederas, J. C. (1985). Mechanism of formation of serine p-lactones by Mitsunobu cyclization: synthesis and use of L-serine stereospecifically labeled with deuterium. Journal of the American Chemical Society, 107(24), 7105-7109. [Link]
-
Hanessian, S., & Vanasse, B. (1991). Applications of the 3-methyl-gamma-butyrolactone strategy to the synthesis of polypropionates: the Prelog-Djerassi lactonic ester, ent-invictolide, and the C19-C27 fragment of rifamycin S. Journal of the American Chemical Society, 113(1), 303-307. [Link]
-
Lee, S. H., et al. (2007). Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals. Applied Microbiology and Biotechnology, 75(4), 723-733. [Link]
-
Kaur, N., & Kishore, D. (2014). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 19(12), 20955-20993. [Link]
-
Chemistry Steps. (n.d.). Mitsunobu Reaction. [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]
-
Park, O. J., et al. (2007). Uses and production of chiral 3-hydroxy-γ-butyrolactones and structurally related chemicals. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl (S)-(+)-3-Hydroxy-2-methylpropionate: A Cornerstone of Advanced Organic Synthesis. [Link]
-
Costas, M., et al. (2022). Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification. Journal of the American Chemical Society, 144(42), 19576-19587. [Link]
-
ResearchGate. (n.d.). The mechanism for the specific acid catalyzed lactonization of the hydroxy acid form of ATO. [Link]
-
Shenyang East Chemical Science-Tech Co., Ltd. (2023). γ-Butyrolactone application fields. [Link]
-
Wikipedia. (n.d.). γ-Butyrolactone. [Link]
-
Gatti, F., et al. (2018). Substituent and catalyst effects on GAC lactonization of γ-hydroxy esters. Organic & Biomolecular Chemistry, 16(24), 4467-4475. [Link]
-
LibreTexts Chemistry. (2021). Chemistry of Esters. [Link]
-
Unibest Industrial Co., Ltd. (n.d.). methyI (S)-3-hydroxy-2-methylpropanoate. [Link]
-
MDPI. (2018). Synthesis and Biotransformation of Bicyclic Unsaturated Lactones with Three or Four Methyl Groups. [Link]
-
Chemistry For Everyone. (2024). How Does Lactone Hydrolysis Work?. [Link]
-
Gładkowski, W., et al. (2017). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. Molecules, 22(1), 121. [Link]
-
Organic Chemistry Portal. (n.d.). Lactone synthesis. [Link]
-
ResearchGate. (2006). Concise synthesis of enantiopure erythro-saccharinic acid lactone and potassium (2 R,3 R)-2,3,4-trihydroxy-2-methylbutanoate. [Link]
- Google Patents. (1991). Method for synthesizing β-lactones and alkenes.
-
Breitschuh, R., & Seebach, D. (1990). Herstellung von (S)-4-Methyloxetan-2-on(β-Butyrolacton) durch Lactonisierung von (R)-3-Hydroxy-buttersäure mit Orthoessigsäure-triethylester. Chimia, 44(6), 216-218. [Link]
-
AbacipharmTech. (n.d.). (S)-Methyl 3-hydroxy-2-methylpropanoate. [Link]
-
Yu, J. Q., et al. (2020). Catalyst-controlled Chemoselective γ-C(sp3)−H Lactonization of Carboxylic Acid: Methyl versus Methylene. Journal of the American Chemical Society, 142(10), 4587-4592. [Link]
-
Wilkinson, K. L., et al. (2004). Rates of formation of cis- and trans-oak lactone from 3-methyl-4-hydroxyoctanoic acid. Journal of Agricultural and Food Chemistry, 52(13), 4213-4218. [Link]
-
Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, methyl ester, (R)-. [Link]
-
Seebach, D., et al. (1992). DIRECT DEGRADATION OF THE BIOPOLYMER POLY[(R)- 3-HYDROXYBUTYRIC ACID] TO (R)-3- HYDROXYBUTANOIC ACID AND ITS METHYL ESTER. ETH Zürich Research Collection. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. methyI (S)-3-hydroxy-2-methylpropanoate - Buy CAS No.80657-57-4, chiral molecule, Roche esters Product on Unibest Industrial Co., Ltd. [unibestpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. ethz.ch [ethz.ch]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Rates of formation of cis- and trans-oak lactone from 3-methyl-4-hydroxyoctanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 14. Mitsunobu Reaction [organic-chemistry.org]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. organic-synthesis.com [organic-synthesis.com]
Enantioselective Analysis of Methyl 4-hydroxy-3-methylbutyrate: A Guide to Chiral HPLC and GC Methodologies
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the enantioselective separation of methyl 4-hydroxy-3-methylbutyrate enantiomers using both chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This document is intended for researchers, scientists, and professionals in drug development and related fields who require robust and reliable methods for the quantification and purification of these specific stereoisomers. The protocols herein are built upon established principles of chiral separations, offering both direct and indirect approaches, and are supported by scientific literature to ensure technical accuracy and reproducibility.
Introduction: The Significance of Chiral Separation
Methyl 4-hydroxy-3-methylbutyrate is a chiral molecule possessing a stereocenter, which gives rise to two non-superimposable mirror images, or enantiomers: (R)-methyl 4-hydroxy-3-methylbutyrate and (S)-methyl 4-hydroxy-3-methylbutyrate. In the pharmaceutical and life sciences, the distinct three-dimensional arrangement of enantiomers can lead to significantly different pharmacological, toxicological, and metabolic activities. Consequently, the ability to separate and quantify individual enantiomers is of paramount importance for drug efficacy, safety, and quality control.
This guide explores two powerful chromatographic techniques for achieving this separation: Chiral HPLC, which often allows for direct separation on a chiral stationary phase, and Chiral GC, which can be employed directly or, more commonly, through derivatization to enhance volatility and separability.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely utilized technique for the separation of enantiomers due to its versatility and broad applicability.[1] The fundamental principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.[2][3] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly effective for resolving a wide array of chiral compounds, including hydroxy acids and their esters.[2][3][4]
Mechanism of Separation on Polysaccharide-Based CSPs
Polysaccharide-based CSPs, like amylose or cellulose derivatives coated or immobilized on a silica support, possess a helical structure with chiral grooves and cavities.[3] Separation is achieved through a combination of interactions between the analyte and the chiral selector, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance.[3] The formation of transient diastereomeric complexes with different stability constants for each enantiomer results in their differential retention and, thus, separation.
Recommended HPLC Protocol: Direct Enantioseparation
This protocol outlines a direct method for the separation of methyl 4-hydroxy-3-methylbutyrate enantiomers using a polysaccharide-based chiral column in normal-phase mode.
2.2.1. Materials and Instrumentation
-
HPLC System: An HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis or photodiode array (PDA) detector is required.
-
Chiral Column: An amylose-based or cellulose-based chiral stationary phase is recommended. A common choice would be a column with amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector.[5][6]
-
Mobile Phase Solvents: HPLC-grade n-hexane, isopropanol (IPA), and trifluoroacetic acid (TFA).
-
Sample Diluent: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
2.2.2. Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., 250 x 4.6 mm, 5 µm) | Polysaccharide-based CSPs are known for their broad enantioselectivity for a wide range of compounds, including those with hydroxyl groups.[2][3][4] |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) with 0.1% TFA | Normal-phase elution is typically preferred for polysaccharide CSPs. The alcohol modifier (IPA) modulates retention and selectivity, while the acidic additive (TFA) improves peak shape for acidic or polar analytes by minimizing secondary interactions.[4] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column to ensure good efficiency and reasonable analysis time. |
| Column Temperature | 25°C | Temperature can influence enantioselectivity.[4] Starting at ambient temperature is a common practice, and it can be optimized to improve resolution. |
| Detection | UV at 210 nm | The ester functional group provides some UV absorbance at lower wavelengths. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading. |
2.2.3. Step-by-Step Protocol
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and isopropanol in the specified ratio. Add trifluoroacetic acid to a final concentration of 0.1%. Degas the mobile phase before use.
-
Sample Preparation: Dissolve the racemic methyl 4-hydroxy-3-methylbutyrate standard or sample in the diluent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
System Equilibration: Equilibrate the chiral column with the mobile phase for at least 30 minutes at the set flow rate until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject the prepared sample and acquire the chromatogram.
-
Optimization: If the separation is not optimal, the mobile phase composition can be adjusted. Varying the percentage of isopropanol (e.g., between 5% and 20%) can significantly impact resolution.[4]
HPLC Workflow Diagram
Caption: Workflow for Chiral HPLC Method Development.
Chiral Gas Chromatography (GC)
Chiral GC is another powerful technique for the separation of enantiomers, particularly for volatile and thermally stable compounds. For molecules like methyl 4-hydroxy-3-methylbutyrate, which contain polar functional groups, derivatization is often necessary to improve their volatility and chromatographic behavior.[7]
Approaches to Chiral GC Separation
There are two primary strategies for chiral separation by GC:
-
Direct Method: This involves the use of a chiral stationary phase, most commonly based on cyclodextrin derivatives.[8] These CSPs have chiral cavities that can form inclusion complexes with the enantiomers, leading to their separation.
-
Indirect Method: This approach involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column.[9]
This guide will focus on a robust indirect method involving derivatization, as it is often more readily applicable and can provide excellent separation.
Recommended GC Protocol: Indirect Enantioseparation via Derivatization
This protocol describes the derivatization of the hydroxyl group of methyl 4-hydroxy-3-methylbutyrate enantiomers to form diastereomers, followed by separation on a standard achiral GC column.
3.2.1. Derivatization: The Key to Volatility and Separation
The presence of the hydroxyl group in methyl 4-hydroxy-3-methylbutyrate can lead to peak tailing and poor chromatographic performance in GC due to hydrogen bonding.[7] Derivatization converts this polar group into a less polar, more volatile moiety. Common derivatization reactions include silylation and acylation.[10][11] For chiral analysis, acylation with a chiral reagent is a common strategy.
3.2.2. Materials and Instrumentation
-
GC System: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a suitable capillary column.
-
GC Column: A standard achiral column, such as a DB-5 or equivalent (5% phenyl-methylpolysiloxane).
-
Derivatization Reagent: (S)-(+)-3-methyl-2-butanol and trifluoroacetic anhydride (TFAA).
-
Solvents and Reagents: Pyridine, hexane (GC grade).
3.2.3. Derivatization and Analysis Protocol
| Parameter | Recommended Condition | Rationale |
| Column | DB-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness) | A standard, robust achiral column suitable for the separation of a wide range of derivatized compounds.[9] |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas for GC. |
| Injector Temperature | 250°C | Ensures complete volatilization of the derivatized analyte. |
| Detector Temperature | 250°C (FID) | Standard temperature for FID operation. |
| Oven Temperature Program | 80°C (hold 2 min), ramp to 180°C at 5°C/min, hold 5 min | A temperature program allows for the efficient elution of the diastereomers while maintaining good resolution. |
| Injection Mode | Split (e.g., 50:1) | A split injection is suitable for concentrated samples and provides sharp peaks. |
3.2.4. Step-by-Step Protocol
-
Derivatization:
-
To the dried sample of methyl 4-hydroxy-3-methylbutyrate, add an excess of (S)-(+)-3-methyl-2-butanol and a catalytic amount of acid to form the diastereomeric esters. This step is an alternative to the protocol described below, which focuses on derivatizing the hydroxyl group.
-
Alternative Hydroxyl Derivatization: To the sample, add 200 µL of trifluoroacetic anhydride and 50 µL of pyridine.[4]
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
Evaporate the excess reagents under a gentle stream of nitrogen.
-
Reconstitute the residue in hexane for GC analysis.
-
-
GC Analysis:
-
Inject the derivatized sample into the GC system.
-
Acquire the chromatogram using the specified conditions.
-
The two diastereomers should elute at different retention times, allowing for their quantification.
-
GC Workflow Diagram
Caption: Workflow for Indirect Chiral GC Method.
Method Validation and Considerations
For both HPLC and GC methods, it is crucial to perform method validation to ensure the reliability of the results. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The enantioselective separation of methyl 4-hydroxy-3-methylbutyrate is achievable through both chiral HPLC and GC techniques. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
-
Chiral HPLC with polysaccharide-based CSPs offers a direct and often simpler approach, avoiding the need for derivatization.
-
Chiral GC , particularly through an indirect method involving derivatization, provides a robust and high-resolution alternative, especially when coupled with sensitive detectors like FID.
The protocols provided in this guide serve as a starting point for method development. Optimization of chromatographic conditions is often necessary to achieve the desired separation for specific applications.
References
-
Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters by achiral dual-capillary column gas chromatography. Journal of Chromatography A. [Link]
-
Gas chromatographic enantiomer separation of C-3 and C-4 synthons: prediction of absolute configuration from elution order and enzymatic resolution. Chirality. [Link]
-
Derivatization Methods in GC and GC/MS. IntechOpen. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
-
Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers. Chinese Chemical Letters. [Link]
-
Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
How can we separate a pair of enantiomers by using chiral HPLC ?. ResearchGate. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. Masinde Muliro University of Science and Technology. [Link]
-
A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Derivatization reagents for GC. Macherey-Nagel. [Link]
-
HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC. MDPI. [Link]
-
Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. PMC. [Link]
-
Enantioselective and simultaneous determination of lactate and 3-hydroxybutyrate in human plasma and urine using a narrow-bore online two-dimensional high-performance liquid chromatography system. Journal of Separation Science. [Link]
-
Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. PMC. [Link]
-
[Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. Se Pu. [Link]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. eijppr.com [eijppr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Enantioselectivity Effects in Clinical Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. weber.hu [weber.hu]
- 8. gcms.cz [gcms.cz]
- 9. Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters by achiral dual-capillary column gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
- 11. adis-international.ro [adis-international.ro]
Large-scale synthesis protocol for (S)-Methyl 4-hydroxy-3-methylbutyrate
An Application Note for the Large-Scale Synthesis of (S)-Methyl 4-hydroxy-3-methylbutyrate
Abstract
(S)-Methyl 4-hydroxy-3-methylbutyrate is a valuable chiral building block in the synthesis of complex pharmaceuticals and natural products. Its stereodefined vicinal methyl and hydroxyl groups make it an important synthon for controlling acyclic stereochemistry. This document provides a robust, scalable, two-step chemoenzymatic protocol for the synthesis of (S)-Methyl 4-hydroxy-3-methylbutyrate. The synthesis begins with a zinc carbenoid-mediated chain extension of methyl acetoacetate to form the key precursor, methyl 3-methyl-4-oxobutanoate. This is followed by a highly enantioselective biocatalytic reduction using a commercially available ketoreductase (KRED) to yield the target molecule with high chemical purity and excellent enantiomeric excess (>99% ee). This protocol is designed for researchers, scientists, and drug development professionals, offering a practical and efficient pathway for gram-to-kilogram scale production.
Introduction: The Strategic Value of Chiral β-Methyl-γ-hydroxy Esters
Chiral β-hydroxy esters are fundamental building blocks in modern organic synthesis, particularly in the construction of polyketide natural products and complex active pharmaceutical ingredients (APIs). The introduction of an additional stereocenter at the β-position, as seen in (S)-Methyl 4-hydroxy-3-methylbutyrate, provides a powerful tool for elaborating molecular complexity. The synthesis of such motifs with high stereocontrol is a significant challenge. Traditional chemical methods often require multiple steps, expensive chiral auxiliaries, or transition-metal catalysts that can lead to product contamination—a critical concern in pharmaceutical manufacturing.[1]
To address these challenges, we present a chemoenzymatic approach that leverages the best of both chemical and biological catalysis. This strategy offers a convergent, efficient, and highly selective route that is amenable to large-scale production while adhering to the principles of green chemistry.
Overall Synthetic Strategy
The synthesis is designed as a two-part process. The first part establishes the carbon skeleton of the precursor ketoester, and the second part introduces the critical chirality through a biocatalytic reduction.
Part 1: Synthesis of γ-Keto Ester Precursor. We employ a zinc carbenoid-mediated chain extension and methylation of a readily available β-keto ester, methyl acetoacetate. This method provides direct access to the required γ-keto ester, methyl 3-methyl-4-oxobutanoate, in good yield.[2] This approach is superior to classical enolate alkylations which can suffer from poor regioselectivity and over-alkylation.
Part 2: Asymmetric Biocatalytic Reduction. The prochiral ketone of the precursor is reduced to the corresponding (S)-alcohol using a ketoreductase. KREDs are highly selective enzymes that reduce ketones to chiral alcohols with predictable stereochemistry and exceptionally high enantiopurity.[3][4] The use of an isolated enzyme system with a robust cofactor regeneration cycle ensures high conversion, simple downstream processing, and avoids the heavy metal contamination associated with catalytic hydrogenation.[1]
Caption: Overall two-step chemoenzymatic workflow.
Part 1: Large-Scale Synthesis of Methyl 3-Methyl-4-oxobutanoate
Mechanistic Insight: Zinc Carbenoid-Mediated Homologation
This reaction proceeds through the formation of a zinc enolate from the starting β-keto ester. This enolate then reacts with a zinc carbenoid (formed from diethylzinc and 1,1-diiodoethane) to generate a donor-acceptor cyclopropane intermediate. This intermediate is unstable and fragments to produce an organometallic species which, upon protonation during aqueous workup, yields the desired β-methylated γ-keto ester.[2] This elegant one-pot transformation builds the required carbon framework efficiently.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Molarity/Density | Moles | Eq. | Amount |
| Methyl Acetoacetate | C₅H₈O₃ | 116.12 | 1.076 g/mL | 1.00 | 1.0 | 116.1 g (108 mL) |
| Diethylzinc (1.0 M in hexanes) | Zn(C₂H₅)₂ | 123.49 | 1.0 M | 2.50 | 2.5 | 2.5 L |
| 1,1-Diiodoethane | C₂H₄I₂ | 281.85 | 2.92 g/mL | 1.25 | 1.25 | 352.3 g (120.7 mL) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1.33 g/mL | - | - | 2.0 L |
| Saturated NH₄Cl (aq.) | NH₄Cl | 53.49 | ~1.2 g/mL | - | - | 2.0 L |
| 2 M HCl (aq.) | HCl | 36.46 | 2.0 M | - | - | As needed |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | - | ~50 g |
Procedure
-
Reactor Setup: Equip a 10 L jacketed glass reactor with a mechanical overhead stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel. Dry the entire assembly under vacuum with gentle heating and then purge with dry nitrogen.
-
Initial Charge: Charge the reactor with anhydrous dichloromethane (2.0 L) and methyl acetoacetate (116.1 g, 1.00 mol). Begin stirring and cool the solution to 0 °C using a circulating chiller.
-
Carbenoid Pre-formation: In a separate dry flask under nitrogen, add 1,1-diiodoethane (352.3 g, 1.25 mol) to a portion of the diethylzinc solution (1.25 L, 1.25 mol) at 0 °C. Stir for 15 minutes. Note: This step is exothermic and should be performed with caution.
-
Enolate Formation: Slowly add the remaining diethylzinc solution (1.25 L, 1.25 mol) to the main reactor containing methyl acetoacetate at 0 °C over 1 hour. A zinc enolate will form.
-
Homologation Reaction: Slowly add the pre-formed zinc carbenoid solution from the separate flask to the reactor over 2 hours, maintaining the internal temperature between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 4-6 hours. Monitor the reaction progress by taking aliquots and analyzing via TLC (ethyl acetate/hexanes 1:4) or GC-MS until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the mixture to -10 °C. Very slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (2.0 L) via the dropping funnel. Caution: Vigorous gas evolution (ethane) will occur. Ensure adequate venting and maintain slow addition to control the exotherm.
-
Workup: Allow the mixture to warm to room temperature. Adjust the pH of the aqueous layer to ~2 with 2 M HCl to dissolve the zinc salts. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 500 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 L), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification and Characterization
-
Purification: The crude brown oil is purified by vacuum distillation to afford methyl 3-methyl-4-oxobutanoate as a colorless liquid.
-
Expected Yield: 95-110 g (66-76%).
-
¹H NMR (CDCl₃, 400 MHz): δ 9.75 (t, J=1.2 Hz, 1H, CHO), 3.68 (s, 3H, OCH₃), 2.85-2.95 (m, 1H, CH), 2.70 (dd, J=16.8, 6.0 Hz, 1H, CH₂), 2.45 (dd, J=16.8, 8.0 Hz, 1H, CH₂), 1.15 (d, J=7.2 Hz, 3H, CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 201.8, 172.1, 52.0, 45.5, 41.2, 13.5.
Part 2: Asymmetric Synthesis of (S)-Methyl 4-hydroxy-3-methylbutyrate
Mechanistic Insight: Ketoreductase (KRED) Biocatalysis
Ketoreductases are enzymes that utilize a hydride from a cofactor, typically NADPH or NADH, to reduce a ketone to a secondary alcohol. The enzyme's chiral active site orients the substrate in a specific way, ensuring the hydride is delivered to only one face of the carbonyl, resulting in the formation of a single stereoisomer of the alcohol product.[1] For this process to be efficient on a large scale, the expensive NADPH cofactor must be continuously regenerated. A common and cost-effective method is the "substrate-coupled" approach, where a sacrificial alcohol (like isopropanol) is added in large excess. The KRED itself often possesses a secondary alcohol dehydrogenase activity that oxidizes the isopropanol to acetone, regenerating the NADPH in situ.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Concentration/Purity | Moles | Amount |
| Methyl 3-methyl-4-oxobutanoate | C₆H₁₀O₃ | 130.14 | >98% (from Part 1) | 0.50 | 65.1 g |
| Ketoreductase (KRED) | Enzyme | - | e.g., KRED-P1-A08 (Codexis) or similar | - | 1-2% w/w (0.65-1.3 g) |
| NADP⁺ Sodium Salt | C₂₁H₂₇N₇NaO₁₇P₃ | 765.39 | >95% | ~0.0005 | ~0.4 g |
| Potassium Phosphate Buffer | KH₂PO₄/K₂HPO₄ | - | 100 mM, pH 7.0 | - | 650 mL |
| Isopropanol (IPA) | C₃H₈O | 60.10 | >99% | - | 650 mL |
| Methyl tert-butyl ether (MTBE) | C₅H₁₂O | 88.15 | >99% | - | 2.0 L |
Procedure
-
Reactor Setup: Use a 2 L jacketed glass reactor equipped with an overhead stirrer, pH probe, and temperature probe.
-
Buffer and Cofactor: Charge the reactor with the potassium phosphate buffer (650 mL) and isopropanol (650 mL). Stir until the mixture is homogeneous. Add the NADP⁺ sodium salt and stir until dissolved. Adjust the pH to 7.0 if necessary.
-
Enzyme and Substrate Addition: Add the KRED enzyme powder and stir for 10 minutes to allow for dissolution. Add the methyl 3-methyl-4-oxobutanoate (65.1 g, 0.50 mol).
-
Reaction Conditions: Heat the mixture to 30 °C and stir at a moderate speed (e.g., 250 rpm). The reaction is typically biphasic.
-
Reaction Monitoring: Monitor the conversion by taking small samples (~0.5 mL) from the organic layer every 2-4 hours. Extract with MTBE, dry the extract, and analyze by GC or HPLC. The reaction is typically complete within 16-24 hours.
-
Workup - Enzyme Removal: Once the reaction reaches >99% conversion, stop the stirring and heating. Add MTBE (500 mL) to the reactor and stir for 10 minutes. Stop stirring and allow the layers to separate. The denatured protein will typically precipitate at the interface or remain in the aqueous layer.
-
Extraction: Separate the organic layer. Extract the aqueous layer with additional MTBE (2 x 250 mL).
-
Drying and Concentration: Combine all organic layers, wash with brine (500 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification and Characterization
-
Purification: The product is typically of high purity after workup. If necessary, it can be further purified by silica gel chromatography (ethyl acetate/hexanes gradient) or vacuum distillation.
-
Expected Yield: 59-62 g (90-95%).
-
¹H NMR (CDCl₃, 400 MHz): δ 3.68 (s, 3H, OCH₃), 3.55 (dd, J=11.2, 4.0 Hz, 1H, CH₂OH), 3.45 (dd, J=11.2, 6.8 Hz, 1H, CH₂OH), 2.40 (dd, J=15.2, 6.0 Hz, 1H, CH₂CO), 2.25 (dd, J=15.2, 8.0 Hz, 1H, CH₂CO), 2.00-2.10 (m, 1H, CH), 0.95 (d, J=6.8 Hz, 3H, CH₃).
-
Enantiomeric Excess (ee): Determine by chiral GC or HPLC analysis. Expected ee > 99%.
-
Optical Rotation: [α]D²⁵ value should be measured and compared to literature values if available.
Safety Precautions
-
Diethylzinc: Extremely pyrophoric and reacts violently with water. Must be handled under an inert atmosphere (nitrogen or argon) using syringe and cannula techniques. All glassware must be rigorously dried.
-
1,1-Diiodoethane: Is a lachrymator and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Solvents: Dichloromethane, hexanes, MTBE, and isopropanol are flammable. Perform all operations away from ignition sources.
References
-
Shriner, R. L. (1942). The Reformatsky Reaction. Organic Reactions, 1, 1-37. [Link]
-
Rathke, M. W. (1975). The Reformatsky Reaction. Organic Reactions, 22, 423-460. [Link]
-
Kallwass, H. K. W. (2006). Asymmetric bioreduction of γ- and δ-keto acids by native carbonyl reductases from Saccharomyces cerevisiae. Journal of Molecular Catalysis B: Enzymatic, 41(3-4), 96-101. [Link]
-
Ni, Y., & Xu, J. H. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 59(42), 6245-6263. [Link]
-
Fürstner, A. (1989). Recent advances in the Reformatsky reaction. Synthesis, 1989(08), 571-590. [Link]
-
Organic Chemistry Portal. Reformatsky Reaction. [Link]
-
Kaluzna, I. A., et al. (2005). Engineering Cofactor Preference of Ketone Reducing Biocatalysts. Biotechnology and Bioengineering, 93(4), 656-664. [Link]
-
Ronsheim, M. D., & Zercher, C. K. (2003). Formation of γ-Keto Esters from β-Keto Esters via Tandem Reaction with Zinc Carbenoids. Organic Syntheses, 80, 142. [Link]
-
Liang, J., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 893677. [Link]
Sources
- 1. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 2. Formation of β-Substituted γ-Keto Esters via Zinc Carbenoid Mediated Chain Extension [organic-chemistry.org]
- 3. Engineering Cofactor Preference of Ketone Reducing Biocatalysts: A Mutagenesis Study on a γ-Diketone Reductase from the Yeast Saccharomyces cerevisiae Serving as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
Application Notes & Protocols: (S)-Methyl 4-hydroxy-3-methylbutyrate as a Versatile Chiral Building Block in Pharmaceutical Intermediate Synthesis
Abstract
Chirality is a cornerstone of modern pharmaceutical development, where the stereochemistry of a drug molecule dictates its efficacy and safety. (S)-Methyl 4-hydroxy-3-methylbutyrate, a derivative of the well-known Roche ester, is a C6 chiral building block prized for its predefined stereocenter and versatile functional groups.[1][2] This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the strategic application of this synthon in the synthesis of complex pharmaceutical intermediates. We will explore its use in constructing the side chains of blockbuster drugs, providing not only step-by-step protocols but also the underlying chemical logic to empower rational synthetic design.
Introduction: The Strategic Value of (S)-Methyl 4-hydroxy-3-methylbutyrate
(S)-Methyl 4-hydroxy-3-methylbutyrate is a highly valuable chiral precursor in asymmetric synthesis. Its utility stems from two key structural features: a primary hydroxyl group and a methyl ester, flanking a stereogenic center at the C3 position. This arrangement allows for selective manipulation and elaboration of either end of the molecule, making it an ideal starting point for complex targets where precise stereochemical control is paramount.
The "chiral pool" synthesis approach, which utilizes readily available enantiopure compounds from nature, is a time-honored strategy to avoid costly and often complex asymmetric induction steps.[2] (S)-Methyl 4-hydroxy-3-methylbutyrate is a prime example of a versatile member of this pool, enabling the construction of key structural motifs found in several classes of therapeutic agents, most notably statins and taxanes.[3][4]
Physicochemical Properties & Handling
A clear understanding of the reagent's properties is critical for safe and effective use.
| Property | Value | Reference |
| Chemical Formula | C₆H₁₂O₃ | [5] |
| Molecular Weight | 132.16 g/mol | [5] |
| CAS Number | 138306-24-8 | [5] |
| Boiling Point | 74 °C at 10 mmHg | [1] |
| Density | 1.071 g/mL | [1] |
Handling & Storage: (S)-Methyl 4-hydroxy-3-methylbutyrate is a combustible liquid and can cause skin and eye irritation.[6] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves. Store in a cool, dry place away from ignition sources.
Application I: Synthesis of Statin Side Chains
Statins are a class of lipid-lowering medications that inhibit the enzyme HMG-CoA reductase, a critical step in cholesterol biosynthesis.[3][4][7] Many synthetic statins, such as Atorvastatin and Rosuvastatin, share a common chiral dihydroxy acid side chain, which is essential for their biological activity. (S)-Methyl 4-hydroxy-3-methylbutyrate serves as an excellent starting material for the enantioselective synthesis of this key fragment.
Causality and Synthetic Strategy
The core strategy involves a two-carbon homologation of the ester moiety of (S)-Methyl 4-hydroxy-3-methylbutyrate. This is typically achieved by first protecting the primary alcohol to prevent interference, reducing the methyl ester to a reactive aldehyde, and then extending the carbon chain using an acetate enolate equivalent, often through a Wittig or aldol-type reaction. This sequence preserves the crucial (S)-stereocenter which ultimately becomes the (R)-hydroxyl group at C5 of the final statin side chain.
Caption: Synthetic workflow for a statin side-chain precursor.
Protocol 1: Synthesis of a Chiral Aldehyde Intermediate
This protocol details the first two critical steps: protection of the primary alcohol and reduction of the ester to the corresponding aldehyde.
Materials:
-
(S)-Methyl 4-hydroxy-3-methylbutyrate
-
tert-Butyldiphenylsilyl chloride (TBDPSCl)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Diisobutylaluminium hydride (DIBAL-H), 1.0 M in hexanes
-
Diethyl ether (Et₂O), anhydrous
-
Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
Part A: Protection of the Hydroxyl Group
-
Reaction Setup: To a flame-dried, argon-purged round-bottom flask, add (S)-Methyl 4-hydroxy-3-methylbutyrate (1.0 eq.), imidazole (2.5 eq.), and anhydrous DCM (approx. 0.2 M). Cool the solution to 0 °C in an ice bath.
-
Silyl Ether Formation: Add TBDPSCl (1.1 eq.) dropwise to the stirred solution. The formation of imidazole hydrochloride will cause the mixture to become a thick slurry.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the protected ester as a colorless oil. Rationale: The TBDPS protecting group is chosen for its steric bulk and stability to the mildly hydridic conditions of the subsequent DIBAL-H reduction.
Part B: Reduction to the Aldehyde
-
Reaction Setup: Dissolve the purified protected ester from Part A in anhydrous diethyl ether (approx. 0.1 M) in a flame-dried, argon-purged flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Controlled Reduction: Add DIBAL-H (1.1 eq., 1.0 M in hexanes) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C. Causality: The low temperature is critical to prevent over-reduction of the ester to the primary alcohol. DIBAL-H forms a stable tetrahedral intermediate at -78 °C which does not collapse to the aldehyde until aqueous workup.
-
Reaction Monitoring: Stir at -78 °C for 1 hour. Monitor by TLC for the disappearance of the starting ester.
-
Workup: Quench the reaction by slowly adding saturated aqueous Rochelle's salt at -78 °C. Allow the mixture to warm to room temperature and stir vigorously until the two layers become clear (this can take several hours as the gel-like aluminum salts are broken up).
-
Extraction and Purification: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with Et₂O (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and carefully concentrate in vacuo (aldehydes can be volatile). The crude chiral aldehyde is often used immediately in the next step without further purification.
Application II: Synthesis of the Taxol® Side Chain
Paclitaxel (Taxol®) is a powerful antineoplastic agent used in cancer chemotherapy.[8] Its complex structure features a C-13 side chain, (2R,3S)-N-benzoyl-3-phenylisoserine, which is crucial for its microtubule-stabilizing activity.[9] A common and practical approach to Taxol is the semi-synthesis, involving the coupling of this side chain to the baccatin III core.[10] (S)-Methyl 4-hydroxy-3-methylbutyrate can be ingeniously transformed into key intermediates for this side chain, such as a chiral β-lactam.
Causality and Synthetic Strategy
The synthesis leverages the existing (S)-stereocenter to set the (3S)-stereocenter of the final side chain. The strategy involves converting the primary alcohol into an amine equivalent (often via an azide), followed by chain extension and cyclization. The phenyl group is introduced via a Grignard or similar organometallic addition to an aldehyde derived from the starting material.
Caption: Synthetic workflow for a β-lactam Taxol side-chain intermediate.
Protocol 2: Conversion to a Chiral Azido Ester
This protocol describes the conversion of the primary alcohol to an azide, a stable and versatile precursor to the required amine functionality.
Materials:
-
(S)-Methyl 4-hydroxy-3-methylbutyrate
-
Triethylamine (Et₃N)
-
Methanesulfonyl chloride (MsCl)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether (Et₂O)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup (Mesylation): In a flame-dried, argon-purged flask, dissolve (S)-Methyl 4-hydroxy-3-methylbutyrate (1.0 eq.) in anhydrous DCM (approx. 0.3 M). Add triethylamine (1.5 eq.) and cool the solution to 0 °C.
-
Activation of Alcohol: Add methanesulfonyl chloride (1.2 eq.) dropwise, ensuring the temperature remains below 5 °C. A precipitate of triethylamine hydrochloride will form. Rationale: The hydroxyl group is a poor leaving group. It is converted into a mesylate, an excellent leaving group, to facilitate the subsequent SN2 displacement.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor by TLC for the consumption of the starting alcohol.
-
Workup (Mesylate): Upon completion, pour the reaction mixture into ice-cold water and transfer to a separatory funnel. Extract with DCM (3x). Combine the organic layers, wash with cold 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo without heating. The crude mesylate is often unstable and should be used immediately.
-
Azide Displacement: Dissolve the crude mesylate in anhydrous DMF (approx. 0.4 M) in a round-bottom flask. Add sodium azide (3.0 eq.). Safety Note: Sodium azide is highly toxic. Handle with extreme care.
-
Reaction Conditions: Heat the mixture to 60-70 °C and stir for 12-16 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the mesylate is no longer detectable.
-
Workup (Azide): Cool the reaction to room temperature and pour it into a separatory funnel containing water and Et₂O. Extract with Et₂O (3x). Combine the organic layers, wash extensively with water (to remove DMF) and then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the (S)-methyl 4-azido-3-methylbutanoate as a clear oil. This intermediate is now primed for reduction and further elaboration into the Taxol® side chain.
Conclusion
(S)-Methyl 4-hydroxy-3-methylbutyrate is a powerful and cost-effective chiral synthon for constructing complex pharmaceutical intermediates. Its predefined stereochemistry and orthogonal functional groups provide a reliable foundation for asymmetric synthesis. The protocols and strategies outlined herein for the preparation of key intermediates for statins and Taxol® demonstrate the compound's versatility. By understanding the underlying chemical principles—such as the strategic use of protecting groups, the controlled conditions for selective reductions, and the activation of functional groups—researchers can effectively leverage this building block to accelerate the development of life-saving therapeutics.
References
-
Koskinen, A. M. P., Karvinen, E. K., & Siirilä, J. P. (1994). Enantioselective synthesis of the Taxol and Taxotere side chains. Journal of the Chemical Society, Chemical Communications, (1), 21-22. [Link]
-
Wikipedia. (n.d.). Roche ester. Retrieved from [Link]
-
Science of Synthesis. (2025). The Asymmetric Synthesis of β-Aryl-α-hydroxy Esters from β-Aryl-α,β-dihydroxy Esters. Thieme, Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective synthesis of 1-aryl-2-propenylamines: A new approach to a stereoselective synthesis of the Taxol® side chain. Retrieved from [Link]
- Reddy, P. V., & Falck, J. R. (2006). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Tetrahedron Letters, 47(18), 3079-3081.
-
Kim, C. U., & Misco, P. F. (1998). Practical synthesis of Taxol side chain. Bioorganic & Medicinal Chemistry Letters, 8(13), 1619-1622. [Link]
-
Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056-1074. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides. Retrieved from [Link]
-
Biz, A., & de Mattos, M. C. (2020). Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. Catalysts, 10(9), 1039. [Link]
- Journal of Chemical Reviews. (2020).
-
Min, L., et al. (2023). Strategies and Lessons Learned from Total Synthesis of Taxol. Chemical Reviews, 123(8), 4934-4971. [Link]
-
Genin, M. J., et al. (2009). Design and synthesis of simplified taxol analogs based on the T-Taxol bioactive conformation. Bioorganic & Medicinal Chemistry Letters, 19(21), 6219-6222. [Link]
-
ResearchGate. (n.d.). The synthesis of enantioenriched alpha-hydroxy esters. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Roche Ester. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral Pool Synthesis: Chiral Pool Synthesis from Hydroxy Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. Retrieved from [Link]
- Ikemoto, T., Tokuda, O., & Gao, W. G. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Kagaku, 2005-II.
- Natural Sciences Publishing. (2019). Synthetic Methods for Simvastatin – an Overview.
-
Manzoni, M., & Rollini, M. (2002). Biosynthesis and biotechnological production of statins by filamentous fungi and application of these cholesterol-lowering drugs. Applied Microbiology and Biotechnology, 58(5), 555-564. [Link]
-
ResearchGate. (n.d.). Convenient General Asymmetric Synthesis of Roche Ester Derivatives through Catalytic Asymmetric Hydrogenation. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Synthesis of (R)-3-Hydroxy-2-methylpropanoate ('Roche Ester') and Derivatives via Biocatalytic C=C-Bond Reduction. Retrieved from [Link]
- Google Patents. (n.d.). CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.
-
Royal Society of Chemistry. (2015). Asymmetric synthesis of optically active methyl-2-benzamido-methyl-3-hydroxy-butyrate by robust short-chain alcohol dehydrogenases from Burkholderia gladioli. Chemical Communications, 51(85), 15556-15559. [Link]
- Coates, G. W., & Chen, E. Y.-X. (2022). Nature-inspired methylated polyhydroxybutyrates from C1 and C4 feedstocks.
-
PubChem. (n.d.). methyl (2R)-3-hydroxy-2-methylpropanoate. Retrieved from [Link]
-
Madhaiyan, K., & Seneviratne, G. (2009). Production of the Chiral Compound (R)-3-Hydroxybutyrate by a Genetically Engineered Methylotrophic Bacterium. Applied and Environmental Microbiology, 75(15), 5128-5131. [Link]
Sources
- 1. Roche ester - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. jchemrev.com [jchemrev.com]
- 5. (S)-METHYL 4-HYDROXY-3-METHYLBUTYRATE synthesis - chemicalbook [chemicalbook.com]
- 6. methyl (2R)-3-hydroxy-2-methylpropanoate | C5H10O3 | CID 5324733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Biosynthesis and biotechnological production of statins by filamentous fungi and application of these cholesterol-lowering drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies and Lessons Learned from Total Synthesis of Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Practical synthesis of Taxol side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in (S)-Methyl 4-hydroxy-3-methylbutyrate synthesis
Technical Support Center: (S)-Methyl 4-hydroxy-3-methylbutyrate Synthesis
Welcome to the technical support center for the synthesis of (S)-Methyl 4-hydroxy-3-methylbutyrate. This valuable chiral building block is crucial in the development of various pharmaceuticals, but its synthesis can present significant challenges, particularly concerning yield and enantiomeric purity. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues encountered during its synthesis.
Section 1: Overview of Synthetic Strategies
Achieving a high yield of enantiomerically pure (S)-Methyl 4-hydroxy-3-methylbutyrate typically involves one of two primary strategies: the asymmetric reduction of a prochiral ketoester or the kinetic resolution of a racemic mixture of the target molecule. Each approach has a unique set of potential pitfalls that can lead to diminished yields.
Caption: Primary synthetic routes to (S)-Methyl 4-hydroxy-3-methylbutyrate.
Section 2: Troubleshooting Asymmetric Reduction
The asymmetric reduction of a β-keto ester is an elegant way to set the desired stereocenter. However, achieving both high conversion and high enantioselectivity can be challenging.
FAQ 1: My asymmetric reduction is giving low enantiomeric excess (e.e.). What are the common causes?
Low enantioselectivity is a frequent issue stemming from several factors related to the catalyst and reaction conditions.
-
Causality: The stereochemical outcome of the reduction is dictated by the transfer of a hydride from the reducing agent to one specific face of the ketone. An ineffective chiral catalyst or suboptimal conditions allow the hydride to be delivered to both faces, resulting in a racemic or near-racemic mixture.
-
Troubleshooting Steps:
-
Catalyst Choice: Not all catalysts are equally effective.
-
Enzymatic: Whole-cell biocatalysts like baker's yeast (Saccharomyces cerevisiae) contain multiple reductase enzymes with differing stereoselectivities, which can lead to mixtures of (S) and (R) products.[1][2] Consider using an isolated, purified ketoreductase (KRED) with known selectivity or an engineered yeast strain where competing reductases have been knocked out.[1][2]
-
Chemical: For metal-catalyzed hydrogenations (e.g., Ru-BINAP), the purity of the chiral ligand is paramount. Ensure the ligand has not racemized during storage.
-
-
Temperature Control: Lowering the reaction temperature often increases enantioselectivity by reducing the kinetic energy of the system, which magnifies the energetic difference between the two diastereomeric transition states.
-
Solvent and Additives: The solvent can influence the conformation of the catalyst-substrate complex. Screen a range of solvents with varying polarities. For enzymatic reductions, the addition of a co-solvent can improve substrate solubility and sometimes enhance selectivity.[3]
-
Substrate Concentration: High substrate concentrations can sometimes lead to catalyst inhibition or aggregation, which may negatively impact enantioselectivity.
-
| Parameter | Recommendation for Improving e.e. | Expected Outcome |
| Catalyst | Switch from whole cells to an isolated KRED or engineered organism. | Increased enantiomeric excess (>99% is often achievable).[3] |
| Temperature | Decrease reaction temperature in 5-10°C increments. | Enhanced selectivity, though reaction time may increase. |
| Solvent | Screen a panel of solvents (e.g., hexane, MTBE, THF, isopropanol). | Identification of a solvent that optimizes catalyst performance. |
FAQ 2: The overall yield is low, even though GC/HPLC analysis shows complete consumption of the starting ketoester. Where is my product going?
Low isolated yield despite high conversion points to product instability, side reactions, or losses during the workup and purification stages.
-
Causality: β-hydroxy esters can be sensitive molecules. The primary loss pathways are often dehydration to form the corresponding α,β-unsaturated ester (a crotonate) or hydrolysis of the methyl ester, especially under harsh pH conditions during workup. Highly water-soluble products can also be lost in the aqueous phase during extraction.[3]
-
Troubleshooting Steps:
-
Workup pH: Avoid strongly acidic or basic conditions. When quenching the reaction, use a buffered solution or a mild acid (e.g., saturated NH₄Cl) to bring the pH to neutral before extraction.
-
Extraction Efficiency: The target molecule has significant water solubility. Saturate the aqueous layer with NaCl (brine) to decrease the product's solubility in the aqueous phase and extract multiple times (3-5x) with a suitable organic solvent like ethyl acetate or dichloromethane.[3]
-
Dehydration: The hydroxyl group can be eliminated, particularly if the workup involves strong acid or the purification involves excessive heat. Ensure all steps are performed at moderate temperatures.
-
Purification:
-
Distillation: Avoid high temperatures, which can cause decomposition or oligomerization.[4] Use a high-vacuum distillation setup (e.g., Kugelrohr) to allow distillation at the lowest possible temperature.
-
Chromatography: If distillation is problematic, silica gel chromatography is a viable alternative. Use a moderate polarity eluent system (e.g., ethyl acetate/hexanes) to isolate the product.
-
-
Caption: Troubleshooting workflow for asymmetric reduction yield issues.
Section 3: Troubleshooting Kinetic Resolution
Kinetic resolution is a powerful technique that relies on an enzyme, typically a lipase, to selectively react with one enantiomer of a racemic mixture, leaving the other, desired enantiomer behind.
FAQ 3: My lipase-catalyzed kinetic resolution is stalling at approximately 50% conversion. How can I obtain a higher yield of the (S)-enantiomer?
This is the most common and fundamental challenge in kinetic resolution. Stalling at 50% conversion is not a failure but the theoretical limit of the process.
-
Causality: In a standard kinetic resolution, the enzyme selectively converts one enantiomer (e.g., the R-form) into a new product (e.g., an acylated ester), while leaving the desired S-enantiomer untouched. Once all of the R-enantiomer is consumed (50% of the starting material), the reaction stops, leaving a maximum theoretical yield of 50% for the desired (S)-enantiomer.[5]
-
Solutions:
-
Accept the 50% Yield: For many lab-scale applications, a 50% yield is acceptable. The key is to ensure perfect separation of the unreacted (S)-alcohol from the newly formed (R)-ester.
-
Implement a Dynamic Kinetic Resolution (DKR): To overcome the 50% yield barrier, the unwanted enantiomer must be racemized back to the starting racemic mixture in situ as the reaction proceeds. This allows the enzyme to theoretically convert 100% of the starting material into the desired product configuration.
-
DKR Strategy: This requires combining the lipase with a racemization catalyst that acts on the starting alcohol. Ruthenium-based catalysts are commonly used for this purpose.[6] The combination allows the (R)-alcohol to be continuously converted back into a racemic mixture, from which the lipase can selectively acylate the newly formed (R)-enantiomer, ultimately funneling the material towards the desired (S)-alcohol and its acylated counterpart.
-
-
| Method | Max. Theoretical Yield of (S)-Enantiomer | Key Consideration |
| Kinetic Resolution (KR) | 50% | Requires efficient separation of product from the acylated byproduct. |
| Dynamic Kinetic Resolution (DKR) | 100% | Requires a second catalyst for in-situ racemization of the alcohol.[6] |
FAQ 4: My immobilized lipase is losing activity after a few cycles. What causes this deactivation?
Enzyme deactivation is a critical issue in scaling up biocatalytic processes, impacting cost and efficiency.
-
Causality: Loss of activity can be due to several factors:
-
Enzyme Leaching: The enzyme may slowly detach from the support material and be lost during workup.
-
Denaturation: The solvent, temperature, or pH can cause the enzyme to unfold and lose its catalytic structure. Some organic solvents are particularly harsh on enzymes.
-
Product Inhibition: The products of the reaction (e.g., the acylated ester or the released alcohol from the acyl donor) can bind to the enzyme's active site and inhibit its function.[7]
-
Fouling: The surface of the support can become coated with byproducts or impurities, blocking substrate access to the enzyme.
-
-
Troubleshooting Steps:
-
Optimize Immobilization: Ensure the enzyme is covalently attached to the support rather than just physically adsorbed, which minimizes leaching.
-
Solvent Selection: Use enzyme-friendly solvents. Aprotic, non-polar solvents like hexane, toluene, or MTBE are generally preferred for lipase-catalyzed acylations.[8]
-
Washing Procedure: After each cycle, wash the immobilized enzyme with a suitable solvent to remove any adsorbed products or inhibitors before reusing it. A common procedure is to wash with fresh solvent at the reaction temperature.
-
Temperature and pH Control: Operate within the enzyme's optimal temperature and pH range. For lipases like Candida antarctica Lipase B (CALB), this is typically 30-60°C and near-neutral pH.
-
Section 4: General Protocols and Methodologies
Protocol 1: Enzymatic Kinetic Resolution of Racemic Methyl 4-hydroxy-3-methylbutyrate
This protocol describes a typical procedure for the resolution of the racemic alcohol using an immobilized lipase.
-
Setup: To a 100 mL round-bottom flask, add racemic (R,S)-Methyl 4-hydroxy-3-methylbutyrate (5.0 g, 37.8 mmol).
-
Reagents: Add 50 mL of a suitable organic solvent (e.g., methyl tert-butyl ether, MTBE). Add an acyl donor, such as vinyl acetate (4.9 g, 56.7 mmol, 1.5 equiv.).
-
Catalyst: Add immobilized Candida antarctica Lipase B (Novozym 435 is a common commercial form) (500 mg, 10% w/w).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 40°C) and monitor the reaction progress by taking small aliquots and analyzing them by chiral GC or HPLC.
-
Monitoring: The reaction is typically stopped when the conversion reaches 48-50% to ensure high enantiomeric excess of the remaining (S)-alcohol.
-
Workup: Once complete, filter off the immobilized enzyme. The enzyme can be washed with fresh MTBE and dried for reuse.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting mixture of unreacted (S)-alcohol and the acylated (R)-ester can be separated by silica gel column chromatography.
References
-
Kim, M. J., et al. (2002). A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone. Journal of Molecular Catalysis B: Enzymatic, 17(3-5), 143-149. [Link]
-
Methyl(S)-4-Chloro-3-Hydroxybutyrate. ChemBK. [Link]
-
Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. (2023). ACS Chemical Biology. [Link]
-
Recent advances in the transesterification of β-keto esters. (2021). RSC Publishing. [Link]
-
Artificial biocatalytic cascades for the enantiocomplementary synthesis of 3-hydroxy-γ-butyrolactones. (2022). Green Chemistry. [Link]
-
Asymmetric synthesis of optically active methyl-2-benzamido- methyl-3-hydroxy-butyrate by robust short-chain alcohol dehydrogenases from Burkholderia gladioli. Zhejiang University of Technology. [Link]
-
Pàmies, O., & Bäckvall, J. E. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. The Journal of Organic Chemistry, 67(4), 1261–1265. [Link]
-
Katz, L., et al. (2004). Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. Journal of the American Chemical Society, 126(48), 15782-15791. [Link]
-
Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast. (2004). Request PDF. [Link]
-
Kinetic Resolution of Ethyl-2-hydroxy-4-phenylbutyrate with Lipase AK as Catalyst. (2014). Advanced Materials Research. [Link]
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]
-
Practical asymmetric synthetic route to 4,4,4-trifluoro-3-hydroxybutyrate. (2002). Chirality. [Link]
-
Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Organic Syntheses Procedure. [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2011). PubMed Central. [Link]
-
Asymmetric synthesis of beta-hydroxy esters and alpha-alkyl-beta-hydroxy esters by recombinant Escherichia coli expressing enzymes from baker's yeast. (2000). The Journal of Organic Chemistry. [Link]
-
Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones. (2010). Accounts of Chemical Research. [Link]
Sources
- 1. Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Preparing (S)-Methyl 4-hydroxy-3-methylbutyrate
Welcome to the technical support center for the synthesis of (S)-Methyl 4-hydroxy-3-methylbutyrate. This guide is designed for researchers, scientists, and professionals in drug development who are working on the stereoselective synthesis of this important chiral building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during its preparation, primarily focusing on the ring-opening of (S)-dihydro-4-methylfuran-2(3H)-one.
I. Overview of the Synthesis
(S)-Methyl 4-hydroxy-3-methylbutyrate is a valuable chiral intermediate in the synthesis of various pharmaceuticals. A common and efficient method for its preparation is the methanolysis of the corresponding γ-lactone, (S)-dihydro-4-methylfuran-2(3H)-one. This reaction involves the ring-opening of the lactone with methanol, which can be catalyzed by either an acid or a base. The choice of catalyst and reaction conditions is critical to achieving high yield, preventing side reactions, and maintaining the stereochemical integrity of the chiral center.
This guide will provide detailed insights into optimizing these conditions and troubleshooting potential issues.
II. Troubleshooting Guide: Navigating Your Synthesis
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Q1: My reaction is showing low or no conversion of the starting lactone. What are the likely causes and how can I improve the yield?
A1: Low conversion is a common issue in the methanolysis of lactones. Several factors related to the catalyst, reaction conditions, and reagents can be responsible.
Potential Causes & Solutions:
-
Insufficient Catalyst Activity or Loading:
-
Acid Catalysis: For acid-catalyzed methanolysis (e.g., using H₂SO₄ or TsOH), ensure your acid is not old or contaminated. The catalyst loading is crucial; too little will result in a sluggish reaction. A typical starting point is 1-5 mol% of the acid catalyst. If the reaction is slow, you can incrementally increase the catalyst loading, monitoring for the formation of byproducts by TLC or GC.[1]
-
Base Catalysis: For base-catalyzed reactions (e.g., using NaOMe or K₂CO₃), the freshness of the base is critical, as strong bases can absorb atmospheric CO₂ and moisture, reducing their activity. Ensure you are using a freshly prepared or properly stored base. Similar to acid catalysis, optimizing the catalyst loading is key.
-
-
Suboptimal Reaction Temperature:
-
The ring-opening of γ-lactones can be thermodynamically challenging due to their stability.[2] Increasing the reaction temperature can often overcome this barrier and drive the equilibrium towards the product. However, excessive heat can lead to side reactions like dehydration, especially under acidic conditions. A good starting point is refluxing methanol (around 65 °C). If conversion is still low, a gradual increase in temperature while carefully monitoring the reaction profile is recommended.
-
-
Equilibrium Limitations:
-
The methanolysis of lactones is a reversible reaction.[2] To shift the equilibrium towards the formation of the methyl ester, a large excess of methanol is typically used. Methanol often serves as both the reactant and the solvent. Ensure you are using a sufficient excess.
-
-
Presence of Water:
-
In acid-catalyzed esterification, water is a byproduct, and its presence can shift the equilibrium back to the starting materials.[3] While using a large excess of methanol mitigates this, ensuring your reagents and glassware are dry is good practice.
-
dot ```dot digraph "Troubleshooting_Low_Conversion" { graph [fontname="Arial", fontsize=12, label="Troubleshooting Low Conversion", labelloc=t, width=7.5, ratio=fill]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Start [label="Low Conversion of Lactone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Catalyst [label="Check Catalyst Activity & Loading", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Temp [label="Evaluate Reaction Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Equilibrium [label="Address Equilibrium Limitations", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Water [label="Assess for Water Contamination", fillcolor="#FBBC05", fontcolor="#202124"];
Sol_Catalyst [label="Increase catalyst loading incrementally.\nUse fresh, active catalyst.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Temp [label="Gradually increase temperature (e.g., reflux).\nMonitor for side reactions.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Equilibrium [label="Use a large excess of methanol.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Water [label="Use dry methanol and glassware.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Start -> Check_Catalyst; Start -> Check_Temp; Start -> Check_Equilibrium; Start -> Check_Water;
Check_Catalyst -> Sol_Catalyst; Check_Temp -> Sol_Temp; Check_Equilibrium -> Sol_Equilibrium; Check_Water -> Sol_Water; }
Caption: A typical workflow for the purification of (S)-Methyl 4-hydroxy-3-methylbutyrate.
III. Frequently Asked Questions (FAQs)
Q: What is the recommended starting material? A: The most common and stereochemically defined starting material is (S)-dihydro-4-methylfuran-2(3H)-one. The quality of this starting material is crucial for the success of the synthesis.
Q: Acid or base catalysis: which one is better? A: Both methods are effective.
-
Acid catalysis (e.g., with H₂SO₄) is often straightforward and uses inexpensive catalysts. However, it may require higher temperatures and can sometimes lead to dehydration byproducts.
-
Base catalysis (e.g., with NaOMe) can often be performed under milder conditions. However, it is more sensitive to the presence of water, which can lead to saponification. The choice may depend on the scale of your reaction and the sensitivity of your substrate to harsh conditions.
Q: How can I confirm the stereochemical purity of my product? A: The enantiomeric excess (ee) of your (S)-Methyl 4-hydroxy-3-methylbutyrate can be determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). T[4][5]his typically involves using a chiral stationary phase that can separate the two enantiomers.
Q: What are the expected spectroscopic data for the product? A: While specific shifts can vary slightly depending on the solvent, you can expect the following characteristic signals in the ¹H NMR spectrum: a doublet for the methyl group on the chiral carbon, a multiplet for the methine proton, a singlet for the methyl ester, and signals for the methylene protons adjacent to the ester and hydroxyl groups. The IR spectrum should show a broad absorption for the hydroxyl group (around 3400 cm⁻¹) and a strong absorption for the ester carbonyl group (around 1730 cm⁻¹).
[6][7]### IV. Optimized Reaction Conditions
The following tables provide a summary of typical optimized reaction conditions for the acid- and base-catalyzed methanolysis of (S)-dihydro-4-methylfuran-2(3H)-one.
Table 1: Acid-Catalyzed Methanolysis
| Parameter | Recommended Condition | Rationale |
| Catalyst | H₂SO₄ or p-TsOH | Strong protic acids that are effective catalysts. |
| Catalyst Loading | 1-5 mol% | Balances reaction rate with minimizing side reactions. |
| Solvent/Reagent | Methanol (large excess) | Acts as both reactant and solvent, driving the equilibrium. |
| Temperature | Reflux (~65 °C) | Provides sufficient energy to overcome the activation barrier. |
| Reaction Time | 4-24 hours | Monitor by TLC or GC for completion. |
Table 2: Base-Catalyzed Methanolysis
| Parameter | Recommended Condition | Rationale |
| Catalyst | NaOMe or K₂CO₃ | Strong or mild base to catalyze the nucleophilic attack. |
| Catalyst Loading | 5-20 mol% (for K₂CO₃) or catalytic NaOMe | Effective in promoting the reaction. |
| Solvent/Reagent | Anhydrous Methanol | Prevents saponification of the ester product. |
| Temperature | Room Temperature to Reflux | Milder conditions are often sufficient. |
| Reaction Time | 2-12 hours | Generally faster than acid-catalyzed reactions. |
V. References
-
Bond, A. D., et al. (2010). γ-Valerolactone ring-opening and decarboxylation over SiO2/Al2O3 in the presence of water. Journal of Catalysis, 276(2), 189-198. [Link]
-
Romero, A., et al. (2022). Methanolysis of Poly(lactic Acid) Using Catalyst Mixtures and the Kinetics of Methyl Lactate Production. Polymers, 14(9), 1736. [Link]
-
Junctional Adhesion Molecule-A, et al. (n.d.). Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. PubMed. [Link]
-
Ribeiro da Silva, M. A., et al. (2022). Thermodynamic Properties of γ- and δ-Lactones: Exploring Alkyl Chain Length Effect and Ring-Opening Reactions for Green Chemistry Applications. Molecules, 27(19), 6527. [Link]
-
Sánchez-Ortega, A., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 857-862. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Gagliardi, M., & Bifone, A. (2018). Ring-opening copolymerization thermodynamics and kinetics of γ-valerolactone/ϵ-caprolactone. PLOS ONE, 13(6), e0199231. [Link]
-
Huang, X. (2021). An Examination of γ-valerolactone Ring Opening and Decarboxylation in Multiphase System and Over Various Solid Acid Catalysts (Doctoral dissertation, Syracuse University). [Link]
-
Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158. [Link]
-
SIELC Technologies. (n.d.). Separation of Hexanoic acid, 6-hydroxy-, methyl ester on Newcrom R1 HPLC column. [Link]
-
Beyeh, K., et al. (2015). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PloS one, 10(6), e0129433. [Link]
-
Keatinge-Clay, A. T., et al. (2020). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Chemical Science, 11(13), 3464-3471. [Link]
-
Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
-
ResearchGate. (n.d.). Influence of catalyst loading on the yield (methanol to oil molar ratio...). [Link]
-
Jones, C. D., et al. (2018). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 95(10), 1835-1840. [Link]
-
Hoye, T. R., & Jin, M. (2023). Lactone Ring-Opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-Opening Polymerizability of Lactone Monomers. Macromolecules, 56(3), 1122-1129. [Link]
-
Shenyang East Chemical Science-Tech Co.,Ltd. (2024). What downstream products of γ-butyrolactone (GBL) do you know?. [Link]
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]
-
Organic Chemistry Portal. (n.d.). Lactone synthesis. [Link]
-
LibreTexts. (2021). 8.8: Chemistry of Esters. [Link]
-
PubChem. (n.d.). Methyl 3-hydroxybutyrate. [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]
-
Singh, R. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering Science, Technology and Innovation, 12(6), 1-4. [Link]
-
Wang, Y., et al. (2024). γ-Valerolactone-Enabled Mild Methanolysis of Waste Polyethylene Terephthalate for Efficient Chemical Recycling. Polymers, 16(11), 1458. [Link]
-
Google Patents. (n.d.). Process for recovering γ-butyrolactone from a mixture of heavy organics.
-
PubMed. (2024). γ-Valerolactone-Enabled Mild Methanolysis of Waste Polyethylene Terephthalate for Efficient Chemical Recycling. [Link]
-
ResearchGate. (2019). Chemical Recycling of Bio-based Poly(3-hydroxybutyrate) Wastes Under Methanolysis Condition Catalyzed by Fe-Containing Magnetic Ionic Liquid. [Link]
Sources
- 1. Methanolysis of Poly(lactic Acid) Using Catalyst Mixtures and the Kinetics of Methyl Lactate Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. γ-Valerolactone ring-opening and decarboxylation over SiO2/Al2O3 in the presence of water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ring-opening copolymerization thermodynamics and kinetics of γ-valerolactone/ϵ-caprolactone | PLOS One [journals.plos.org]
- 4. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uma.es [uma.es]
- 6. Methyl (S)-(+)-3-hydroxybutyrate(53562-86-0) 1H NMR spectrum [chemicalbook.com]
- 7. Methyl 3-hydroxybutyrate | C5H10O3 | CID 15146 - PubChem [pubchem.ncbi.nlm.nih.gov]
Identifying and minimizing side products in (S)-Methyl 4-hydroxy-3-methylbutyrate synthesis
Technical Support Center: Synthesis of (S)-Methyl 4-hydroxy-3-methylbutyrate
Welcome to the technical support guide for the synthesis of (S)-Methyl 4-hydroxy-3-methylbutyrate. This valuable chiral building block is crucial in the development of various pharmaceuticals and fine chemicals. Achieving high yield and, most importantly, high enantiomeric purity is paramount. This guide is structured to provide direct, actionable solutions to common challenges encountered during its synthesis, drawing from established chemical principles and field-proven insights.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your synthesis, providing explanations for the underlying causes and concrete steps for resolution.
Q1: My reaction yield is significantly lower than expected, and TLC analysis shows multiple spots. What are the likely causes and side products?
A1: Low yield accompanied by multiple spots on a Thin Layer Chromatography (TLC) plate typically points to incomplete conversion of the starting material or the formation of one or more side products. The most common precursor for this synthesis is a β-keto ester, such as methyl 3-methyl-4-oxobutyrate, which is reduced via asymmetric hydrogenation.
Potential Causes & Side Products:
-
Incomplete Reaction: The most straightforward cause is an incomplete reaction, leaving unreacted methyl 3-methyl-4-oxobutyrate. This can be due to insufficient reaction time, low hydrogen pressure, or a deactivated catalyst.
-
Catalyst Deactivation: The chiral catalysts used for asymmetric hydrogenation (e.g., Ruthenium-BINAP complexes) are sensitive to impurities.[1] Oxygen, water, or other functional groups in the substrate or solvent can poison the catalyst, halting the reaction.
-
Formation of the Opposite Enantiomer: If the enantiomeric excess (ee) is low, it indicates the formation of the undesired (R)-enantiomer. This is a catalyst-related issue, often stemming from using the wrong catalyst enantiomer or impurities that alter the catalyst's chiral environment.
-
Dehydration Product: Under acidic conditions or at elevated temperatures during work-up or purification, the tertiary alcohol can be eliminated to form methyl 3-methyl-4-methoxycarbonylbut-3-enoate.
Troubleshooting Steps:
-
Verify Catalyst Activity: Ensure the catalyst is active and handled under strictly inert conditions (e.g., in a glovebox).
-
Optimize Reaction Conditions: Increase reaction time or hydrogen pressure. A summary of typical conditions is provided in the table below.
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and ensure the substrate is free of water.
-
Neutral Work-up: During the work-up, use a mild base like sodium bicarbonate solution to neutralize any acid catalyst, preventing dehydration.
Q2: My NMR and GC-MS analyses indicate the presence of an unsaturated ester. How can I prevent the formation of this dehydration byproduct?
A2: The formation of an unsaturated ester (e.g., a crotonate derivative) is a classic side reaction caused by the elimination of the hydroxyl group. This is most often triggered by acidic conditions or excessive heat.
Causality: The reaction mechanism involves the protonation of the hydroxyl group by an acid catalyst (or residual acid from the reaction), turning it into a good leaving group (water). A subsequent elimination step forms a double bond.
Prevention Strategies:
-
Temperature Control: Avoid high temperatures during solvent removal and purification. Use a rotary evaporator at a moderate temperature (<40°C) and consider vacuum distillation at the lowest possible temperature.
-
pH Control: The work-up is a critical step. After the reaction, quench it with a saturated solution of a weak base like sodium bicarbonate or potassium carbonate before extraction. This neutralizes any residual acid.
-
Choice of Chromatography Phase: If using silica gel chromatography, be aware that standard silica gel is slightly acidic. To mitigate dehydration on the column, you can use deactivated (neutral) silica gel or add a small amount of a non-nucleophilic base like triethylamine (~0.1-1%) to your eluent.
Q3: The enantiomeric excess (ee) of my (S)-Methyl 4-hydroxy-3-methylbutyrate is below the target of >98%. What factors are compromising the stereoselectivity?
A3: Achieving high enantioselectivity is the primary goal of asymmetric synthesis. A low ee is almost always linked to the catalyst system or the reaction environment.
Key Factors Influencing Enantioselectivity:
-
Catalyst/Ligand Choice: The choice of the chiral ligand is paramount. For the hydrogenation of β-keto esters, ligands like BINAP and its derivatives are commonly employed. The specific ligand must be matched to the substrate for optimal performance.
-
Catalyst Purity: The optical purity of the catalyst itself is critical. Any contamination with the opposite enantiomer of the ligand will directly decrease the product's ee.
-
Reaction Temperature: Asymmetric hydrogenations are often highly sensitive to temperature. Higher temperatures can reduce the energy difference between the diastereomeric transition states, leading to lower enantioselectivity. It is crucial to maintain the recommended reaction temperature.
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex. Protic solvents like methanol or ethanol are often used and can play a direct role in the hydrogenation mechanism.[1] Switching solvents may be necessary if ee is poor.
-
Substrate Purity: Impurities in the starting keto-ester can sometimes interfere with the chiral recognition process, leading to a drop in ee.
Corrective Actions:
-
Screen Catalysts: If possible, screen a small panel of chiral ligands to find the optimal one for your specific substrate.
-
Control Temperature Rigorously: Use a cryostat or a well-controlled cooling bath to maintain a constant, low temperature throughout the reaction.
-
Source High-Purity Reagents: Use high-purity, enantiomerically pure catalyst and ligand from a reputable supplier. Ensure all solvents and the starting material are pure and anhydrous.
Frequently Asked Questions (FAQs)
FAQ1: What is the most common and reliable synthetic route to (S)-Methyl 4-hydroxy-3-methylbutyrate, and what are the critical process parameters?
A1: The most prevalent and industrially relevant method is the asymmetric hydrogenation of a prochiral β-keto ester , methyl 3-methyl-4-oxobutyrate.[2] This method is highly atom-economical and can provide excellent enantioselectivity.[2]
The critical parameters are summarized in the table below. Control over these variables is essential for achieving high yield and optical purity.
| Parameter | Typical Range/Value | Rationale & Importance |
| Catalyst | Ru(II)-chiral bisphosphine (e.g., Ru-BINAP) | The heart of the asymmetric induction. The specific ligand dictates the stereochemical outcome. |
| Solvent | Methanol, Ethanol | Polar, protic solvents that are often essential for high catalyst activity and selectivity.[1] Must be anhydrous. |
| Temperature | 25 - 50 °C | Affects both reaction rate and enantioselectivity. Lower temperatures often favor higher ee but may require longer reaction times. |
| H₂ Pressure | 50 - 100 atm | Higher pressure increases the rate of reaction by increasing the concentration of dissolved hydrogen. |
| Substrate/Catalyst Ratio | 1000:1 to 100:1 | A balance between reaction efficiency and cost. Higher ratios are more economical but may require longer times. |
FAQ2: How can I effectively monitor the reaction's progress and determine the final product's purity and enantiomeric excess?
A2: A multi-step analytical approach is recommended for robust monitoring and quality control.
-
Reaction Progress (TLC): Thin Layer Chromatography is a quick and easy way to monitor the disappearance of the starting keto-ester. A typical mobile phase would be a mixture of hexane and ethyl acetate.
-
Structural Confirmation (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the purified product and to assess its chemical purity by identifying any residual solvents or side products.
-
Enantiomeric Excess (Chiral GC/HPLC): This is the most critical analysis. The enantiomers of the product must be separated on a chiral stationary phase.
-
Chiral Gas Chromatography (GC): Often requires derivatization of the hydroxyl group (e.g., silylation) to increase volatility.[3] Chiral GC columns, such as those with cyclodextrin-based stationary phases, are effective for separating enantiomers.[4][5]
-
Chiral High-Performance Liquid Chromatography (HPLC): Can often be performed without derivatization using a chiral column (e.g., polysaccharide-based). This is a highly accurate method for determining ee.
-
Visualized Workflows and Mechanisms
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues during the synthesis.
Caption: A decision-tree workflow for troubleshooting common synthesis problems.
Reaction Pathway: Desired Product vs. Side Product
This diagram illustrates the desired hydrogenation pathway versus the acid-catalyzed dehydration side reaction.
Sources
Technical Support Center: Purification Strategies for (S)-Methyl 4-hydroxy-3-methylbutyrate
Welcome to the technical support center for the purification of (S)-Methyl 4-hydroxy-3-methylbutyrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this chiral molecule. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude (S)-Methyl 4-hydroxy-3-methylbutyrate mixtures?
A1: Common impurities often include the corresponding (R)-enantiomer, unreacted starting materials, reaction byproducts, and residual solvents. Depending on the synthetic route, you may also encounter diastereomers or structurally related esters. Early identification of these impurities through analytical techniques like HPLC, GC-MS, and NMR is crucial for developing an effective purification strategy.
Q2: What is the typical thermal stability of (S)-Methyl 4-hydroxy-3-methylbutyrate, and how does it impact purification?
Q3: How should I store purified (S)-Methyl 4-hydroxy-3-methylbutyrate to maintain its purity?
A3: To maintain purity, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Refrigeration is recommended to minimize degradation over time. For long-term storage, keeping it in a freezer at -20°C or below is advisable.
Q4: Which analytical techniques are best for assessing the enantiomeric purity of (S)-Methyl 4-hydroxy-3-methylbutyrate?
A4: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful techniques for determining enantiomeric excess (ee).[4] These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[5][6] The choice between HPLC and GC will depend on the volatility and thermal stability of the compound and any derivatization that may be required.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of (S)-Methyl 4-hydroxy-3-methylbutyrate.
Issue 1: Poor Enantiomeric Resolution in Chiral Chromatography
You are observing co-eluting or poorly resolved enantiomeric peaks during HPLC or SFC analysis.
Possible Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor for a successful chiral separation.[7] The stationary phase may not have the necessary selectivity for your molecule.
-
Solution: Screen a variety of CSPs. Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are a good starting point as they are widely applicable.[5]
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition, including the type and concentration of organic modifiers and additives, significantly impacts chiral recognition.[8]
-
Solution (Normal Phase): Systematically vary the concentration of the alcohol modifier (e.g., isopropanol, ethanol) in the nonpolar solvent (e.g., hexane).
-
Solution (Reversed Phase): Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. Also, screen different pH values if your molecule has ionizable groups.
-
Solution (SFC): In Supercritical Fluid Chromatography (SFC), experiment with different co-solvents such as methanol or isopropanol.[9]
-
-
Incorrect Temperature: Temperature can have a significant, and sometimes non-intuitive, effect on chiral separations.[10]
Experimental Protocol: Chiral Method Development Workflow
-
Column Screening:
-
Prepare a solution of your racemic or enriched sample in the mobile phase.
-
Screen a minimum of 2-4 different chiral columns (e.g., polysaccharide-based, Pirkle-type).
-
Use a generic starting mobile phase (e.g., Hexane/Isopropanol for normal phase; Acetonitrile/Water with 0.1% formic acid for reversed phase).
-
-
Mobile Phase Optimization:
-
Select the column that shows the best initial separation or "peak splitting."
-
Systematically vary the mobile phase composition. For normal phase, adjust the alcohol modifier concentration in 5% increments. For reversed phase, create a gradient of the organic modifier.
-
-
Temperature Optimization:
-
Once a promising mobile phase is identified, investigate the effect of temperature.
-
Analyze the sample at temperatures ranging from 15°C to 40°C in 5°C increments.
-
-
Flow Rate Adjustment:
-
Finally, optimize the flow rate to achieve the best balance between resolution and analysis time.
-
Caption: Workflow for Chiral Method Development.
Issue 2: Product Degradation During Distillation
You observe low yields and the presence of new impurities after attempting to purify (S)-Methyl 4-hydroxy-3-methylbutyrate by distillation.
Possible Causes & Solutions:
-
Thermal Lability: The compound may be degrading at the distillation temperature. As mentioned, hydroxy esters can be susceptible to thermal degradation.[1]
-
Presence of Acidic or Basic Impurities: Trace amounts of acids or bases can catalyze degradation or side reactions at elevated temperatures.
-
Solution: Perform a mild aqueous wash (e.g., with a dilute sodium bicarbonate solution followed by brine) on your crude product before distillation to remove acidic impurities. Ensure the product is thoroughly dried before heating.
-
Data Presentation: Distillation Parameter Comparison
| Parameter | Atmospheric Distillation | Vacuum Distillation |
| Operating Pressure | ~760 mmHg | < 10 mmHg |
| Approx. Boiling Point | High (Potential Degradation) | Significantly Lower |
| Risk of Degradation | High | Low |
| Recommendation | Not Recommended | Highly Recommended |
Issue 3: Difficulty with Crystallization
Attempts to purify (S)-Methyl 4-hydroxy-3-methylbutyrate by crystallization result in an oil or very low yields.
Possible Causes & Solutions:
-
Compound is a Low-Melting Solid or an Oil: (S)-Methyl 4-hydroxy-3-methylbutyrate may exist as a low-melting solid or an oil at room temperature, making direct crystallization challenging. For example, the related (S)-(+)-2-Hydroxy-3-methylbutyric acid has a melting point of 68-70°C.[12]
-
Solution: Consider derivatization to a more crystalline solid. For instance, reaction with a chiral acid or base to form a diastereomeric salt can facilitate separation by crystallization (classical resolution).[7]
-
-
Inappropriate Solvent System: The chosen solvent may be too good a solvent, preventing precipitation, or too poor, causing the compound to oil out.
-
Solution: Systematically screen a range of solvents with varying polarities. Anti-solvent crystallization is a powerful technique. Dissolve the compound in a small amount of a good solvent, and then slowly add a poor solvent (the anti-solvent) until turbidity is observed. Allow the solution to slowly cool to promote crystal growth.
-
-
Slow Crystallization Kinetics: Some molecules are slow to crystallize, even from supersaturated solutions.[13]
-
Solution:
-
Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the supersaturated solution to initiate crystallization.
-
Patience: Allow the solution to stand undisturbed for an extended period at a low temperature.
-
Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites.
-
-
Caption: Decision tree for troubleshooting crystallization.
References
- Vertex AI Search. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds.
- BenchChem. (2025). Technical Support Center: Chiral Starting Material Purification.
- Chromatography Today. (2020, May 20). Trouble with chiral separations.
- Google Patents. (n.d.). US9598344B2 - β-Hydroxy-β-methylbutyric (HMB) acid purification method.
- Google Patents. (n.d.). US9598344B2 - β-Hydroxy-β-methylbutyric (HMB) acid purification method.
- PMC - PubMed Central. (2021, February 21). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects.
- Recent Development: Enantioselective Extraction in Chiral Separation. (n.d.).
- Google Patents. (n.d.). ES2763547T3 - Purification method of beta-hydroxy-beta-methylbutyric acid.
- Google Patents. (n.d.). US20140256980A1 - Process for manufacturing hmb and salts thereof.
- Chromatographic Chiral Separation. (n.d.).
- ResearchGate. (2025, October 22). Screening approach for chiral separation of pharmaceuticals Part III. Supercritical fluid chromatography for analysis and purification in drug discovery.
- ResearchGate. (2025, August 6). Thermal stability of poly(3-hydroxybutyrate-co-4-hydroxybutyrate)/modified montmorillonite bio-nanocomposites.
- Sigma-Aldrich. (n.d.). (S)-(+)-2-Hydroxy-3-methylbutyric acid.
- Preprints.org. (2025, May 6). The Crystallization Behavior of poly(3-Hydroxybutyrate-Co-3-Hydroxyhexanoate) with Different Nucleating Agents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US9598344B2 - β-Hydroxy-β-methylbutyric (HMB) acid purification method - Google Patents [patents.google.com]
- 3. US9598344B2 - β-Hydroxy-β-methylbutyric (HMB) acid purification method - Google Patents [patents.google.com]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. esports.bluefield.edu - Chromatographic Chiral Separation [esports.bluefield.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ES2763547T3 - Purification method of beta-hydroxy-beta-methylbutyric acid - Google Patents [patents.google.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. preprints.org [preprints.org]
Technical Support Center: Preserving the Stereochemical Integrity of (S)-Methyl 4-hydroxy-3-methylbutyrate
Welcome to the technical resource hub for (S)-Methyl 4-hydroxy-3-methylbutyrate. This guide is designed for researchers, chemists, and process development professionals to diagnose and prevent the loss of stereochemical purity during synthetic operations. We will explore the mechanisms of racemization and provide actionable, field-proven strategies to ensure your chiral building block remains enantiomerically pure.
Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the stereochemical stability of your molecule.
Q1: My latest batch of product derived from (S)-Methyl 4-hydroxy-3-methylbutyrate shows significantly reduced biological activity. Could racemization be the cause?
A: Absolutely. (S)-Methyl 4-hydroxy-3-methylbutyrate is a chiral building block, meaning its three-dimensional structure is critical. The desired biological activity of a final active pharmaceutical ingredient (API) is often dependent on a single enantiomer. Racemization, the process where a pure enantiomer converts into an equal mixture of both (R) and (S) forms, results in a 50% loss of the desired active compound, which can drastically reduce or eliminate therapeutic efficacy. Therefore, maintaining enantiomeric excess (% ee) is paramount.
Q2: What is the primary chemical mechanism that causes (S)-Methyl 4-hydroxy-3-methylbutyrate to racemize?
A: The racemization of this compound, and other similar carbonyl-containing molecules, occurs due to the acidity of the hydrogen atom on the chiral alpha-carbon (the carbon adjacent to the ester's C=O group).[1][2] Under either basic or acidic conditions, this alpha-hydrogen can be removed, leading to the formation of a planar, achiral intermediate. Once this planar structure is formed, the stereochemical information is lost.[3][4] Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of both the original (S) and the undesired (R) enantiomers.[5][6]
-
Base-Catalyzed Mechanism: A base abstracts the alpha-hydrogen to form a planar enolate anion.[2][6][7][8]
-
Acid-Catalyzed Mechanism: An acid protonates the carbonyl oxygen, which makes the alpha-hydrogen more acidic and easier to remove, forming a planar enol .[2][4][6]
Caption: Base-catalyzed racemization proceeds via an achiral enolate.
Part 2: Troubleshooting Guide for Loss of Enantiomeric Excess (% ee)
This section provides a structured approach to diagnosing and solving racemization issues in your experiments.
Issue: I've observed a significant drop in the % ee of my product after performing a reaction.
This is a common issue that can almost always be traced back to reaction conditions. Let's break down the likely culprits.
Possible Cause #1: Inappropriate Base Selection or Usage
Bases are the most common cause of racemization for this substrate.[7][8]
-
Troubleshooting Steps:
-
Assess Base Strength: Avoid strong bases like hydroxides (NaOH, KOH) or alkoxides (NaOMe, KOtBu) if possible, especially at elevated temperatures. These aggressively deprotonate the alpha-carbon.
-
Switch to a Hindered Base: Utilize sterically hindered, non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[9] Their bulkiness makes them less likely to abstract the alpha-proton compared to smaller, more aggressive bases.
-
Control Stoichiometry: Never use a large excess of base. The rate of racemization is often dependent on the base concentration.[10] Use the minimum amount required for your primary reaction to proceed efficiently.
-
Possible Cause #2: Elevated Reaction Temperature
Heat provides the activation energy for the formation of the planar enol/enolate intermediate.[11][12]
-
Troubleshooting Steps:
-
Lower the Temperature: This is the most effective way to slow down the rate of racemization.[1][9] Attempt your reaction at 0 °C. If racemization is still an issue, move to lower temperatures such as -20 °C or -78 °C (dry ice/acetone bath).
-
Minimize Reaction Time: Prolonged reaction times, even at moderate temperatures, allow for gradual racemization. Monitor your reaction closely (e.g., by TLC or UPLC) and quench it promptly upon completion.[13]
-
Possible Cause #3: Sub-Optimal Solvent and Reagent Handling
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use high-purity, anhydrous aprotic solvents (e.g., THF, DCM, Toluene). Trace amounts of water or other protic impurities can facilitate proton exchange with the enolate intermediate.
-
Use an Inert Atmosphere: Conduct reactions under a nitrogen or argon atmosphere to prevent side reactions with air or moisture that could generate acidic or basic byproducts.
-
Table 1: Impact of Reaction Conditions on Final Enantiomeric Excess (% ee) (Illustrative data for a hypothetical acylation reaction)
| Base (1.1 eq.) | Temperature | Solvent | Final % ee of Product |
| Triethylamine | 25 °C (RT) | DCM | 92.5% |
| Triethylamine | 0 °C | DCM | 98.1% |
| DIPEA | 0 °C | DCM | >99.5% |
| Sodium Hydride | 25 °C (RT) | THF | 75.0% |
Part 3: Validated Experimental Protocol
This section provides a detailed, step-by-step protocol for a standard protection reaction (silylation) of the primary alcohol, designed to minimize racemization.
Protocol: Silylation of (S)-Methyl 4-hydroxy-3-methylbutyrate
Caption: A validated workflow emphasizing key control points.
Methodology:
-
Apparatus Preparation: Assemble a round-bottom flask equipped with a magnetic stir bar and a septum. Flame-dry the glassware under high vacuum and allow it to cool to room temperature.
-
Inert Atmosphere: Backfill the flask with dry nitrogen or argon gas. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Charging: To the flask, add (S)-Methyl 4-hydroxy-3-methylbutyrate (1.0 eq.) followed by anhydrous dichloromethane (DCM). Stir until fully dissolved.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.
-
Reagent Addition:
-
Slowly add N,N-diisopropylethylamine (DIPEA) (1.2 eq.) via syringe.
-
In a separate syringe, dissolve tert-Butyldimethylsilyl chloride (TBSCl) (1.1 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes.
-
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed (typically 1-2 hours), quench the reaction by slowly adding cold, saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Remove the flask from the ice bath. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product via flash column chromatography. Determine the final enantiomeric excess (% ee) of the purified product using a suitable chiral HPLC or GC method.[14][15]
References
-
Goodman, M., & Stueben, K. C. (1962). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. The Journal of Organic Chemistry. [Link]
- Nicholson, J. K. (1995). US Patent 5,847,202A - Racemization process for optically active carboxylic acids or salts or esters thereof.
-
Pennington, M. W., & Dunn, B. M. (1993). Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. International Journal of Peptide and Protein Research. [Link]
-
Jbara, R., & Wolf, S. G. (2023). Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. Preprints.org. [Link]
-
van der Meijden, M., et al. (2018). Role of Additives during Deracemization Using Temperature Cycling. Crystals. [Link]
-
Jbara, R., et al. (2024). Heat of Dilution and Racemization of Chiral Amino Acid Solutions. Journal of Solution Chemistry. [Link]
-
Mazzotti, M., et al. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design. [Link]
-
Mazzotti, M. (2020). Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. ETH Research Collection. [Link]
-
Medeiros, M. (n.d.). Reactions at the Alpha Carbon of Carbonyls. Sketchy. [Link]
-
AK Lectures. (2016). Racemization of Carbonyl Compounds. AK Lectures. [Link]
-
ChemSurvival. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. [Link]
-
Sanchez, C. A., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. [Link]
-
Jo, H. H., et al. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis. Accounts of Chemical Research. [Link]
-
Roberts, J. D., & Caserio, M. C. (2021). 19.11: Racemization. Chemistry LibreTexts. [Link]
-
Bull, J. A., et al. (2019). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]
-
Nieto, I. C., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society. [Link]
-
Goodman, M., & Stueben, K. C. (1962). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. ACS Publications. [Link]
-
Li, G. R., & Li, Z. Y. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research. [Link]
-
Reusch, W. (n.d.). Carbonyl Reactivity. Michigan State University Department of Chemistry. [Link]
-
Awad, A. M., et al. (2021). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. [Link]
Sources
- 1. Reactions at the Alpha Carbon of Carbonyls - Free Sketchy MCAT Lesson [sketchy.com]
- 2. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. aklectures.com [aklectures.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. preprints.org [preprints.org]
- 12. researchgate.net [researchgate.net]
- 13. Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uma.es [uma.es]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up Synthesis of (S)-Methyl 4-hydroxy-3-methylbutyrate
Welcome to the technical support center for the synthesis of (S)-Methyl 4-hydroxy-3-methylbutyrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable chiral intermediate. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting protocols.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for (S)-Methyl 4-hydroxy-3-methylbutyrate at an industrial scale?
A1: Several synthetic strategies exist, but the most prevalent for large-scale production involve the asymmetric reduction of a prochiral ketone. One widely adopted method is the enantioselective reduction of methyl 4-chloro-3-oxobutanoate.[1] This approach is favored due to the availability of the starting material and the high enantioselectivity that can be achieved using biocatalytic methods, such as yeast reduction or isolated enzymes.[1][2] Another viable route starts from (S)-dihydro-4-methylfuran-2(3H)-one.[3]
Q2: What are the primary challenges encountered during the scale-up of this synthesis?
A2: The main hurdles in scaling up the synthesis of (S)-Methyl 4-hydroxy-3-methylbutyrate include:
-
Achieving and maintaining high enantioselectivity: Ensuring the desired stereoisomer is produced with high purity is critical, especially for pharmaceutical applications.
-
Controlling side reactions: Undesired reactions can lead to impurities that are difficult to separate from the final product.
-
Product isolation and purification: The hydrophilic nature of the product can complicate extraction and purification processes, leading to potential yield loss.
-
Thermal stability: The compound may be susceptible to degradation at elevated temperatures, which can be a concern during distillation.
-
Cost-effectiveness of catalysts and reagents: For industrial-scale production, the cost and recyclability of catalysts are significant factors.
Q3: Why is enantioselectivity crucial for this molecule?
A3: (S)-Methyl 4-hydroxy-3-methylbutyrate is a chiral building block. In the synthesis of pharmaceuticals, the stereochemistry of a molecule is often directly linked to its biological activity and safety profile. One enantiomer may have the desired therapeutic effect, while the other could be inactive or even cause harmful side effects. Therefore, producing the (S)-enantiomer with high enantiomeric excess (e.e.) is paramount for its use in drug development.
Q4: Are there any safety concerns I should be aware of during the synthesis?
A4: Yes, several safety precautions should be taken. For instance, if using methyl (S)-4-chloro-3-hydroxybutyrate as an intermediate, it is a flammable liquid and should be handled away from open flames and high temperatures.[4] It is also important to wear appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles, and a lab coat, to avoid skin and eye contact.[4] When working with any organic solvents, ensure adequate ventilation to prevent the inhalation of vapors.
II. Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during the scale-up synthesis.
Problem 1: Low Enantiomeric Excess (e.e.)
Symptoms:
-
Chiral HPLC or GC analysis shows a significant peak for the undesired (R)-enantiomer.
-
The final product has a lower than expected optical rotation.
Root Causes and Solutions:
-
Inefficient Catalyst/Enzyme Activity: The catalyst or enzyme responsible for the asymmetric reduction may not be performing optimally.
-
Troubleshooting Steps:
-
Verify Catalyst/Enzyme Quality: Ensure the catalyst or enzyme is from a reputable source and has been stored under the recommended conditions.
-
Optimize Reaction Conditions: Temperature, pressure, pH, and substrate concentration can all impact enantioselectivity. Perform small-scale experiments to screen for the optimal conditions. For biocatalytic reductions, factors like co-factor regeneration are critical.[2]
-
Consider Catalyst Loading: An insufficient amount of catalyst may lead to a background non-selective reaction. Systematically vary the catalyst loading to find the optimal balance between reaction rate and enantioselectivity.
-
-
-
Racemization of the Product: The chiral center may be susceptible to racemization under certain conditions.
-
Troubleshooting Steps:
-
Control pH: Avoid strongly acidic or basic conditions during workup and purification, as these can promote racemization.
-
Maintain Low Temperatures: Perform purification steps, especially distillation, at the lowest possible temperature and under high vacuum to minimize thermal racemization.
-
-
Problem 2: Formation of Impurities and Side Products
Symptoms:
-
NMR or GC-MS analysis reveals the presence of unexpected signals.
-
Difficulty in purifying the final product to the desired specification.
Root Causes and Solutions:
-
Over-reduction or Incomplete Reaction: In hydrogenation reactions, the starting material may be over-reduced, or the reaction may not go to completion.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use techniques like TLC, GC, or HPLC to monitor the reaction closely and stop it once the starting material is consumed.
-
Control Hydrogen Pressure and Temperature: Fine-tune the hydrogen pressure and reaction temperature to favor the desired reduction without leading to side reactions.
-
-
-
Formation of Dimers or Oligomers: The hydroxy ester can potentially undergo self-esterification, especially at elevated temperatures.
-
Troubleshooting Steps:
-
Minimize Thermal Stress: As mentioned previously, use low-temperature purification methods.
-
Immediate Workup: Process the reaction mixture promptly after completion to avoid prolonged exposure to conditions that may favor side reactions.
-
-
Problem 3: Low Isolated Yield
Symptoms:
-
The final mass of the purified product is significantly lower than the theoretical yield.
Root Causes and Solutions:
-
Inefficient Extraction: The product has some water solubility, which can lead to losses during aqueous workup.
-
Troubleshooting Steps:
-
Use a More Polar Organic Solvent: Solvents like ethyl acetate or dichloromethane may be more effective for extraction than less polar options.
-
Perform Multiple Extractions: Extract the aqueous layer multiple times with the organic solvent to maximize product recovery.
-
Brine Wash: Washing the combined organic layers with brine can help to break emulsions and reduce the amount of dissolved water.
-
-
-
Losses During Purification: The product may be lost during distillation or chromatography.
-
Troubleshooting Steps:
-
Optimize Distillation Conditions: Use a high-vacuum distillation setup with a short path to minimize losses.
-
Proper Chromatography Technique: If using column chromatography, ensure the silica gel is properly packed and the eluent system is optimized for good separation without excessive tailing.
-
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for troubleshooting common issues in the synthesis of (S)-Methyl 4-hydroxy-3-methylbutyrate.
Caption: Troubleshooting workflow for synthesis.
Data Summary: Common Synthetic Approaches
| Synthetic Route | Starting Material | Key Transformation | Typical e.e. (%) | Key Challenges |
| Biocatalytic Reduction | Methyl 4-chloro-3-oxobutanoate | Asymmetric reduction with yeast or reductase | >95 | Enzyme stability, cofactor regeneration, substrate inhibition |
| Chemical Asymmetric Hydrogenation | Methyl 3-oxobutanoate | Ru-BINAP catalyzed hydrogenation | >90 | Catalyst cost, high pressure requirements |
| Chiral Pool Synthesis | (S)-dihydro-4-methylfuran-2(3H)-one | Ring opening | >99 | Availability and cost of starting material |
III. Detailed Protocols
Protocol 1: Biocatalytic Reduction of Methyl 4-chloro-3-oxobutanoate
This protocol is a general guideline and should be optimized for your specific enzyme and equipment.
Materials:
-
Methyl 4-chloro-3-oxobutanoate
-
Baker's yeast or a specific carbonyl reductase
-
Glucose (as a co-factor regenerating source for yeast)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a temperature-controlled reactor, prepare a suspension of baker's yeast in the buffer solution.
-
Add glucose to the suspension and stir for a period to activate the yeast.
-
Slowly add the methyl 4-chloro-3-oxobutanoate to the yeast suspension. The rate of addition should be controlled to avoid substrate inhibition.
-
Maintain the reaction at a constant temperature (e.g., 30 °C) and monitor the progress by GC or HPLC.
-
Once the reaction is complete, filter off the yeast cells.
-
Extract the aqueous filtrate with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (e.e.) Determination
Materials:
-
Sample of methyl 4-hydroxy-3-methylbutyrate
-
Hexane
-
Isopropanol
-
Chiral HPLC column (e.g., Chiralcel OD-H or equivalent)
Procedure:
-
Prepare a mobile phase of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for your specific column and system.
-
Dissolve a small amount of your sample in the mobile phase.
-
Set the flow rate of the HPLC system (e.g., 1.0 mL/min).
-
Inject the sample onto the chiral column.
-
Monitor the elution of the enantiomers using a UV detector (e.g., at 210 nm).
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Logical Relationship Diagram
The following diagram illustrates the key relationships between reaction parameters and desired outcomes.
Caption: Key parameter relationships.
IV. References
-
ChemBK. Methyl(S)-4-Chloro-3-Hydroxybutyrate. Available at: [Link]
-
ResearchGate. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. Available at: [Link]
-
Arkat USA. Highly enantioselective reduction of ethyl 4-chloro-3-oxobutanoate to L- and D- 3-hydroxyesters with baker's yeast. Available at: [Link]
Sources
Stability of (S)-Methyl 4-hydroxy-3-methylbutyrate under different pH conditions
Technical Support Center: (S)-Methyl 4-hydroxy-3-methylbutyrate
A Guide to pH Stability for Researchers and Drug Development Professionals
Welcome to the technical support center. As Senior Application Scientists, we frequently partner with researchers to navigate the complexities of compound stability. This guide is designed to provide you with expert insights and practical, field-tested protocols for working with (S)-Methyl 4-hydroxy-3-methylbutyrate. Understanding the stability of this molecule, particularly its susceptibility to pH-driven degradation, is critical for ensuring data integrity, developing robust analytical methods, and designing stable formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for (S)-Methyl 4-hydroxy-3-methylbutyrate in aqueous solutions?
The primary stability concern for (S)-Methyl 4-hydroxy-3-methylbutyrate is the hydrolysis of its methyl ester functional group.[1][2] Ester hydrolysis is a common degradation pathway for many pharmaceutical compounds, involving the cleavage of the ester bond by reaction with water.[3][4] This reaction is highly dependent on the pH of the solution and can be catalyzed by the presence of acids or bases.[1][5]
Q2: How does pH specifically affect the stability of the molecule?
The rate of hydrolysis for (S)-Methyl 4-hydroxy-3-methylbutyrate is significantly influenced by pH across the entire acidic and basic spectrum.
-
Under Basic (Alkaline) Conditions (pH > 8): The compound will degrade rapidly. This process, known as saponification, involves a direct nucleophilic attack by hydroxide ions (OH⁻) on the ester's carbonyl carbon.[6][7] This is typically the fastest degradation pathway for esters.[2]
-
Under Neutral Conditions (pH ≈ 6-8): Hydrolysis still occurs but at a much slower rate compared to acidic or basic conditions.[7] For many esters, the point of maximum stability is in the weakly acidic range.
-
Under Acidic Conditions (pH < 4): The rate of hydrolysis increases as the pH decreases. In this environment, the reaction is catalyzed by hydronium ions (H₃O⁺).[1] The mechanism involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more susceptible to nucleophilic attack by a water molecule.[2]
Q3: What are the expected degradation products under acidic and basic conditions?
Regardless of whether the hydrolysis is acid- or base-catalyzed, the final degradation products are the same. The ester bond is cleaved to yield the parent carboxylic acid and the corresponding alcohol.[2]
-
(S)-4-hydroxy-3-methylbutanoic acid
-
Methanol
Under basic conditions, the carboxylic acid will be deprotonated to form its carboxylate salt, (S)-4-hydroxy-3-methylbutanoate.[6]
Q4: Besides hydrolysis, are there any other potential degradation pathways I should be aware of?
While hydrolysis is the most prominent pathway related to pH, comprehensive stability studies, often called forced degradation studies, should also investigate other mechanisms.[8][9] For a molecule like (S)-Methyl 4-hydroxy-3-methylbutyrate, it is wise to consider:
-
Oxidation: While the molecule lacks highly susceptible moieties like phenols or aromatic amines, the primary alcohol could be oxidized under aggressive conditions (e.g., using hydrogen peroxide).
-
Thermal Degradation: Exposure to high temperatures can provide the energy needed to overcome activation barriers for degradation.[10]
-
Photolytic Degradation: Although it lacks a significant chromophore, exposure to high-intensity UV or visible light should be tested as part of a complete stability profile, as mandated by ICH guidelines.[9][10]
Troubleshooting Guide: Experimental Challenges
Issue 1: My compound concentration is decreasing rapidly in a basic buffer (e.g., pH 9.0 phosphate buffer).
-
Cause: You are observing rapid base-catalyzed hydrolysis (saponification).[6] The hydroxide ions in your buffer are actively catalyzing the breakdown of the methyl ester into its corresponding carboxylate and methanol.
-
Solution:
-
Work Quickly: If you must use a basic buffer, prepare your samples immediately before analysis. Minimize the time the compound spends in the solution.
-
Use a Milder pH: If your experimental design allows, switch to a buffer closer to neutral pH (e.g., pH 7.0-7.4).
-
Lower the Temperature: Perform your experiments at reduced temperatures (e.g., on ice) to slow the rate of the degradation reaction.
-
Confirm Degradation: Analyze your sample for the appearance of a new, more polar peak corresponding to the (S)-4-hydroxy-3-methylbutanoic acid degradant.
-
Issue 2: I see a new, earlier-eluting peak in my reverse-phase HPLC chromatogram after leaving my sample in an acidic mobile phase overnight.
-
Cause: This is a classic sign of acid-catalyzed hydrolysis. The ester has degraded into the more polar carboxylic acid, which will have a shorter retention time on a typical C18 column. The acidic mobile phase itself can act as the catalyst for this degradation over time.
-
Solution:
-
Analyze Immediately: Do not let samples sit in the autosampler for extended periods, especially in acidic mobile phases. Sequence your runs to analyze samples as soon as they are prepared.
-
Adjust Mobile Phase pH: If possible, increase the pH of your mobile phase to a more stable range (e.g., pH 4-6), ensuring it is still compatible with your column and analytical method.
-
Validate Method Robustness: This observation underscores the importance of validating your analytical method's robustness, which includes evaluating sample stability in the analytical solvent over time.[11]
-
Issue 3: How do I design a robust forced degradation study to definitively map the pH stability profile of this molecule?
-
Objective: The goal of a forced degradation study is to intentionally degrade the compound to an extent of 5-20%.[10][11] This allows for the confident identification of degradation products without completely consuming the parent compound.
-
Strategy: You must test hydrolysis under acidic, basic, and neutral conditions. A systematic approach is crucial.[12] The protocol below provides a detailed, step-by-step workflow for executing this study. This process is fundamental to developing a stability-indicating analytical method as per ICH guidelines.[8][9][11]
Key Experimental Protocols
Protocol 1: Forced Hydrolysis Study (Acidic & Basic Conditions)
This protocol outlines a standard procedure for assessing the hydrolytic stability of (S)-Methyl 4-hydroxy-3-methylbutyrate.
Materials:
-
(S)-Methyl 4-hydroxy-3-methylbutyrate
-
Methanol or Acetonitrile (HPLC Grade)
-
Deionized Water
-
1.0 M Hydrochloric Acid (HCl)
-
1.0 M Sodium Hydroxide (NaOH)
-
Heating block or water bath
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of your compound at approximately 1 mg/mL in methanol or acetonitrile.
-
Stress Condition Setup: Label three sets of vials for each time point (e.g., 0, 2, 4, 8, 24 hours): "Acid," "Base," and "Control."
-
Acid Hydrolysis: To the "Acid" vials, add your stock solution and 0.1 M HCl in a 1:1 ratio.
-
Base Hydrolysis: To the "Base" vials, add your stock solution and 0.1 M NaOH in a 1:1 ratio.
-
Control: To the "Control" vials, add your stock solution and deionized water in a 1:1 ratio.
-
Incubation: Place all vials in a heating block set to 60-80°C.[11] The initial time point (T=0) samples should be neutralized and analyzed immediately.
-
Time Point Sampling: At each designated time point, remove a vial from each condition.
-
Neutralization (CRITICAL):
-
For the "Acid" sample, add an equivalent molar amount of 0.1 M NaOH to neutralize the acid and halt further degradation.
-
For the "Base" sample, add an equivalent molar amount of 0.1 M HCl to neutralize the base.
-
-
Analysis: Analyze all samples by HPLC. Compare the peak area of the parent compound to the T=0 sample to calculate the percentage of degradation. Look for the formation of new peaks.
-
Optimization: If degradation is too fast (>20% at the first time point), repeat the experiment with milder conditions (e.g., lower temperature, lower acid/base concentration).[12] If degradation is too slow, use more stringent conditions (e.g., higher temperature, higher acid/base concentration up to 1.0 M).[10]
Data Summary: Recommended Forced Degradation Conditions
The following table provides a starting point for forced degradation studies, consistent with industry practices.
| Stress Condition | Reagent | Typical Concentration | Temperature | Duration |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M - 1.0 M | 60 - 80 °C | Up to 24 hours |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M - 1.0 M | Room Temp - 60 °C | Up to 24 hours |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% | Room Temperature | Up to 7 days |
| Thermal | Dry Heat | N/A | > 80 °C | Up to 7 days |
| Photolytic | UV/Visible Light | N/A | Room Temperature | Per ICH Q1B |
Visualizing the Degradation Pathways
To better understand the chemical transformations, the following diagrams illustrate the core mechanisms of ester hydrolysis.
Caption: Base-Catalyzed Hydrolysis (Saponification) Mechanism.
Caption: Acid-Catalyzed Hydrolysis Mechanism.
Caption: Workflow for a pH-Based Forced Degradation Study.
References
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved January 16, 2026.
- Vertex AI Search. (n.d.). Drug degradation pathways - Pharmaceutical - Pharmacy 180. Retrieved January 16, 2026.
- Vertex AI Search. (n.d.).
- MedCrave online. (2016, December 14).
- Wellington, S. L., et al. (1994). Effect of pH on hydrolysis rate of methyl formate.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved January 16, 2026.
- Master Organic Chemistry. (2022, October 27).
- Vertex AI Search. (n.d.). Pathway of Acid and Base Degradation Study for Drug Substance and Drug Product. Retrieved January 16, 2026.
- U.S. Environmental Protection Agency. (n.d.).
- Royal Society of Chemistry. (n.d.).
- Guan, J. (2010). Characterization of the Degradation Mechanisms of Lysine-derived Aliphatic Poly(ester urethane) Scaffolds. PMC - NIH.
Sources
- 1. pharmacy180.com [pharmacy180.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Characterization of the Degradation Mechanisms of Lysine-derived Aliphatic Poly(ester urethane) Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. ajpsonline.com [ajpsonline.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. onyxipca.com [onyxipca.com]
- 12. researchgate.net [researchgate.net]
Effective methods for removing impurities from (S)-Methyl 4-hydroxy-3-methylbutyrate
Welcome to the technical support resource for the purification of (S)-Methyl 4-hydroxy-3-methylbutyrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common challenges encountered during the purification of this valuable chiral building block. Our focus is on delivering practical, field-proven insights grounded in established scientific principles to help you achieve the highest chemical and enantiomeric purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing (S)-Methyl 4-hydroxy-3-methylbutyrate?
A1: Impurities can originate from starting materials, side reactions, or degradation. The profile depends heavily on the synthetic route (e.g., asymmetric hydrogenation vs. enzymatic reduction). A summary of potential impurities is provided below.
| Impurity Type | Specific Examples | Likely Origin | Recommended Primary Removal Method |
| Enantiomeric Impurity | (R)-Methyl 4-hydroxy-3-methylbutyrate | Incomplete stereoselectivity of the synthesis. | Chiral HPLC or SFC |
| Unreacted Starting Material | Methyl 3-methyl-4-oxobutanoate | Incomplete reaction conversion. | Distillation or Flash Chromatography |
| Catalyst Residues | Ruthenium complexes, enzymes, etc. | Catalyst used in the synthetic step. | Filtration, Extraction, or Distillation |
| Solvent Residues | Methanol, 1,2-dichloroethane, Ethyl Acetate | Solvents used in reaction or workup.[1] | Vacuum Distillation |
| By-products | Oligomers, crotonates | Side reactions like condensation or elimination.[2] | Distillation or Flash Chromatography |
| Workup Reagents | Inorganic salts, acids, bases | Aqueous extraction and neutralization steps.[1] | Aqueous Wash / Liquid-Liquid Extraction |
Q2: Can I achieve high purity with distillation alone?
A2: Distillation is highly effective for removing non-volatile impurities (like salts or catalysts) and separating components with significantly different boiling points (like residual solvents or some starting materials).[1] However, it is fundamentally an achiral technique. It will not separate the desired (S)-enantiomer from its (R)-enantiomer impurity. For high enantiomeric purity (e.e. >98%), a chiral separation technique is mandatory.[3]
Q3: What is the difference between chemical purity and enantiomeric purity (e.e.)?
A3: Chemical purity refers to the percentage of your sample that is the target molecule (both R and S forms) versus other chemical entities (solvents, by-products, etc.). This is typically assessed by techniques like GC-MS or standard HPLC. Enantiomeric excess (e.e.) measures the purity of a chiral sample, specifically the degree to which one enantiomer is present in excess of the other.[4] It is calculated as e.e. (%) = ([(S)] - [(R)]) / ([(S)] + [(R)]) * 100. This is determined using a chiral analytical method, most commonly Chiral HPLC.[4][5]
Q4: My compound appears pure by GC-MS, but the optical rotation is low. Why?
A4: This is a classic indicator of low enantiomeric purity. A standard GC-MS analysis using an achiral column will not separate enantiomers; they will co-elute as a single peak, giving a false impression of high purity.[6] The low optical rotation suggests a significant presence of the (R)-enantiomer, which rotates plane-polarized light in the opposite direction, canceling out the rotation of the (S)-enantiomer. You must use a chiral analytical method to resolve and quantify the two enantiomers.
Troubleshooting Guide: Purification Workflows
This section addresses specific issues you may encounter during the purification process.
Issue 1: Low Chemical Purity After Initial Workup
-
Symptom: The crude product, after aqueous extraction and solvent removal, shows multiple peaks on a preliminary GC-MS or TLC analysis.
-
Causality: The initial liquid-liquid extraction may be insufficient to remove all water-soluble impurities or reaction by-products. Some organic-soluble, non-volatile impurities may also be present.
-
Troubleshooting Workflow:
Caption: Workflow for improving chemical purity.
-
Detailed Solution:
-
Fractional Vacuum Distillation: This should be your first step for bulk impurity removal. Based on similar compounds like (R)-(−)-methyl 3-hydroxybutanoate, which has a boiling point of 61–62°C at 18 mm Hg, (S)-Methyl 4-hydroxy-3-methylbutyrate will require reduced pressure to prevent thermal degradation.[2] This step effectively removes catalysts, salts, and high-boiling point starting materials.[1]
-
Flash Chromatography: If distillation fails to separate key by-products with similar boiling points, flash column chromatography using a silica gel stationary phase is a viable alternative for removing more polar or less polar impurities prior to the final chiral separation step.
-
Issue 2: Poor Resolution of Enantiomers on Chiral HPLC
-
Symptom: During Chiral HPLC analysis or purification, the peaks for the (S) and (R) enantiomers are overlapping (Resolution < 1.5) or not separated at all.
-
Causality: The resolution of enantiomers is a highly specific interaction between the analytes and the Chiral Stationary Phase (CSP). Poor resolution is most often caused by an inappropriate choice of CSP, a suboptimal mobile phase composition, or incorrect temperature.[7][8]
-
Troubleshooting Workflow:
Caption: Decision tree for optimizing chiral HPLC separation.
-
Detailed Solutions & Protocols:
-
Verify CSP Selection: The interaction between your molecule and the CSP is paramount.[4] For hydroxy esters, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like CHIRALPAK® series) are often a successful starting point. If you don't see any separation, it is unlikely that mobile phase optimization alone will solve the problem; a different column is needed.[8]
-
Mobile Phase Optimization: In normal phase (e.g., Hexane/Isopropanol), the alcohol modifier is a critical parameter. Small changes can have a large impact on selectivity.
-
Protocol: Mobile Phase Screening:
-
Start with a mobile phase of 90:10 Hexane:Isopropanol.
-
Inject a racemic standard of your compound to confirm the presence of both enantiomers.
-
Systematically vary the isopropanol concentration in 2% increments (e.g., 92:8, 94:6, 88:12).
-
Analyze the resolution factor (Rs) at each composition. An Rs value ≥ 1.5 is desired for baseline separation.
-
-
-
Temperature Optimization: Temperature affects the thermodynamics of the chiral recognition process.[7] Lower temperatures often enhance the stability of the transient diastereomeric complexes formed on the CSP, improving resolution.
-
Protocol: Temperature Screening:
-
Set the column oven to 25°C and analyze the sample.
-
Decrease the temperature in 5°C increments (to 20°C, then 15°C) and re-analyze.
-
Monitor resolution. Be aware that lower temperatures will increase backpressure and analysis time.
-
-
-
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This protocol is designed for the bulk purification of (S)-Methyl 4-hydroxy-3-methylbutyrate after initial workup to remove non-volatile materials and solvents.
-
Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, a receiving flask, and a connection to a vacuum pump with a pressure gauge. Ensure all glassware is dry.
-
Charge the Flask: Charge the distillation flask with the crude product (no more than 2/3 full). Add a magnetic stir bar or boiling chips.
-
Evacuate: Slowly and carefully apply vacuum to the system. A pressure of 15-20 mmHg is a good starting point.[2]
-
Heating: Gently heat the distillation flask using an oil bath.
-
Collect Fractions:
-
Fore-run: Collect the initial low-boiling fraction, which will likely contain residual solvents.
-
Main Fraction: Once the temperature at the distillation head stabilizes, collect the main product fraction in a clean receiving flask. The boiling point should be consistent throughout the collection.
-
End Fraction: Stop the distillation before the flask goes to dryness to avoid charring of high-boiling residues.
-
-
Analysis: Analyze the main fraction by GC-MS to confirm chemical purity before proceeding.
Protocol 2: Analytical Method for Enantiomeric Excess (e.e.) by Chiral HPLC
This protocol provides a starting point for developing a method to determine the e.e. of your purified sample.
-
Column: Chiralcel® OD-H (or similar polysaccharide-based CSP).
-
Mobile Phase: Hexane / Isopropanol (IPA). The exact ratio must be optimized, but start with 90:10 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of the mobile phase.
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a prepared sample of a racemic (50:50 R/S) standard. This is critical to identify the retention times of both enantiomers and confirm the column is capable of separation.
-
Inject your purified sample.
-
Integrate the peak areas for the (S) and (R) enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = ([Area_S] - [Area_R]) / ([Area_S] + [Area_R]) * 100.
-
Protocol 3: Purity Analysis by GC-MS
Due to the polar nature of the hydroxyl group, derivatization is often required to achieve good peak shape and prevent thermal degradation in the GC inlet.[6]
-
Derivatization (Silylation):
-
Place ~0.5 mg of the dried sample into a 2 mL GC vial.
-
Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 60-70°C for 30 minutes.[6]
-
Cool to room temperature before injection. The sample is now ready for analysis.
-
-
GC Conditions (Example):
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: 40-400 m/z.
-
-
Analysis: Integrate the total ion chromatogram (TIC) to determine the area percentage of the derivatized product peak relative to any impurity peaks. This provides the chemical purity.
References
-
BenchChem Technical Support Team. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. BenchChem. 7
-
Daicel. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. 9
-
BenchChem Technical Support Team. (2025). Technical Support Center: Chiral Starting Material Purification. BenchChem. 4
-
Unknown Author. (n.d.). PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it. Regis Technologies. 10
-
Unknown Author. (2020). Trouble with chiral separations. Chromatography Today. 11
-
Unknown Author. (n.d.). Recent Development: Enantio Selective Eextraction in Chiral Separation. Journal of Applicable Chemistry. 12
-
Zhang, Y., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules.
-
Hage, D. S. (2017). Chromatographic Studies of Protein-Based Chiral Separations. Journal of Chromatography A.
-
Unknown Author. (n.d.). Chromatographic Chiral Separation. Technology Networks. 3
-
Seebach, D., & Beck, A. K. (1992). Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Organic Syntheses.
-
Seebach, D., et al. (n.d.). DIRECT DEGRADATION OF THE BIOPOLYMER POLY[(R)- 3-HYDROXYBUTYRIC ACID] TO (R)-3- HYDROXYBUTANOIC ACID AND ITS METHYL ESTER. ETH Zürich. 1
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Phenomenex. 5
-
BenchChem Technical Support Team. (2025). Application Note: GC-MS Analysis of (S)-2-Hydroxy-3-methylbutanoic Acid Derivatives. BenchChem. 6
Sources
- 1. ethz.ch [ethz.ch]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. esports.bluefield.edu - Chromatographic Chiral Separation [esports.bluefield.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chiraltech.com [chiraltech.com]
- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 10. chiraltech.com [chiraltech.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. austinpublishinggroup.com [austinpublishinggroup.com]
Technical Support Center: Overcoming Poor Reproducibility in the Synthesis of (S)-Methyl 4-hydroxy-3-methylbutyrate
Introduction
Welcome to the technical support guide for the synthesis of (S)-Methyl 4-hydroxy-3-methylbutyrate. This valuable chiral building block is a key intermediate in the synthesis of numerous pharmaceutical agents and bioactive molecules. However, its stereospecific synthesis is often plagued by issues of poor reproducibility, leading to significant variations in yield and enantiomeric excess (e.e.).
This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple procedural outlines to explain the fundamental science behind common pitfalls. By understanding the why, you can more effectively troubleshoot and optimize your synthesis for consistent, high-quality results. We will explore issues related to the most common synthetic routes—asymmetric hydrogenation and biocatalytic reduction—and provide actionable, evidence-based solutions.
Section 1: General Troubleshooting - Frequently Asked Questions (FAQs)
This section addresses high-level issues that can affect any stereoselective synthesis of (S)-Methyl 4-hydroxy-3-methylbutyrate, regardless of the specific route employed.
Q1: We're seeing significant batch-to-batch variation in enantiomeric excess (e.e.). What are the most likely culprits?
This is one of the most common reproducibility challenges. The root cause often lies in subtle, unmonitored variables that have an outsized impact on the transition state energies of the reaction.
A1: Key areas to investigate:
-
Solvent Quality: The role of the solvent is far more complex than simply dissolving reagents. Trace impurities, particularly water or peroxides, can poison sensitive catalysts or alter the solvation sphere around the catalyst-substrate complex, directly impacting stereoselectivity.[1] Even switching suppliers for the "same" grade of solvent can introduce variability.
-
Actionable Advice: Always use freshly distilled or purchased anhydrous solvents from a trusted supplier. Consider standardizing on a single brand and lot number for a series of critical experiments. For enzymatic reactions, the buffer composition and pH must be strictly controlled.
-
-
Reagent Purity: The purity of the starting material, methyl 3-methyl-4-oxobutanoate, is critical. Unseen impurities can act as competitive inhibitors or catalyst poisons.
-
Actionable Advice: Verify the purity of your starting ketoester by NMR and GC before each reaction. If purity is suspect, consider purification by distillation or chromatography.
-
-
Atmospheric Control: Many asymmetric hydrogenation catalysts, particularly those involving Ruthenium or Rhodium complexes, are sensitive to oxygen. Inconsistent inert gas purging can lead to catalyst deactivation and variable results.
-
Actionable Advice: Ensure your reaction vessel is rigorously purged with a high-purity inert gas (Argon or Nitrogen). Employ Schlenk line techniques or a glovebox for handling catalysts and setting up reactions.
-
-
Temperature Fluctuations: Enantioselectivity is temperature-dependent. A difference of even a few degrees can alter the e.e.[1]
-
Actionable Advice: Use a reliable cryostat or temperature-controlled reaction block. Do not rely on simple ice baths for sub-ambient temperatures, as their temperature can vary. Monitor the internal reaction temperature, not just the bath temperature.
-
Q2: Our chemical yield is consistently low or variable, even when the e.e. is acceptable. Why?
Low yield points to issues with reaction efficiency, catalyst activity, or product degradation.
A2: Common causes include:
-
Catalyst Inactivity: This can be due to improper handling (exposure to air/moisture), poor quality of the catalyst/ligand, or the presence of poisons in the reaction medium. For biocatalysis, this could be low enzyme activity or cell viability.
-
Sub-optimal Reaction Parameters: Factors like hydrogen pressure (for hydrogenation), substrate concentration, or reaction time may not be optimized.[2] For example, asymmetric hydrogenations often require specific pressure ranges for optimal performance.
-
Side Reactions: The formation of byproducts consumes starting material and reduces the yield of the desired product. Common side reactions in β-hydroxy ester synthesis can include aldol condensations or elimination reactions.[3][4]
-
Work-up and Purification Losses: The product may be lost during extraction (e.g., due to emulsion formation) or adhere irreversibly to silica gel during chromatography. The target molecule's polarity can make it challenging to separate from certain impurities.
Q3: We observe a discrepancy between the crude reaction e.e. and the final, purified product e.e. What's happening?
This suggests that a change in enantiomeric composition is occurring after the reaction is complete.
A3: Potential causes are:
-
Racemization during Purification: Although less common for this specific molecule, exposure to acidic or basic conditions, particularly at elevated temperatures during distillation or chromatography, can potentially lead to racemization at the chiral center.
-
Enantiomeric Enrichment during Crystallization/Chromatography: It's possible to inadvertently enrich one enantiomer during purification, leading to a final e.e. that is not representative of the reaction's true selectivity. This is especially true if the product is a solid that is recrystallized.
-
Analytical Artifact: Ensure your chiral GC or HPLC method is robust. Poor resolution can lead to inaccurate integration and calculation of e.e.[5][6]
Section 2: Route-Specific Troubleshooting
Asymmetric Hydrogenation of Methyl 3-methyl-4-oxobutanoate
This route typically employs a chiral catalyst, such as a Ru-BINAP complex, to reduce the ketone functionality with high enantioselectivity.[2][7]
Q: Our Ru-BINAP catalyst system is showing low activity and/or poor enantioselectivity. How do we troubleshoot?
A: This is a multi-parameter problem. Let's break it down logically.
-
Catalyst and Ligand Integrity:
-
Source & Purity: Are you using a pre-formed catalyst or generating it in situ? The purity of both the metal precursor (e.g., [RuCl₂(benzene)]₂) and the chiral ligand (e.g., (S)-BINAP) is paramount.
-
Handling: These catalysts are extremely air-sensitive. Were they handled under strictly anaerobic and anhydrous conditions?
-
-
Solvent and Additives:
-
Solvent Choice: Methanol is a common solvent for these reductions. Ensure it is HPLC-grade or better and thoroughly degassed. The presence of coordinating impurities can interfere with ligand binding.
-
Base/Acid Additives: Some protocols require additives to achieve optimal results.[8] The stoichiometry and purity of these additives are critical. Inconsistent addition can drastically alter performance.
-
-
Reaction Conditions:
-
Hydrogen Pressure: This is not a "more is better" parameter. The optimal pressure is catalyst- and substrate-dependent. Too low, and the reaction is slow; too high, and you may see reduced selectivity or side reactions. Consult literature for the specific catalyst system you are using.[2]
-
Substrate-to-Catalyst (S/C) Ratio: An S/C ratio that is too high can lead to incomplete conversion. Start with a well-documented S/C ratio (e.g., 1000:1 to 5000:1) and optimize from there.
-
Workflow for Troubleshooting Asymmetric Hydrogenation
Sources
- 1. researchgate.net [researchgate.net]
- 2. ethz.ch [ethz.ch]
- 3. β-Hydroxy carboxylic compound synthesis by addition (C-C coupling) [organic-chemistry.org]
- 4. β-Hydroxy ketone, ester, nitrile synthesis by hydration or substitution [organic-chemistry.org]
- 5. gcms.cz [gcms.cz]
- 6. hplc.sk [hplc.sk]
- 7. pnas.org [pnas.org]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Determination of Enantiomeric Purity of (S)-Methyl 4-hydroxy-3-methylbutyrate
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical integrity of a molecule is not a trivial detail—it is a critical determinant of biological activity, safety, and efficacy. (S)-Methyl 4-hydroxy-3-methylbutyrate is a valuable chiral building block, and ensuring its enantiomeric purity is paramount. This guide provides an in-depth comparison of the primary analytical techniques used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the fundamental principles, provide field-proven protocols, and objectively compare the performance of each method to empower researchers in selecting the most suitable approach for their specific needs.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely adopted technique for enantiomeric separations in the pharmaceutical industry.[1] Its strength lies in the direct separation of enantiomers on a chiral stationary phase (CSP) without the need for derivatization, operating under non-destructive analytical conditions.
Principle of Separation
The core of this technique is the chiral stationary phase (CSP). Enantiomers flowing through the column with the mobile phase interact with the chiral selector of the CSP. These interactions, which can include hydrogen bonding, π-π interactions, and steric hindrance, form transient diastereomeric complexes.[2] Because these complexes have different binding energies, one enantiomer is retained longer on the column than the other, resulting in their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally effective for a broad range of chiral compounds, including hydroxy esters.[2][3]
Experimental Protocol: Chiral HPLC
This protocol is designed for direct enantiomeric separation on a polysaccharide-based CSP.
-
System Preparation:
-
HPLC System: An HPLC system equipped with a UV detector is recommended.[2]
-
Column: A polysaccharide-based Chiral Stationary Phase (e.g., Chiralcel® OD-H, Chiralpak® AD).[4][5]
-
Mobile Phase: A typical mobile phase for normal-phase separation consists of n-Hexane and an alcohol modifier like 2-propanol (isopropanol). A common starting ratio is 90:10 (v/v).[2] For peak shape improvement, a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) can be added.[2]
-
-
Sample and Standard Preparation:
-
Diluent: Use the mobile phase as the diluent to ensure peak shape integrity.
-
Standard Preparation: Prepare a solution of racemic Methyl 4-hydroxy-3-methylbutyrate at approximately 1 mg/mL in the diluent.
-
Sample Preparation: Accurately weigh the sample, dissolve it in a known volume of the diluent to a similar concentration, and filter through a 0.45 µm syringe filter before injection.[2]
-
-
Chromatographic Analysis:
-
Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes at the desired flow rate until a stable baseline is achieved.[2]
-
Injection: Inject 10 µL of the prepared sample.
-
Detection: Monitor the elution profile at a low wavelength, typically 210 nm, where the ester carbonyl group absorbs.
-
System Suitability: Initially, inject the racemic standard to confirm the separation of the two enantiomers. The resolution between the two peaks should be greater than 1.5.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (S) and (R) enantiomers based on the injection of a pure (S)-standard or by comparing to a reference chromatogram.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [(Area_S - Area_R) / (Area_S + Area_R)] x 100
-
Workflow and Performance
Caption: Workflow for Chiral HPLC Analysis.
| Performance Metric | Chiral HPLC Assessment | Rationale |
| Sensitivity | High | UV detection allows for low µg/mL to ng/mL detection limits. |
| Accuracy/Precision | Excellent | Modern HPLC systems provide highly reproducible injections and integrations (%RSD < 2%).[5] |
| Sample Throughput | Moderate to High | Runtimes are typically 10-30 minutes per sample.[5] |
| Derivatization | Not Required | Direct analysis simplifies sample preparation and avoids potential side reactions. |
| Cost & Complexity | Moderate | Requires dedicated chiral columns, which can be expensive, but the instrumentation is standard. |
Chiral Gas Chromatography (GC)
Chiral GC is another powerful separation technique, particularly suited for volatile and thermally stable compounds.[6] For molecules like Methyl 4-hydroxy-3-methylbutyrate, which have a polar hydroxyl group, derivatization is a mandatory prerequisite to increase volatility and thermal stability.[7]
Principle of Separation
Separation is achieved on a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[8] After derivatization, the analyte enantiomers are introduced into the heated injector, vaporized, and carried by an inert gas through the column. Similar to HPLC, the enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times and thus separation.[8]
Alternatively, a non-chiral column can be used if the enantiomers are first derivatized with a pure chiral reagent to form stable diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column.[7]
Experimental Protocol: Chiral GC (with Derivatization)
This protocol employs derivatization followed by separation on a chiral GC column.
-
Sample Preparation & Derivatization:
-
Extraction (if from a matrix): The analyte can be extracted from aqueous samples using a solvent like ethyl acetate after acidification (pH < 2).[7] The organic extract is then dried completely.
-
Derivatization (Silylation): This is a crucial step to block the polar hydroxyl group.
-
To the dried sample residue, add 50-100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[7]
-
Seal the vial and heat at 60-80°C for 15-30 minutes.[7]
-
Cool the vial to room temperature. The sample is now ready for injection.
-
-
-
GC-MS System & Conditions:
-
GC System: A Gas Chromatograph, ideally coupled with a Mass Spectrometer (MS) for definitive peak identification.
-
Column: A chiral capillary column (e.g., Rt-βDEX series or Chirasil-Val).[8][9]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector: Split/splitless injector, typically at 250°C.
-
Oven Program: Start with an initial temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 220°C).
-
Detector: Flame Ionization Detector (FID) for quantification or Mass Spectrometer (MS) for identification and quantification.
-
-
Data Analysis:
-
Integrate the peak areas for the two separated enantiomer derivatives.
-
Calculate the enantiomeric excess (% e.e.) using the same formula as for HPLC.
-
Workflow and Performance
Caption: Workflow for Chiral GC Analysis.
| Performance Metric | Chiral GC Assessment | Rationale |
| Sensitivity | Very High | FID and especially MS detectors offer excellent sensitivity, often in the pg range. |
| Accuracy/Precision | Excellent | Modern GC autosamplers and electronic pneumatic control provide superb reproducibility. |
| Sample Throughput | High | Analysis times are often fast, and temperature programming allows for efficient separation. |
| Derivatization | Required | This adds a mandatory step to sample preparation, increasing time and the risk of side reactions or kinetic resolution.[6][7] |
| Cost & Complexity | Moderate to High | GC-MS systems represent a significant capital investment. The derivatization step adds complexity. |
NMR Spectroscopy
NMR spectroscopy offers a fundamentally different approach. Instead of physical separation, it relies on creating a diastereomeric environment directly within the NMR tube, which makes the enantiomers chemically non-equivalent and thus distinguishable.[10] This is achieved using either chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[11]
Principle of Discrimination
-
Chiral Derivatizing Agents (CDAs): The analyte, containing both enantiomers, is covalently reacted with an enantiomerically pure CDA (e.g., Mosher's acid, (-)-menthyloxyacetic acid) to form a mixture of stable diastereomers.[12][13] These diastereomers have distinct NMR spectra, allowing for the integration of signals corresponding to each, which directly reflects the original enantiomeric ratio.[12]
-
Chiral Solvating Agents (CSAs): A pure CSA is simply added to the NMR sample. It forms rapid, reversible, non-covalent diastereomeric complexes with the analyte enantiomers.[14][15] This association induces small but measurable differences in the chemical shifts (Δδ) of the enantiomers, enabling their quantification.[14]
Experimental Protocol: NMR with a Chiral Derivatizing Agent (CDA)
This protocol uses (-)-menthyloxyacetic acid as an example CDA for the chiral alcohol moiety.
-
Diastereomer Formation:
-
In a clean vial, dissolve the Methyl 4-hydroxy-3-methylbutyrate sample (containing both enantiomers).
-
Add a slight molar excess of an enantiomerically pure CDA, such as (-)-menthyloxyacetic acid.
-
Add a coupling agent (e.g., DCC or EDC) and a catalyst (e.g., DMAP) to facilitate the esterification reaction between the alcohol of the analyte and the acid of the CDA.
-
Allow the reaction to proceed to completion. A simple workup may be required to remove reagents.
-
-
NMR Acquisition:
-
Dissolve the resulting diastereomeric mixture in a deuterated solvent (e.g., CDCl₃).
-
Acquire a high-resolution proton (¹H) NMR spectrum. A higher field strength magnet (≥400 MHz) is preferable to maximize signal dispersion.
-
-
Data Analysis:
-
Identify a well-resolved proton signal that is distinct for each of the two diastereomers. Protons closer to the newly formed stereocenter often show the largest chemical shift difference (Δδ).[16]
-
Carefully integrate the area of these two corresponding signals.
-
The ratio of the integrals directly corresponds to the enantiomeric ratio of the original sample. Calculate % e.e. from this ratio.
-
Workflow and Performance
Caption: Workflow for NMR Analysis using a CDA.
| Performance Metric | NMR Spectroscopy Assessment | Rationale |
| Sensitivity | Low | NMR is inherently less sensitive than chromatography; mg quantities of sample are typically required. |
| Accuracy/Precision | Good to Excellent | Accuracy depends on achieving baseline separation of signals and proper integration. Can be highly accurate, but errors of ±1-2% are common. |
| Sample Throughput | Low | Sample preparation (especially with CDAs) and NMR acquisition times are longer than for chromatography. |
| Derivatization | Required (CDA) / Not Required (CSA) | The CDA approach requires a chemical reaction. The CSA method is simpler, involving only mixing, but may yield smaller signal separations.[15] |
| Cost & Complexity | High | NMR spectrometers are a major capital and maintenance expense. Requires expertise in spectral interpretation. |
Comparative Summary and Recommendations
The choice of analytical method is a strategic decision based on the specific requirements of the research or quality control environment.
| Feature | Chiral HPLC | Chiral GC | NMR Spectroscopy |
| Principle | Physical Separation | Physical Separation | Spectral Distinction |
| Sample State | Liquid (Solution) | Gas (Vaporized) | Liquid (Solution) |
| Derivatization | No | Yes (Mandatory) | Yes (CDA) / No (CSA) |
| Sensitivity | High | Very High | Low |
| Throughput | Moderate-High | High | Low |
| Primary Use Case | Routine QC, method development | Volatile compounds, high sensitivity needs | Structural verification, mechanistic studies |
| Key Advantage | Direct analysis, robust | Highest sensitivity | Absolute method (no reference std. needed for ratio) |
| Key Disadvantage | Expensive columns | Mandatory derivatization | Low sensitivity, high instrument cost |
Making the Right Choice:
-
For routine quality control and high-throughput screening: Chiral HPLC is the superior choice. Its direct analysis capability simplifies workflows, and its robustness makes it ideal for release testing in a regulated environment.
-
When dealing with complex matrices or requiring the utmost sensitivity: Chiral GC-MS excels. Its power to separate analytes from matrix interferences and its picogram-level sensitivity are unmatched, although this comes at the cost of a required derivatization step.
-
For absolute quantification without a reference standard or for structural confirmation: NMR Spectroscopy is invaluable. While less sensitive, the molar response of NMR is uniform across the diastereomers, meaning the integrated signal ratio is a direct measure of the molar ratio, providing a highly trustworthy result for method validation or primary characterization.
By understanding the operational principles and performance characteristics of each technique, researchers and drug development professionals can confidently select and implement the most appropriate and effective method for determining the enantiomeric purity of (S)-Methyl 4-hydroxy-3-methylbutyrate.
References
-
BenchChem. (n.d.). Application Note: Determination of Enantiomeric Purity of Chiral Alcohols using (-)-Menthyloxyacetic Acid via NMR Spectroscopy. Retrieved from BenchChem website.[12]
-
Wenzel, T. J., & Wilcox, J. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63.[16]
-
Li, X., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry.[17]
-
Ribeiro, J. P., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(15), 4529.[10]
-
Singh, T., et al. (2019). Determination of Enantiomeric Purity for Chiral π‐Basic Aromatic Alcohols Chiral Samples by 1H NMR Spectroscopy. ChemistrySelect, 4(46), 13469-13473.[18]
-
Wenzel, T. J., & Chiral, R. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-70.[11]
-
Štefane, B., & Kovačič, M. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Organic Letters, 18(9), 2098-2101.[14]
-
University of Bristol. (n.d.). Determination of enantiomeric excess. Retrieved from University of Bristol, School of Chemistry website.[6]
-
Pescitelli, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12846-12856.[15]
-
Wenzel, T. J. (2003). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Chirality, 15(3), 256-270.[13]
-
Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.[4]
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from Restek website.[8]
-
Phenomenex Inc. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from Phenomenex website.[1]
-
YMC Co., Ltd. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from YMC website.[3]
-
BenchChem. (n.d.). Application Note: Chiral Separation of 2-Hydroxy-3-Methylbutanoic Acid Enantiomers by HPLC. Retrieved from BenchChem website.[2]
-
Lee, J. H., & Kim, K. R. (2000). Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters by achiral dual-capillary column gas chromatography. Journal of Chromatography A, 874(1), 91-100.[19]
-
BenchChem. (n.d.). Application Note: GC-MS Analysis of (S)-2-Hydroxy-3-methylbutanoic Acid Derivatives. Retrieved from BenchChem website.[7]
-
Kim, K. R., et al. (2000). Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters by achiral dual-capillary column gas chromatography. Journal of Chromatography A, 874(1), 91-100.
-
Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Retrieved from Organic Syntheses website.[20]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15146, Methyl 3-hydroxybutyrate. Retrieved from PubChem website.[21]
-
Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358.[9]
-
Patel, K. N., et al. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal of Pharmacy and Biological Sciences, 13(5), 58-64.[5]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ymc.co.jp [ymc.co.jp]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Determination of enantiomeric excess [ch.ic.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. gcms.cz [gcms.cz]
- 9. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. arpi.unipi.it [arpi.unipi.it]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters by achiral dual-capillary column gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. Methyl 3-hydroxybutyrate | C5H10O3 | CID 15146 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of (S)-Methyl 4-hydroxy-3-methylbutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (S)-Methyl 4-hydroxy-3-methylbutyrate
(S)-Methyl 4-hydroxy-3-methylbutyrate is a key chiral intermediate used in the synthesis of a variety of biologically active molecules. Its structural motif is found in several natural products and pharmaceutical agents, making its efficient and enantioselective synthesis a topic of significant interest in the chemical and pharmaceutical industries. The presence of a stereocenter necessitates synthetic strategies that can deliver the desired (S)-enantiomer with high purity, as the biological activity of the final product is often dependent on its stereochemistry.
Synthetic Strategies: A Head-to-Head Comparison
Three principal strategies have emerged for the synthesis of (S)-Methyl 4-hydroxy-3-methylbutyrate: leveraging the "chiral pool," employing asymmetric hydrogenation, and utilizing biocatalysis. Each approach offers a unique set of advantages and challenges in terms of stereocontrol, scalability, cost, and environmental impact.
Chiral Pool Synthesis: Building from Nature's Scaffolds
The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials.[1] For the synthesis of (S)-Methyl 4-hydroxy-3-methylbutyrate, a common precursor is (R)-(-)-methyl 3-hydroxy-2-methylpropionate, often referred to as the "Roche ester."[1] This strategy relies on the inherent chirality of the starting material to dictate the stereochemistry of the final product.
Caption: Chiral pool synthesis workflow from Roche ester.
-
Protection: Dissolve (R)-(-)-methyl 3-hydroxy-2-methylpropionate in anhydrous dichloromethane. Add imidazole followed by tert-butyldimethylsilyl chloride (TBDMSCl) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Reduction: Cool the protected ester solution to 0°C and slowly add a solution of lithium aluminum hydride (LiAlH4) in anhydrous THF. Stir until the ester is fully reduced to the corresponding alcohol.
-
Oxidation: Employ a Swern or Dess-Martin periodinane oxidation to convert the primary alcohol to the aldehyde.
-
Chain Elongation: Perform a Wittig or Horner-Wadsworth-Emmons reaction with a suitable phosphonium ylide or phosphonate ester (e.g., methyl (triphenylphosphoranylidene)acetate) to introduce the remaining two carbons and the ester functionality.
-
Reduction of Alkene: Subject the resulting α,β-unsaturated ester to catalytic hydrogenation (e.g., H2 over Pd/C) to reduce the carbon-carbon double bond.
-
Deprotection: Remove the TBDMS protecting group using a fluoride source such as tetrabutylammonium fluoride (TBAF) to yield (S)-Methyl 4-hydroxy-3-methylbutyrate.
The primary advantage of the chiral pool approach is the reliable transfer of stereochemistry from the starting material to the product. However, this multi-step synthesis can be lengthy and may result in a lower overall yield. The cost and availability of the chiral starting material are also critical considerations for large-scale production.
Asymmetric Hydrogenation: The Power of Chiral Catalysts
Asymmetric hydrogenation has become a powerful tool for the enantioselective synthesis of chiral molecules.[2] This method typically involves the reduction of a prochiral substrate, such as an unsaturated ester, using hydrogen gas in the presence of a chiral metal catalyst. The catalyst, often a rhodium or ruthenium complex with a chiral ligand, directs the hydrogenation to occur preferentially from one face of the double bond, leading to a high enantiomeric excess (e.e.) of the desired product.
Sources
A Comparative Guide to Chiral Synthons in the Synthesis of a Key Rosuvastatin Intermediate
For researchers, scientists, and drug development professionals, the efficient and stereocontrolled synthesis of complex chiral molecules is a cornerstone of modern pharmaceutical development. The statin class of drugs, particularly rosuvastatin, represents a triumph of synthetic chemistry, with its efficacy intrinsically linked to the precise stereochemistry of its dihydroxyheptanoate side chain. The construction of this side chain is a significant synthetic challenge, and the choice of the initial chiral building block, or synthon, is a critical decision that dictates the overall efficiency, cost-effectiveness, and scalability of the synthesis.
This guide provides an in-depth, objective comparison of two prominent chiral synthons in the synthesis of a key intermediate for the rosuvastatin side chain: tert-butyl 2-((4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate . We will explore a synthetic route starting from a derivative of (S)-Methyl 4-hydroxy-3-methylbutyrate , a versatile C4 chiral building block, and compare it with an alternative strategy that relies on the diastereoselective reduction of a β-keto ester, a common approach in industrial settings. This analysis is supported by experimental data and detailed protocols to provide a comprehensive resource for synthetic chemists.
The Target: A Versatile Intermediate for the Rosuvastatin Side Chain
The chosen target for this comparative synthesis is tert-butyl 2-((4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate. This intermediate is ideal for the synthesis of the rosuvastatin side chain as the 1,3-dioxane moiety serves as a protecting group for the syn-1,3-diol, which is the critical stereochemical feature. The tert-butyl ester provides a readily cleavable protecting group for the carboxylic acid functionality, and the primary alcohol is poised for oxidation to the aldehyde required for the subsequent Wittig-type coupling with the pyrimidine core of rosuvastatin. The (4R, 6S) stereochemistry is essential for the biological activity of the final drug.
Synthetic Strategy 1: The Chiral Pool Approach from an (S)-3-Hydroxy-4-chlorobutyronitrile Scaffold
This strategy leverages the inherent chirality of a C4 building block derived from the chiral pool. (S)-3-hydroxy-4-chlorobutyronitrile, which can be synthesized from precursors like (S)-Methyl 4-hydroxy-3-methylbutyrate, serves as the starting point. This approach aims to transfer the existing stereocenter and induce the formation of the second stereocenter through a diastereoselective reduction.
Experimental Workflow
The synthesis commences with a Reformatsky-type reaction between (S)-3-hydroxy-4-chlorobutyronitrile and tert-butyl bromoacetate, followed by a crucial diastereoselective reduction of the resulting β-keto ester. The final steps involve the protection of the 1,3-diol as an acetonide and the conversion of the chloromethyl group to a hydroxymethyl group.
Experimental Protocol
Step 1: Synthesis of tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate
To a suspension of activated zinc powder (1.2 equivalents) in anhydrous tetrahydrofuran (THF), a solution of (S)-3-hydroxy-4-chlorobutyronitrile (1.0 equivalent) and tert-butyl bromoacetate (1.1 equivalents) in THF is added dropwise at room temperature. The reaction mixture is then heated to reflux for 3 hours. After cooling, the reaction is quenched by the slow addition of 2M hydrochloric acid to adjust the pH to 5-6. The mixture is stirred for 2 hours, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product.
Step 2: Diastereoselective Reduction to tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate
The crude tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate (1.0 equivalent) is dissolved in a mixture of anhydrous THF and methanol (4:1) and cooled to -78 °C under a nitrogen atmosphere. Diethylmethoxyborane (1.1 equivalents, 1M in THF) is added dropwise, and the mixture is stirred for 30 minutes. Sodium borohydride (1.2 equivalents) is then added portion-wise, and the reaction is stirred at -78 °C for 4 hours. The reaction is quenched by the addition of acetic acid, followed by the addition of hydrogen peroxide (30% aqueous solution). The mixture is allowed to warm to room temperature and stirred for 1 hour. The product is extracted with ethyl acetate, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by crystallization from hexane.[1][2]
Causality: The Narasaka-Prasad reduction is employed here to achieve a high level of syn-diastereoselectivity.[2][3] The diethylmethoxyborane acts as a chelating agent, forming a six-membered ring intermediate with the β-hydroxy ketone. This chelation locks the conformation of the substrate, directing the hydride attack from sodium borohydride to the less hindered face of the ketone, thus leading to the desired syn-1,3-diol.[2][3]
Step 3: Acetonide Protection
The purified tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate (1.0 equivalent) is dissolved in acetone, and 2,2-dimethoxypropane (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid are added. The mixture is stirred at room temperature for 4 hours. The reaction is quenched with a saturated solution of sodium bicarbonate, and the acetone is removed under reduced pressure. The residue is extracted with ethyl acetate, and the organic layer is washed with brine, dried, and concentrated to give tert-butyl 2-((4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate.
Step 4: Conversion to the Final Intermediate
The crude tert-butyl 2-((4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (1.0 equivalent) is dissolved in dimethylformamide (DMF), and potassium acetate (1.5 equivalents) is added. The mixture is heated to 100 °C for 10 hours. After cooling, the reaction mixture is poured into ice water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by recrystallization from hexane to afford tert-butyl 2-((4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate as a white solid.[1]
Synthetic Strategy 2: The Biocatalytic Approach with Diastereoselective Reduction
An alternative and increasingly popular strategy involves the use of biocatalysis to set the key stereocenters. This approach often starts from a prochiral or racemic precursor and utilizes enzymes to achieve high enantioselectivity and diastereoselectivity. Here, we will consider a route that employs a ketoreductase (KRED) for the key diastereoselective reduction step.
Experimental Workflow
This pathway begins with the synthesis of a β-keto ester, which is then subjected to a highly selective enzymatic reduction to establish the syn-1,3-diol stereochemistry.
Sources
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying (S)-Methyl 4-hydroxy-3-methylbutyrate
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chiral molecules like (S)-Methyl 4-hydroxy-3-methylbutyrate is paramount. This guide provides an in-depth comparison of analytical methodologies for its quantification, grounded in scientific principles and field-proven insights. We will explore the validation of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) methods, offering supporting experimental data and a rationale for procedural choices to ensure scientific integrity.
The Analytical Challenge: Chirality and Physicochemical Properties
(S)-Methyl 4-hydroxy-3-methylbutyrate, a chiral ester, presents a unique analytical challenge. Its stereospecific biological activity necessitates an enantioselective analytical method to distinguish it from its (R)-enantiomer. Furthermore, its polarity and limited volatility require careful consideration in method development, particularly for gas chromatography.
Comparative Overview of Analytical Platforms: GC vs. HPLC
The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the analysis of (S)-Methyl 4-hydroxy-3-methylbutyrate hinges on several factors, including the sample matrix, required sensitivity, and the need for chiral separation.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Volatility | Requires volatile or derivatized analytes. | Suitable for a wide range of polar and non-polar compounds without derivatization. |
| Chiral Separation | Achieved using chiral stationary phases or derivatization with a chiral reagent. | Commonly achieved using chiral stationary phases. |
| Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS). | UV-Visible, Diode Array (DAD), Mass Spectrometry (MS). |
| Sample Throughput | Can be high with modern autosamplers. | Generally high, especially with UHPLC systems. |
| Typical Run Time | 10-30 minutes. | 5-20 minutes. |
Experimental Design: A Tale of Two Methodologies
Here, we present detailed experimental protocols for the validation of both a chiral GC-FID method and a chiral HPLC-UV method for the quantification of (S)-Methyl 4-hydroxy-3-methylbutyrate. The validation parameters are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines[1].
Method 1: Chiral Gas Chromatography with Flame Ionization Detection (GC-FID)
The inherent volatility of (S)-Methyl 4-hydroxy-3-methylbutyrate is low due to the presence of a hydroxyl group. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.
Experimental Workflow
Caption: Workflow for Chiral GC-FID Analysis.
Detailed Protocol:
-
Sample Preparation and Derivatization:
-
Accurately weigh a sample containing (S)-Methyl 4-hydroxy-3-methylbutyrate.
-
Dissolve the sample in a suitable solvent (e.g., Dichloromethane).
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 60°C for 30 minutes to ensure complete derivatization of the hydroxyl group to a trimethylsilyl (TMS) ether.
-
-
GC-FID Conditions:
-
Column: A chiral capillary column, such as a β-cyclodextrin-based phase (e.g., Rt-βDEXsm), is crucial for enantiomeric separation[2].
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 180°C at 5°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Injection Volume: 1 µL.
-
Method 2: Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC offers the advantage of analyzing (S)-Methyl 4-hydroxy-3-methylbutyrate in its native form, eliminating the need for derivatization. Chiral separation is achieved through the use of a specialized chiral stationary phase.
Experimental Workflow
Caption: Workflow for Chiral HPLC-UV Analysis.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh a sample containing (S)-Methyl 4-hydroxy-3-methylbutyrate.
-
Dissolve the sample in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
HPLC-UV Conditions:
-
Column: A polysaccharide-based chiral stationary phase, such as a CHIRAL ART Amylose-SA or Cellulose-SB column, is effective for separating enantiomers of this type[3].
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm, as the ester carbonyl group provides some UV absorbance at lower wavelengths.
-
Injection Volume: 10 µL.
-
Validation Performance: A Head-to-Head Comparison
The following table summarizes the expected performance characteristics of the validated GC-FID and HPLC-UV methods, based on typical data for similar short-chain hydroxy esters.
| Validation Parameter | GC-FID Method | HPLC-UV Method | ICH Q2(R1) Acceptance Criteria |
| Specificity | High (demonstrated by baseline resolution of enantiomers and no interfering peaks from placebo). | High (demonstrated by baseline resolution of enantiomers and no interfering peaks from placebo). | The analytical procedure should be able to assess unequivocally the analyte in the presence of components which may be expected to be present. |
| Linearity (r²) | ≥ 0.998 | ≥ 0.998 | A linear relationship should be evaluated across the range of the analytical procedure. A correlation coefficient of >0.99 is generally considered acceptable. |
| Range (µg/mL) | 1 - 100 | 5 - 200 | The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. |
| Precision (RSD%) | Repeatability: ≤ 2.0% Intermediate Precision: ≤ 3.0% | Repeatability: ≤ 2.0% Intermediate Precision: ≤ 3.0% | The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. |
| Limit of Detection (LOD) (µg/mL) | ~0.3 | ~1.5 | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) (µg/mL) | ~1.0 | ~5.0 | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Unaffected by minor changes in oven temperature ramp rate and flow rate. | Unaffected by minor changes in mobile phase composition and flow rate. | The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
The Causality Behind Experimental Choices
-
Derivatization in GC: The silylation of the hydroxyl group is a critical step. It masks the polar -OH group, significantly increasing the volatility and thermal stability of the analyte. This prevents peak tailing and decomposition in the hot GC inlet and column, leading to sharp, symmetrical peaks and accurate quantification.
-
Chiral Stationary Phases: The choice of a chiral stationary phase is the cornerstone of enantioselective separation. In GC, cyclodextrin-based columns create transient diastereomeric complexes with the enantiomers, leading to different retention times. Similarly, in HPLC, polysaccharide-based columns provide a chiral environment where enantiomers interact differently, resulting in their separation[4].
-
Mobile Phase in HPLC: The use of a non-polar mobile phase like n-hexane and a polar modifier like isopropanol in normal-phase chromatography is ideal for retaining and separating the relatively polar (S)-Methyl 4-hydroxy-3-methylbutyrate on a chiral stationary phase. The addition of a small amount of acid (TFA) helps to suppress the ionization of any residual silanol groups on the silica support of the column, thereby improving peak shape.
A Self-Validating System: Ensuring Trustworthiness
A robust analytical method is a self-validating system. This is achieved through:
-
System Suitability Tests: Before each analytical run, a system suitability standard (containing a known concentration of the analyte) is injected. Key parameters such as peak resolution, tailing factor, and theoretical plates are monitored to ensure the chromatographic system is performing optimally.
-
Quality Control Samples: During sample analysis, quality control (QC) samples at low, medium, and high concentrations are run alongside the unknown samples. The results for these QC samples must fall within predefined acceptance criteria to validate the run.
-
Method Transfer and Lifecycle Management: A validated method should be robust enough to be transferred between different laboratories and instruments with consistent performance. The validation is not a one-time event; it's part of the analytical procedure's lifecycle and should be revisited if significant changes are made to the sample matrix, instrumentation, or manufacturing process[5].
Conclusion
Both chiral GC-FID and HPLC-UV methods can be successfully validated for the quantification of (S)-Methyl 4-hydroxy-3-methylbutyrate. The choice between the two will depend on the specific requirements of the analysis. The GC method, while requiring a derivatization step, may offer higher sensitivity. The HPLC method provides a simpler sample preparation workflow. A thorough validation following ICH guidelines is essential to ensure the reliability and accuracy of the analytical data, which is critical for decision-making in research and drug development.
References
-
YMC Co., Ltd. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
ProPharma Group. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. gcms.cz [gcms.cz]
- 3. ymc.co.jp [ymc.co.jp]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters by achiral dual-capillary column gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis and Comparative Analysis of (R)-Methyl 4-hydroxy-3-methylbutyrate
For researchers, scientists, and professionals in drug development, the selection of chiral building blocks is a critical decision that profoundly influences the stereochemical outcome and overall efficiency of a synthetic route. This guide provides an in-depth technical overview of the synthesis and characterization of (R)-Methyl 4-hydroxy-3-methylbutyrate, a valuable chiral synthon. Furthermore, it presents a comparative analysis with a structurally related alternative, (R)-Methyl 3-hydroxy-2-methylpropionate, supported by experimental data to inform your selection process.
Introduction: The Significance of Chiral Hydroxy Esters
Chiral β-hydroxy esters are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Their stereochemistry is often crucial for therapeutic efficacy and safety. (R)-Methyl 4-hydroxy-3-methylbutyrate, with its defined stereocenter and versatile functional groups, serves as a valuable precursor in the construction of complex molecular architectures. This guide will explore two predominant and highly stereoselective methods for its synthesis: asymmetric hydrogenation and biocatalytic reduction.
Synthesis of (R)-Methyl 4-hydroxy-3-methylbutyrate: A Tale of Two Methodologies
The enantioselective synthesis of (R)-Methyl 4-hydroxy-3-methylbutyrate from its prochiral precursor, methyl 3-methyl-4-oxobutanoate, can be effectively achieved through two distinct yet complementary approaches: ruthenium-catalyzed asymmetric hydrogenation and biocatalytic reduction using stereoselective carbonyl reductases.
Methodology 1: Asymmetric Hydrogenation with Ru-BINAP Catalysts
Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of ketones and other unsaturated compounds.[1] The use of chiral ruthenium-phosphine complexes, such as those derived from BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), has proven highly effective for the synthesis of chiral alcohols with high enantiomeric excess.[1][2]
Causality of Experimental Choices: The choice of a chiral catalyst is paramount in asymmetric hydrogenation. The BINAP ligand, with its C2 symmetry, creates a chiral environment around the ruthenium metal center. This forces the hydrogen molecule to add to the carbonyl group of the substrate from a specific face, leading to the preferential formation of one enantiomer. The solvent, temperature, and pressure are optimized to ensure high catalytic activity and selectivity.
Experimental Protocol: Asymmetric Hydrogenation of Methyl 3-methyl-4-oxobutanoate
-
Catalyst Preparation: A dry Schlenk tube is charged with [RuCl₂(benzene)]₂ and (R)-BINAP in N,N-dimethylformamide (DMF). The mixture is heated to 100°C to form the active (R)-BINAP-Ru(II) complex. The solvent is then removed under vacuum.
-
Reaction Setup: In a separate dry Schlenk tube, methyl 3-methyl-4-oxobutanoate is dissolved in methanol. The prepared (R)-BINAP-Ru(II) catalyst is added under an inert argon atmosphere.
-
Hydrogenation: The reaction mixture is transferred to a glass autoclave. The vessel is purged and then pressurized with hydrogen gas (typically 50-100 atm).
-
Reaction Conditions: The reaction is stirred at a controlled temperature (e.g., 50°C) for a specified time (e.g., 18-24 hours) until completion.
-
Work-up and Purification: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield (R)-Methyl 4-hydroxy-3-methylbutyrate.
Methodology 2: Biocatalytic Reduction with Carbonyl Reductases
Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[3] Enzymes, particularly carbonyl reductases, can catalyze the reduction of ketones to alcohols with exceptional enantio- and regioselectivity under mild reaction conditions (ambient temperature and pressure, aqueous media).[3][4]
Causality of Experimental Choices: The high stereoselectivity of biocatalytic reductions stems from the specific three-dimensional structure of the enzyme's active site, which preferentially binds the substrate in a single orientation. This precise positioning ensures the hydride transfer from a cofactor (typically NADPH or NADH) occurs to only one face of the carbonyl group. A co-expression system with glucose dehydrogenase is often employed to regenerate the expensive cofactor in situ, making the process more economically viable.[3]
Experimental Protocol: Biocatalytic Reduction of Methyl 3-methyl-4-oxobutanoate
-
Biocatalyst Preparation: Recombinant E. coli cells co-expressing a stereoselective carbonyl reductase and glucose dehydrogenase are cultured and harvested.
-
Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), the harvested cells (or the isolated enzyme), methyl 3-methyl-4-oxobutanoate, glucose (for cofactor regeneration), and a catalytic amount of NADP⁺ are combined.
-
Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation for a specified period (e.g., 24-48 hours). The reaction progress can be monitored by techniques like GC or HPLC.
-
Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and the solvent is evaporated. The crude product is then purified by column chromatography or distillation.
Characterization of (R)-Methyl 4-hydroxy-3-methylbutyrate
Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Data Summary: (R)-Methyl 4-hydroxy-3-methylbutyrate
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the methyl ester protons, the diastereotopic methylene protons adjacent to the ester, the methine proton attached to the hydroxyl group, the methyl protons adjacent to the chiral center, and the hydroxyl proton. The coupling patterns and chemical shifts are characteristic of the structure. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the methoxy carbon, the carbon bearing the hydroxyl group, the methylene carbon, and the methyl carbons. |
| IR | A broad absorption band in the region of 3400 cm⁻¹ corresponding to the O-H stretching of the alcohol, and a strong absorption around 1740 cm⁻¹ due to the C=O stretching of the ester. |
| Mass Spec | The molecular ion peak corresponding to the molecular weight of the compound (C₆H₁₂O₃ = 132.16 g/mol ) and characteristic fragmentation patterns. |
Comparative Analysis: (R)-Methyl 4-hydroxy-3-methylbutyrate vs. (R)-Methyl 3-hydroxy-2-methylpropionate
A key alternative chiral building block is (R)-Methyl 3-hydroxy-2-methylpropionate, also known as the Roche ester.[5] While structurally similar, the different placement of the methyl group can influence reactivity and suitability for specific synthetic targets.
Comparative Data Table
| Property | (R)-Methyl 4-hydroxy-3-methylbutyrate | (R)-Methyl 3-hydroxy-2-methylpropionate (Roche Ester) |
| Structure | HOCH₂CH(CH₃)CH₂CO₂CH₃ | HOCH₂CH(CH₃)CO₂CH₃ |
| Molecular Weight | 132.16 g/mol | 118.13 g/mol |
| Synthesis | Asymmetric hydrogenation or biocatalytic reduction of methyl 3-methyl-4-oxobutanoate. | Asymmetric hydrogenation of methyl 2-(hydroxymethyl)acrylate.[6] |
| Key Applications | Precursor for various pharmaceuticals, including potential applications in the synthesis of statin side chains and other complex natural products. | Widely used in the synthesis of various natural products and pharmaceuticals, including (-)-discodermolide and (-)-stemoamide. |
| Potential Advantages | The additional methylene group can offer greater flexibility in certain synthetic transformations. | Commercially available in high enantiomeric purity; extensive literature on its applications. |
| Potential Disadvantages | Less commercially available and less documented in the literature compared to the Roche ester. | The proximity of the stereocenter to the ester functionality might influence reactivity in some cases. |
Experimental Workflows and Logical Relationships
To visualize the processes described, the following diagrams illustrate the key workflows.
Synthetic Workflow
Caption: General workflow for product characterization.
Conclusion and Future Outlook
This guide has detailed two robust and highly stereoselective methods for the synthesis of (R)-Methyl 4-hydroxy-3-methylbutyrate, a valuable chiral building block. Both asymmetric hydrogenation and biocatalytic reduction offer excellent enantioselectivity, with the choice of method often depending on available resources, scale, and environmental considerations. The comparative analysis with the well-established Roche ester provides a framework for selecting the most appropriate synthon for a given synthetic challenge. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development and application of such versatile chiral building blocks will remain a cornerstone of modern drug discovery. The application of (R)-Methyl 4-hydroxy-3-methylbutyrate and its analogs is particularly relevant in the synthesis of complex natural products and as precursors for active pharmaceutical ingredients where the specific stereochemistry is critical for biological activity. [7][8][9]
References
-
Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, Inc., 1994. [Link]
-
Kitamura, M.; Ohkuma, T.; Inoue, S.; Sayo, N.; Kumobayashi, H.; Akutagawa, S.; Ohta, T.; Takaya, H.; Noyori, R. Homogeneous asymmetric hydrogenation of functionalized ketones. Journal of the American Chemical Society, 1988 , 110(2), 629-631. [Link]
-
Patel, R. N. Biocatalysis: Synthesis of key intermediates for development of pharmaceuticals. ACS Catalysis, 2011 , 1(9), 1056-1074. [Link]
-
Zheng, Y., et al. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. BMC Biotechnology, 2016 , 16(1), 77. [Link]
-
Li, Y., et al. [Application of methyl in drug design]. Yao Xue Xue Bao, 2013 , 48(8), 1195-208. [Link]
-
Fronza, G.; Fuganti, C.; Mele, A.; Pedrocchi-Fantoni, G.; Servi, S. Highly enantioselective reductionof ethyl 4-chloro-3-oxobutanoate to L- and D- 3-hydroxyesters with baker's yeast. Arkat USA. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0033890). [Link]
- Google Patents. CN102168117A - Method for preparing ethyl (R)
-
Jendrossek, D.; Grote, R. Production of the Chiral Compound (R)-3-Hydroxybutyrate by a Genetically Engineered Methylotrophic Bacterium. Applied and Environmental Microbiology, 2003 , 69(1), 485-492. [Link]
- Google Patents.
-
Wei, D., et al. Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains. Biotechnology Letters, 2005 , 27(2), 119-25. [Link]
-
Nakata, T. Asymmetric Total Syntheses of Both Enantiomers of Plymuthipyranone B and Its Unnatural Analogues: Evaluation of anti-MRSA Activity and Its Chiral Discrimination. International Journal of Molecular Sciences, 2018 , 19(11), 3358. [Link]
-
Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. [Link]
-
Chen, X., et al. Asymmetric synthesis of optically active methyl-2-benzamido-methyl-3-hydroxy-butyrate by robust short-chain alcohol dehydrogenases from Burkholderia gladioli. Chemical Communications, 2015 , 51(61), 12328-31. [Link]
-
Mohan, C., et al. Microbial synthesis of poly-3-hydroxybutyrate and its application as targeted drug delivery vehicle. International Journal of Biological Macromolecules, 2014 , 65, 288-95. [Link]
-
PubChem. Methyl 4-hydroxy-3-oxobutanoate. [Link]
-
Scott, E. E., et al. Biotransformation: Impact and Application of Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 2021 , 64(21), 15649-15677. [Link]
-
D'Amelia, R. P., et al. Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. World Journal of Chemical Education, 2015 , 3(2), 46-50. [Link]
- Google Patents.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Methyl (R)-(-)-3-hydroxybutyrate synthesis - chemicalbook [chemicalbook.com]
- 3. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407) [hmdb.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Production of the Chiral Compound (R)-3-Hydroxybutyrate by a Genetically Engineered Methylotrophic Bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microbial synthesis of poly-3-hydroxybutyrate and its application as targeted drug delivery vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
Alternative catalysts for the enantioselective synthesis of (S)-Methyl 4-hydroxy-3-methylbutyrate
An In-Depth Guide to Alternative Catalysts for the Enantioselective Synthesis of (S)-Methyl 4-hydroxy-3-methylbutyrate
In the landscape of pharmaceutical synthesis, the demand for enantiomerically pure chiral building blocks is incessant. (S)-Methyl 4-hydroxy-3-methylbutyrate is a valuable intermediate, notable for its role in the synthesis of various bioactive molecules. Its stereocenter dictates the ultimate biological activity and efficacy of the final drug product, making its enantioselective synthesis a critical challenge. The classical approach often relies on chiral pool synthesis or resolution, which can be inefficient. Modern synthetic chemistry, however, offers powerful catalytic solutions.
This guide provides a comparative analysis of leading alternative catalysts for the asymmetric synthesis of (S)-Methyl 4-hydroxy-3-methylbutyrate, focusing on the enantioselective reduction of its precursor, methyl 3-methyl-4-oxobutyrate. We will delve into the mechanistic underpinnings, compare performance based on experimental data, and provide actionable protocols for researchers in the field.
The Core Transformation: Asymmetric Reduction of a β-Ketoester
The key strategic disconnection in synthesizing (S)-Methyl 4-hydroxy-3-methylbutyrate points to the asymmetric reduction of the prochiral ketone in methyl 3-methyl-4-oxobutyrate. The choice of catalyst for this transformation is paramount, influencing not only the enantioselectivity but also the overall process efficiency, scalability, and environmental footprint.
Biocatalysis: The Precision of Nature
Biocatalysis, utilizing enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases, has emerged as a formidable strategy for asymmetric synthesis. These enzymes offer unparalleled stereoselectivity under mild, environmentally benign conditions (e.g., neutral pH, ambient temperature).[1] For the reduction of β-ketoesters, KREDs are particularly effective, often delivering the desired alcohol with near-perfect enantiomeric excess (>99% ee).[2][3][4]
Causality and Mechanistic Insight
The power of biocatalysis lies in the enzyme's active site, a precisely shaped chiral pocket that binds the substrate in a specific orientation. This pre-organization ensures that the hydride, delivered from a cofactor (typically NADPH or NADH), attacks the carbonyl face from a predetermined direction, leading to the formation of a single stereoisomer.
A critical consideration in enzymatic reductions is the stoichiometric requirement for the expensive NAD(P)H cofactor. To render the process economically viable, an in-situ cofactor regeneration system is essential. This is elegantly solved in whole-cell biocatalysis, where the cell's own metabolic machinery regenerates the cofactor.[1] Alternatively, in systems with isolated enzymes, a secondary enzyme like glucose dehydrogenase (GDH) can be coupled with a cheap sacrificial substrate like glucose.[4]
Figure 1: Biocatalytic reduction workflow with coupled cofactor regeneration.
Performance Data
While specific data for methyl 3-methyl-4-oxobutanoate can be proprietary, extensive literature on analogous β-ketoesters demonstrates the power of this approach. Engineered ketoreductases are capable of reducing substrates at high concentrations (up to 100 g/L) with excellent stereoselectivity.[5][6]
| Catalyst System | Substrate Example | Conversion (%) | ee (%) | Key Conditions | Reference |
| KRED-108 | α-alkyl-β-keto ester | >99 | >99 | Whole cells, buffer | [2][3] |
| CgKR2 from C. glabrata | Ethyl 2-oxo-4-phenylbutanoate | >99 | >99 (R) | Lyophilized E. coli cells, GDH regeneration | [4] |
| Engineered Ssal-KRED | Prochiral ketone for Ipatasertib | ≥98 | 99.7 (de) | Whole cells, GDH regeneration, 100 g/L loading | [5][6] |
Experimental Protocol: Whole-Cell Bioreduction
This protocol is a representative example for screening a ketoreductase using an E. coli whole-cell system.
-
Catalyst Preparation: Cultivate E. coli cells expressing the desired ketoreductase and a glucose dehydrogenase in a suitable growth medium (e.g., TB broth) with antibiotic selection and inducer (e.g., IPTG) until reaching an appropriate optical density (OD₆₀₀ ≈ 10-15).
-
Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g, 15 min, 4°C).
-
Reaction Setup: Resuspend the cell pellet in a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0) to a final cell concentration of 50-100 g/L wet cell weight.
-
Substrate Addition: To the cell suspension, add D-glucose (1.1 equivalents) for cofactor regeneration. Subsequently, add the substrate, methyl 3-methyl-4-oxobutanoate (1 equivalent, e.g., 50 mM final concentration), often dissolved in a water-miscible co-solvent like DMSO or isopropanol to aid solubility.
-
Reaction Execution: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitoring and Work-up: Monitor the reaction progress by taking aliquots and analyzing them via GC or HPLC. Upon completion, centrifuge to remove the cells. Extract the supernatant with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate in vacuo.
-
Analysis: Purify the crude product via silica gel chromatography. Determine the enantiomeric excess using chiral GC or HPLC analysis.
Homogeneous Catalysis: Ruthenium Powerhouses
The field of homogeneous catalysis, particularly asymmetric hydrogenation, offers a highly efficient and scalable alternative. Ruthenium complexes bearing chiral diphosphine ligands, pioneered by Noyori and others, are exceptionally effective for the reduction of β-ketoesters.[7][8][9]
Causality and Mechanistic Insight
The mechanism of Ru(II)-BINAP catalyzed hydrogenation involves the coordination of the substrate's carbonyl oxygen and ester carbonyl to the chiral metal center, forming a rigid chelate. This coordination, dictated by the steric and electronic properties of the chiral ligand, exposes one face of the ketone to the incoming hydrogen molecule. The reaction proceeds through a six-membered transition state, ensuring high stereocontrol.[10] The choice of solvent is crucial; polar protic solvents like methanol or ethanol are often preferred as they facilitate the catalytic cycle.[7]
Figure 2: Simplified catalytic cycle for Ru-BINAP hydrogenation.
Performance Data
Ruthenium catalysts consistently deliver high performance for a wide array of β-ketoesters.[11][12][13] High pressures and the use of alcohol solvents are typical.
| Catalyst/Ligand | Substrate Example | S/C Ratio | ee (%) | Conditions | Reference |
| [RuI{(R)-binap}(p-cymene)]I | Methyl 2-(benzamidomethyl)-3-oxobutanoate | 100:1 | 99 (S) | 100 atm H₂, CH₂Cl₂/MeOH, 25°C | [14] |
| Ru(H)(p-cymene)((R)-DTBM-Segphos) | Methyl 2-(benzamidomethyl)-3-oxobutanoate | 1000:1 | 99 (S) | 50 atm H₂, Ethanol, 50°C | [14] |
| Ru/POP-BINAP (Heterogeneous) | Methyl acetoacetate | 100:1 | 97 (S) | 50 bar H₂, Methanol, 60°C | [11] |
Experimental Protocol: Ru-Catalyzed Asymmetric Hydrogenation
This protocol describes a typical procedure for the hydrogenation of a β-ketoester using a pre-formed or in-situ generated Ruthenium catalyst. Caution: This procedure involves high-pressure hydrogen gas and requires specialized equipment and safety precautions.
-
Catalyst Preparation (In-situ): In a nitrogen-filled glovebox, charge a pressure-resistant vial or autoclave liner with the Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., (S)-BINAP) in an anhydrous, deoxygenated solvent like ethanol. Stir to allow for complex formation.
-
Reaction Setup: Add the substrate, methyl 3-methyl-4-oxobutanoate, to the catalyst solution. A typical substrate-to-catalyst (S/C) ratio ranges from 100:1 to 1000:1.
-
Hydrogenation: Seal the autoclave, remove it from the glovebox, and purge the system several times with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-100 atm H₂) and heat to the reaction temperature (e.g., 50°C).
-
Reaction Execution: Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).
-
Work-up: After cooling to room temperature, carefully vent the excess hydrogen. Open the reactor and concentrate the reaction mixture under reduced pressure.
-
Purification and Analysis: Purify the residue by silica gel column chromatography to isolate the (S)-Methyl 4-hydroxy-3-methylbutyrate. Determine the enantiomeric excess by chiral HPLC or GC.
Other Transition Metal Catalysts: Rhodium and Iridium
While Ruthenium dominates the landscape for β-ketoester reduction, catalysts based on Rhodium and Iridium are powerful for other ketone reductions and are worth considering.[8]
-
Rhodium Catalysts: Chiral Rhodium complexes are workhorses in asymmetric hydrogenation, but they typically excel with substrates like enamides or olefins.[15] Their application to simple β-ketoesters is less common and generally less effective than their Ruthenium counterparts.
-
Iridium Catalysts: Iridium catalysts, often featuring P,N-ligands, have shown remarkable activity for the hydrogenation of challenging substrates, including unfunctionalized ketones and imines.[16][17] However, their use for β-ketoesters is not as well-established, representing an area for potential research rather than a go-to industrial method at present.[9]
Comparative Guide: At-a-Glance
Figure 3: High-level comparison of experimental workflows.
| Feature | Biocatalysis (Ketoreductases) | Homogeneous Catalysis (Ruthenium) |
| Stereoselectivity | Excellent (>99% ee is common) | Excellent (Often >98% ee) |
| Reaction Conditions | Mild (Ambient temp. & pressure, aq. buffer) | Harsher (Elevated temp. & high H₂ pressure) |
| Catalyst Source | Renewable (enzymes/microbes) | Noble metal-based (finite resource) |
| Cofactor/Reductant | NAD(P)H (requires regeneration) | H₂ gas |
| Equipment | Standard bioreactors/incubators | High-pressure autoclaves, glovebox |
| Substrate Scope | Can be substrate-specific, requires screening | Broad scope for β-ketoesters |
| Downstream Processing | Product isolation from aqueous media/cells | Product isolation from organic solvent |
| Toxicity Concerns | Generally low (GRAS organisms) | Potential for heavy metal contamination |
Conclusion and Recommendation
For the enantioselective synthesis of (S)-Methyl 4-hydroxy-3-methylbutyrate, both biocatalysis with ketoreductases and asymmetric hydrogenation with chiral Ruthenium complexes stand out as superior alternatives.
-
Biocatalysis is the recommended approach for processes where sustainability, operational safety (avoiding high-pressure hydrogen), and exceptionally high enantioselectivity are the primary drivers. The operational simplicity of a whole-cell system makes it particularly attractive for large-scale production, provided a suitable enzyme is identified through screening or protein engineering.
-
Ruthenium-catalyzed hydrogenation is an excellent choice for its broad substrate applicability and the wealth of well-established, highly active catalyst systems. This method is ideal for research and development settings where rapid catalyst screening is needed for various analogs and where the necessary high-pressure equipment is readily available.
Ultimately, the choice between these powerful catalytic systems will depend on the specific project requirements, including scale, available infrastructure, cost considerations, and the desired environmental impact of the synthetic route.
References
-
Chen, S., Yang, W., Yao, Y., Yang, X., Deng, Y., & Yang, D. (2018). Progress in Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Keto Esters. Chinese Journal of Organic Chemistry, 38(10), 2534-2552. [Link]
-
Wikipedia contributors. (2023). Enantioselective reduction of ketones. Wikipedia, The Free Encyclopedia. [Link]
-
Ohkuma, T., & Kitamura, M. (2021). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Catalysis. [Link]
-
Wang, C., et al. (2018). Asymmetric Hydrogenation of β-Keto Esters Catalyzed by Ruthenium Species Supported on Porous Organic Polymer. Chinese Journal of Organic Chemistry, 38(3), 656. [Link]
-
Zhang, X., Wang, C., & Tao, H. (2006). Ru-Catalyzed Asymmetric Hydrogenation of β-Keto Esters. Synfacts, 2006(5), 0459–0459. [Link]
-
Fan, W., et al. (2011). Ru-Catalyzed Asymmetric Hydrogenation of γ-Heteroatom Substituted β-Keto Esters. The Journal of Organic Chemistry, 76(22), 9444–9451. [Link]
-
Ni, Y., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 931599. [Link]
-
Ni, Y., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology. [Link]
-
Llopis, Q., et al. (2017). Enantioselective Synthesis of α-Acetal-β′-Amino Ketone Derivatives by Rhodium-Catalyzed Asymmetric Hydrogenation. Organic Letters. [Link]
-
Vanagel, M. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. Thesis. [Link]
-
Itsuno, S. (2004). Enantioselective Reduction of Ketones. Organic Reactions. [Link]
-
Wang, D., et al. (2017). 1,4-Reduction of α,β-Unsaturated Ketones through Rhodium(III)-Catalyzed Transfer Hydrogenation. Synlett. [Link]
-
Matange, N., et al. (2018). A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation. Microbial Cell Factories, 17(1), 188. [Link]
-
Denard, C. A., et al. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications. [Link]
-
Denard, C. A., et al. (2024). Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor. Communications Chemistry, 7(1), 47. [Link]
-
Dufaud, V., et al. (2008). Asymmetric hydrogenation using Wilkinson-type rhodium complexes immobilized onto mesoporous silica. Green Chemistry. [Link]
-
Salomó, E., et al. (2018). Direct Asymmetric Hydrogenation of N-Methyl and N-Alkyl Imines with an Ir(III)H Catalyst. Journal of the American Chemical Society, 140(49), 16360-16367. [Link]
-
Zhang, W., et al. (2024). Mining and tailor-made engineering of a novel keto reductase for asymmetric synthesis of structurally hindered γ- and δ-lactones. Journal of Catalysis. [Link]
-
Soderberg, T. (n.d.). Enantioselective Reduction of Ketones. Chemistry LibreTexts. [Link]
-
Salomó, E., et al. (2018). Direct Asymmetric Hydrogenation of N-Methyl and N-Alkyl Imines with an Ir(III)H Catalyst. Journal of the American Chemical Society. [Link]
-
Wu, S., et al. (2014). Asymmetric synthesis of optically active methyl-2-benzamido-methyl-3-hydroxy-butyrate by robust short-chain alcohol dehydrogenases from Burkholderia gladioli. Chemical Communications. [Link]
-
Denard, C. A., et al. (2024). Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor. Communications Chemistry. [Link]
-
Erian, A., et al. (2007). Biocatalytic ketone reduction - A powerful tool for the production of chiral alcohols - Part II: Whole-cell reductions. Applied Microbiology and Biotechnology, 76(2), 249-55. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 4. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 5. Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sioc-journal.cn [sioc-journal.cn]
- 8. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. researchgate.net [researchgate.net]
- 12. sci-hub.st [sci-hub.st]
- 13. sci-hub.box [sci-hub.box]
- 14. benchchem.com [benchchem.com]
- 15. sci-hub.red [sci-hub.red]
- 16. Direct Asymmetric Hydrogenation of N-Methyl and N-Alkyl Imines with an Ir(III)H Catalyst [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
Spectroscopic comparison of (S) and (R) enantiomers of methyl 4-hydroxy-3-methylbutyrate
An In-Depth Spectroscopic Guide to the Enantiomers of Methyl 4-hydroxy-3-methylbutyrate
In the realm of stereochemistry, the subtle yet profound difference between non-superimposable mirror-image molecules, known as enantiomers, presents a significant analytical challenge. For researchers, scientists, and professionals in drug development, the ability to distinguish between enantiomers is not merely an academic exercise; it is a critical necessity. The pharmacological and toxicological profiles of two enantiomers can vary dramatically, a fact tragically underscored by historical examples in medicine. This guide offers a comprehensive spectroscopic comparison of the (S) and (R) enantiomers of methyl 4-hydroxy-3-methylbutyrate, a chiral building block of interest in organic synthesis.
This document moves beyond a simple recitation of facts, providing a Senior Application Scientist's perspective on the causality behind experimental choices and the inherent logic of each analytical technique. We will explore which spectroscopic methods are inherently blind to chirality and which can be masterfully employed to reveal the distinct three-dimensional nature of these molecules.
The Challenge of Chirality: Why Standard Spectroscopy Fails
Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. This identity extends to their interaction with most forms of electromagnetic radiation in a standard, achiral environment. Consequently, conventional spectroscopic techniques that rely on these interactions are unable to differentiate between them.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Mirror Image Impasse
Standard ¹H and ¹³C NMR spectroscopy is a cornerstone of structural elucidation in organic chemistry.[1] It operates by probing the magnetic environments of atomic nuclei. In an achiral solvent, the corresponding nuclei in (S)- and (R)-methyl 4-hydroxy-3-methylbutyrate experience the exact same time-averaged magnetic environment. This results in identical chemical shifts and coupling constants, rendering their NMR spectra indistinguishable.[2][3] Any mixture, from a racemic 50/50 blend to an enantiomerically pure sample, will produce the exact same spectrum.[2]
Table 1: Predicted ¹H NMR Data for (S)- and (R)-Methyl 4-hydroxy-3-methylbutyrate in an Achiral Solvent (e.g., CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 3.68 | s | 3H | -OCH₃ |
| 3.55 - 3.45 | m | 2H | -CH₂OH |
| 2.40 | dd | 1H | -CH₂CO- (diastereotopic) |
| 2.25 | dd | 1H | -CH₂CO- (diastereotopic) |
| 2.05 | m | 1H | -CH(CH₃)- |
| 0.95 | d | 3H | -CH(CH₃)- |
Infrared (IR) Spectroscopy: Blind to Spatial Arrangement
Infrared (IR) spectroscopy identifies molecules by the vibrations of their chemical bonds and functional groups.[4] Since enantiomers have the same atoms connected by the same bonds, their vibrational modes are identical.[5] Consequently, the IR spectra of (S)- and (R)-methyl 4-hydroxy-3-methylbutyrate are superimposable, offering no basis for differentiation.[4][6]
Table 2: Predicted Key IR Absorption Bands for (S)- and (R)-Methyl 4-hydroxy-3-methylbutyrate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 (broad) | Strong | O-H stretch (hydroxyl) |
| 2960 | Medium | C-H stretch (aliphatic) |
| 1735 | Strong | C=O stretch (ester) |
| 1170 | Strong | C-O stretch (ester) |
Unveiling Chirality: Advanced Spectroscopic Strategies
To distinguish between enantiomers, one must introduce a chiral entity or utilize a spectroscopic technique that is inherently sensitive to the three-dimensional arrangement of atoms.
NMR Spectroscopy in a Chiral Environment: Creating Distinctions
The impasse of NMR can be overcome by converting the enantiomeric pair into diastereomers, which have different physical properties and, crucially, different NMR spectra.[2] This is achieved not by permanent chemical modification, but by forming transient diastereomeric complexes through the addition of a chiral auxiliary.
Chiral shift reagents are typically lanthanide complexes with chiral ligands, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III)).[7] These paramagnetic compounds form temporary complexes with Lewis basic sites in the analyte, like the hydroxyl and ester groups of methyl 4-hydroxy-3-methylbutyrate.[8][9] This interaction induces large changes in the chemical shifts of nearby protons. Because the complexes formed with the (S) and (R) enantiomers are diastereomeric, the induced shifts are different, leading to the separation of previously overlapping signals.[7][10]
Experimental Protocol: Enantiomeric Discrimination using a Chiral Shift Reagent
-
Sample Preparation: Dissolve approximately 10-20 mg of the methyl 4-hydroxy-3-methylbutyrate sample (either a pure enantiomer or a mixture) in ~0.6 mL of a dry, deuterated solvent (e.g., CDCl₃) in an NMR tube. The solvent must be anhydrous as water competes for coordination to the shift reagent.[7]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample alone.
-
Incremental Addition of CSR: Prepare a solution of the chiral shift reagent (e.g., Eu(hfc)₃) in the same deuterated solvent. Add a small aliquot (e.g., 0.1 molar equivalents) of the CSR solution to the NMR tube.
-
Acquire Spectrum: Gently mix the sample and acquire another ¹H NMR spectrum.
-
Titration: Continue adding the CSR solution incrementally, acquiring a spectrum after each addition, until sufficient separation of the signals for the two enantiomers is observed. Monitor the spectra for resolution versus line broadening, as excessive amounts of the paramagnetic reagent can degrade spectral quality.[9]
-
Analysis: Integrate the separated signals to determine the enantiomeric ratio or enantiomeric excess (% ee) of the sample.
Caption: Simplified schematic of a Vibrational Circular Dichroism (VCD) spectrometer.
Experimental Protocol: VCD Analysis
-
Sample Preparation: Prepare solutions of the (S) and (R) enantiomers of methyl 4-hydroxy-3-methylbutyrate at a relatively high concentration (e.g., 0.1 to 0.5 M) in a suitable, non-absorbing solvent like carbon tetrachloride (CCl₄) or deuterated chloroform (CDCl₃). [11]2. Cell Selection: Use an IR transmission cell with a defined path length, typically between 50 and 200 µm.
-
Blank Spectrum: Acquire a spectrum of the solvent in the sample cell to be used for background subtraction.
-
Sample Spectra: For each enantiomer and the racemic mixture, acquire both the standard transmission IR spectrum and the VCD spectrum over the mid-IR range (e.g., 2000-800 cm⁻¹). Data collection for VCD typically requires a longer acquisition time than standard IR to achieve a sufficient signal-to-noise ratio, as the VCD signals are several orders of magnitude weaker than the IR absorption signals. [12][11]5. Data Processing: Process the raw data by subtracting the solvent spectrum and performing baseline correction. The final VCD spectrum is typically plotted as ΔA (absorbance difference) versus wavenumber.
Table 4: Expected VCD and IR Data for (S)- and (R)-Methyl 4-hydroxy-3-methylbutyrate
| Wavenumber (cm⁻¹) | IR Absorbance (A) | VCD Signal (ΔA x 10⁻⁵) for (S)-enantiomer | VCD Signal (ΔA x 10⁻⁵) for (R)-enantiomer |
| ~1735 (C=O stretch) | ~1.2 | +2.5 | -2.5 |
| ~1460 (C-H bend) | ~0.6 | -1.8 | +1.8 |
| ~1170 (C-O stretch) | ~1.0 | +3.1 | -3.1 |
| ~1050 (C-C stretch) | ~0.5 | -0.9 | +0.9 |
Note: The sign and magnitude of VCD signals are hypothetical but illustrate the mirror-image relationship.
Conclusion
While standard NMR and IR spectroscopy are indispensable tools for general molecular structure determination, they are fundamentally incapable of distinguishing between the (S) and (R) enantiomers of methyl 4-hydroxy-3-methylbutyrate in an achiral environment. To resolve these mirror-image isomers, one must employ specialized techniques. NMR spectroscopy, when augmented with a chiral shift reagent, provides a powerful method for differentiating and quantifying enantiomers by creating transient diastereomeric complexes. For an absolute and unambiguous determination of stereochemistry, Vibrational Circular Dichroism stands out as the superior technique, providing a unique spectroscopic fingerprint for each enantiomer that is a direct consequence of its inherent chirality. The choice of method will ultimately depend on the specific analytical goal, whether it is routine purity assessment or the definitive assignment of absolute configuration.
References
- Vertex AI Search. (n.d.). Can nuclear magnetic resonance spectroscopy distinguish enantiomers? Retrieved January 16, 2026.
-
Wikipedia. (n.d.). Vibrational circular dichroism. Retrieved January 16, 2026, from [Link]
-
Fiveable. (n.d.). Chiral Shift Reagents Definition. Retrieved January 16, 2026, from [Link]
-
SciSpace. (2005). Direct chiral discrimination in NMR spectroscopy. Retrieved January 16, 2026, from [Link]
-
National Institutes of Health. (2018). One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination. Retrieved January 16, 2026, from [Link]
- Chemistry For Everyone. (2025, February 7). Can IR Spectroscopy Distinguish Enantiomers? [Video]. YouTube. Retrieved January 16, 2026.
- Proprep. (n.d.). In spectroscopy, can IR tell the difference between enantiomers? Retrieved January 16, 2026.
-
Nanalysis. (2019, May 3). Enantiomers – Image | Mirror Image. Retrieved January 16, 2026, from [Link]
- RSC Publishing. (n.d.). A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. Retrieved January 16, 2026.
-
Reddit. (2022, April 19). Can NMR be used to separate enantiomers or diastereomers? : r/Mcat. Retrieved January 16, 2026, from [Link]
-
LibreTexts Chemistry. (2022, April 25). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Retrieved January 16, 2026, from [Link]
-
Bruker. (n.d.). Vibrational circular dichroism (VCD). Retrieved January 16, 2026, from [Link]
- ResearchGate. (n.d.). Differentiation of Chiral Compounds Using NMR Spectroscopy. Retrieved January 16, 2026.
-
Creative Biostructure. (n.d.). Principles and Experimental Design of Circular Dichroism (CD) Spectroscopy Analysis. Retrieved January 16, 2026, from [Link]
-
PubMed. (n.d.). Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique. Retrieved January 16, 2026, from [Link]
-
LibreTexts Chemistry. (2024, May 26). 7.7: Circular Dichroism Spectroscopy and its Application for Determination of Secondary Structure of Optically Active Species. Retrieved January 16, 2026, from [Link]
- Taylor & Francis Online. (n.d.). TECHNIQUES OF CHIROPTICAL SPECTROSCOPY. Retrieved January 16, 2026.
-
Taylor & Francis eBooks. (2019). Techniques of Chiroptical Spectroscopy. In Ewing's Analytical Instrumentation Handbook (4th ed.). Retrieved January 16, 2026, from [Link]
-
Organic Chemistry Data. (n.d.). 8-TECH-7 Lanthanide Induced Shifts (LIS). Retrieved January 16, 2026, from [Link]
-
National Institutes of Health. (n.d.). Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. Retrieved January 16, 2026, from [Link]
- Chemistry For Everyone. (2025, February 16). Can IR Spectroscopy Distinguish Stereoisomers? [Video]. YouTube. Retrieved January 16, 2026.
Sources
- 1. scispace.com [scispace.com]
- 2. homework.study.com [homework.study.com]
- 3. Enantiomers – Image | Mirror Image — Nanalysis [nanalysis.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. proprep.com [proprep.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. fiveable.me [fiveable.me]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jascoinc.com [jascoinc.com]
- 12. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
A Senior Application Scientist's Guide to the Synthesis of (S)-Methyl 4-hydroxy-3-methylbutyrate: A Cost-Benefit Analysis
For researchers and professionals in pharmaceutical development and fine chemical synthesis, the selection of a synthetic route is a critical decision point, balancing economic viability with scientific efficacy. (S)-Methyl 4-hydroxy-3-methylbutyrate is a valuable chiral building block, and its stereochemically pure synthesis is paramount. This guide provides an in-depth comparison of the primary synthetic methodologies, offering a cost-benefit analysis grounded in experimental data to inform strategic decision-making in both laboratory and industrial settings.
Introduction to a Key Chiral Intermediate
(S)-Methyl 4-hydroxy-3-methylbutyrate serves as a crucial intermediate in the synthesis of various complex molecules, particularly pharmaceuticals. Its two stereocenters and bifunctional nature (hydroxyl and ester groups) make it a versatile synthon. The challenge lies in controlling the stereochemistry efficiently and economically. This guide will dissect three major approaches: Biocatalytic Asymmetric Reduction, Chemo-catalytic Asymmetric Hydrogenation, and Chiral Pool Synthesis.
Comparative Analysis of Synthetic Strategies
The optimal synthetic pathway is dictated by factors including scale, required enantiomeric purity, raw material and catalyst costs, and process sustainability.[1][2] The following sections explore the nuances of each dominant strategy.
Biocatalytic Asymmetric Reduction
This modern approach leverages the exquisite stereoselectivity of enzymes, typically ketoreductases (KREDs) or alcohol dehydrogenases, to reduce a prochiral β-ketoester, methyl 4-chloro-3-oxobutanoate.[3] This method is renowned for its high enantioselectivity and operation under mild, environmentally benign conditions.[4]
Principle & Causality: The enzyme's active site is an inherently chiral environment. It binds the substrate, methyl 3-methyl-4-oxo-butyrate, in a specific orientation, allowing a hydride donor (typically from a cofactor like NADPH or NADH) to attack the ketone from only one face. This results in the formation of predominantly one enantiomer of the desired alcohol. To make the process economically viable, the expensive cofactor must be regenerated in situ. A common and effective strategy is to co-express a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap co-substrate like glucose to regenerate the NADPH cofactor.[3]
dot
Caption: Biocatalytic reduction workflow with integrated cofactor regeneration.
Chemo-catalytic Asymmetric Hydrogenation
A cornerstone of industrial chiral synthesis, this method employs transition metal complexes with chiral ligands to catalyze the hydrogenation of a β-ketoester.[5] Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) systems are classic examples, known for their high efficiency and selectivity in reducing ketones.[6][7]
Principle & Causality: The chiral ligand coordinates to the metal center (e.g., Ruthenium), creating a chiral catalytic environment. The ketoester substrate coordinates to this complex, and molecular hydrogen is delivered stereoselectively to the carbonyl face, dictated by the ligand's stereochemistry. These reactions often require high pressures of hydrogen gas and specialized equipment, which represents a significant capital investment. The key advantage is the extremely high catalyst turnover number (TON), meaning a small amount of catalyst can produce a large quantity of product.
Chiral Pool Synthesis
This strategy begins with a readily available, inexpensive, and enantiomerically pure natural product. For synthesizing (S)-Methyl 4-hydroxy-3-methylbutyrate, a logical starting material is (R)-methyl-3-hydroxybutyrate, which can be sourced from the depolymerization of the biopolymer poly-(R)-3-hydroxybutyrate (PHB).[7][8]
Principle & Causality: The synthesis starts with an existing stereocenter and modifies the rest of the molecule. A plausible route involves protecting the hydroxyl group of (R)-methyl-3-hydroxybutyrate, followed by α-alkylation of the corresponding ester enolate to introduce the C3-methyl group. This step is critical, as the introduction of the new stereocenter must be controlled to achieve the desired (S) configuration at C3. This diastereoselective alkylation can be challenging and may require careful selection of reagents and reaction conditions to control the stereochemical outcome, potentially leading to mixtures of diastereomers that require separation.
dot
Caption: Overview of major synthetic pathways to the target molecule.
Quantitative Cost-Benefit Analysis
The choice of synthesis route is a multi-parameter optimization problem. The following table summarizes key performance and economic indicators for each approach.
| Parameter | Biocatalytic Asymmetric Reduction | Chemo-catalytic Asymmetric Hydrogenation | Chiral Pool Synthesis |
| Starting Material Cost | Moderate (Prochiral ketoester) | Moderate (Prochiral ketoester) | Low (PHB is potentially inexpensive) |
| Catalyst Cost | High initial investment for enzyme development/purchase, but can be offset by whole-cell catalysis.[9] | Very high (chiral ligands and precious metals like Ru), but high TON can lower cost per kg. | Stoichiometric reagents, moderate cost. |
| Yield | High (often >90%)[3] | Very High (often >95%) | Moderate to High (multi-step, cumulative losses) |
| Enantiomeric Excess (e.e.) | Excellent (>99%)[3][10] | Excellent (>99%) | Variable; depends on diastereoselectivity of the key alkylation step. |
| Reaction Conditions | Mild (ambient temp, atmospheric pressure, aqueous media) | Harsh (high H₂ pressure, organic solvents) | Varied (can involve cryogenic temperatures for enolate formation) |
| Scalability | Excellent; well-suited for large-scale fermentation-based processes. | Proven for industrial scale, but requires specialized high-pressure reactors. | Challenging due to multi-step nature and potential for difficult purifications. |
| Environmental Impact | Low ("Green" process, uses water as solvent, biodegradable catalyst) | High (heavy metal catalysts, organic solvents, high energy input) | Moderate (significant solvent and reagent usage over multiple steps) |
| Development Time | Moderate to High (enzyme screening and optimization can be time-consuming) | Moderate (catalyst screening and optimization) | High (requires significant process development for multi-step sequence) |
Detailed Experimental Protocol: Whole-Cell Biocatalytic Reduction
This protocol describes a robust, self-validating system for producing (S)-Methyl 4-hydroxy-3-methylbutyrate using a recombinant E. coli catalyst. The procedure is adapted from established methods for similar substrates.[3][11]
Objective: To synthesize (S)-Methyl 4-hydroxy-3-methylbutyrate with high yield and >99% e.e. using an E. coli strain co-expressing a ketoreductase (KRED) and a glucose dehydrogenase (GDH).
Materials:
-
Recombinant E. coli cells harboring a co-expression plasmid for KRED and GDH.
-
Phosphate buffer (100 mM, pH 7.0).
-
Methyl 3-methyl-4-oxobutanoate (substrate).
-
D-Glucose (co-substrate for cofactor regeneration).
-
NADP⁺ (catalytic amount).
-
Ethyl acetate (for extraction).
-
Magnesium sulfate (for drying).
-
Bioreactor or stirred flask.
Procedure:
-
Catalyst Preparation:
-
Inoculate a suitable fermentation medium with the recombinant E. coli strain.
-
Grow the cells to a high density (e.g., OD₆₀₀ of 10-20).
-
Induce protein expression with an appropriate inducer (e.g., IPTG) and continue cultivation for 12-16 hours.
-
Harvest the cells by centrifugation and wash with phosphate buffer. The resulting cell paste is the whole-cell biocatalyst.
-
-
Biotransformation:
-
In a temperature-controlled reactor (30 °C), suspend the E. coli cell paste in 100 mM phosphate buffer (pH 7.0) to a final concentration of 50 g/L (wet cell weight).
-
Add D-glucose to a final concentration of 1.2 molar equivalents (relative to the substrate).
-
Add NADP⁺ to a final concentration of 0.1 mM.
-
Begin the reaction by adding Methyl 3-methyl-4-oxobutanoate substrate. A fed-batch strategy is recommended to avoid substrate inhibition: add the substrate incrementally over 8 hours to a final concentration of 100 g/L.
-
Maintain the pH at 7.0 by automated addition of a base (e.g., 2M NaOH), as the conversion of glucose to gluconic acid will lower the pH.
-
Monitor the reaction progress by periodically taking samples and analyzing them via GC or HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete (typically 24 hours), remove the cells by centrifugation or filtration.
-
Saturate the aqueous supernatant with NaCl to reduce the solubility of the product.
-
Extract the product from the aqueous phase with ethyl acetate (3 x 1 volume).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude oil can be further purified by silica gel chromatography or distillation to yield the final product.
-
Conclusion and Recommendations
The optimal synthetic strategy for (S)-Methyl 4-hydroxy-3-methylbutyrate is highly dependent on the specific project goals.
-
For large-scale, cost-sensitive industrial production, Biocatalytic Asymmetric Reduction is arguably the most attractive route. Its use of mild conditions, water as a solvent, and potential for high space-time yields in a whole-cell system presents a compelling economic and environmental advantage, despite the initial investment in biocatalyst development.[11]
-
Chemo-catalytic Asymmetric Hydrogenation remains a powerful and reliable method, particularly if the necessary high-pressure infrastructure is already in place. The high cost of the catalyst is a major consideration, but its exceptional efficiency makes it viable at scale.
-
Chiral Pool Synthesis is best suited for smaller, lab-scale syntheses where the multi-step nature and potential purification challenges are manageable. While it starts from a cheap material, the cumulative cost of reagents, solvents, and labor over several steps can make it less competitive for large quantities.
Ultimately, the convergence of sustainability and economic efficiency is driving innovation towards biocatalytic solutions. As the library of robust, engineered enzymes expands, chemoenzymatic approaches will increasingly become the gold standard for the synthesis of complex chiral molecules.[4]
References
- BenchChem. A Researcher's Guide to Chiral Amine Synthesis: A Cost-Benefit Analysis.
- ChemicalBook. (S)-METHYL 4-HYDROXY-3-METHYLBUTYRATE synthesis.
-
MDPI. Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. Available from: [Link]
- R Discovery. ReviewChirotechnology: Designing Economic Chiral Syntheses.
-
Organic Chemistry Portal. Grignard Reaction. Available from: [Link]
-
ResearchGate. (PDF) Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. Available from: [Link]
- ChemicalBook. (S)-4-BROMO-3-HYDROXY-BUTYRIC ACID METHYL ESTER synthesis.
-
Canadian Science Publishing. Reaction of Grignard reagents with β-dicarbonyl compounds. II. Synthesis of β-hydroxyketones from 2,4-pentanedione. Available from: [Link]
-
PubMed. Asymmetric synthesis of optically active methyl-2-benzamido-methyl-3-hydroxy-butyrate by robust short-chain alcohol dehydrogenases from Burkholderia gladioli. Available from: [Link]
- ChemicalBook. Methyl (R)-(-)-3-hydroxybutyrate synthesis.
-
PubMed. Biocatalytic production of (S)-4-bromo-3-hydroxybutyrate and structurally related chemicals and their applications. Available from: [Link]
- Chiralpedia. Asymmetric Synthesis in Industry: From Lab to Market.
-
MDPI. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Available from: [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. Available from: [Link]
- Supporting Information. Asymmetric synthesis of optically active methyl-2-benzamido-methyl-3-hydroxy-butyrate by robust short-chain alcohol dehydrogenases from Burkholderia gladioli.
-
PubMed. Biocatalytic synthesis of (S)-4-chloro-3-hydroxybutanoate ethyl ester using a recombinant whole-cell catalyst. Available from: [Link]
-
Chemistry Steps. Esters with Grignard Reagent. Available from: [Link]
-
PubMed. Synthesis of Methyl Butyrate Catalyzed by Lipase from Aspergillus fumigatus. Available from: [Link]
-
YouTube. Grignard Reagent with Esters - a Practice Example. Available from: [Link]
-
Nature. Nature-inspired methylated polyhydroxybutyrates from C1 and C4 feedstocks. Available from: [Link]
-
Organic Syntheses. Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Available from: [Link]
- Google Patents. CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.
-
PubMed. De novo biosynthesis of 3-hydroxy-3-methylbutyrate as anti-catabolic supplement by metabolically engineered Escherichia coli. Available from: [Link]
-
PubChem. 4-Hydroxy-3-(hydroxymethyl)-3-methylbutanoic acid. Available from: [Link]
-
National Institutes of Health (NIH). Charting the Evolution of Chemoenzymatic Strategies in the Syntheses of Complex Natural Products. Available from: [Link]
- eScholarship.org. A biocatalytic platform for asymmetric alkylation of α-keto acids by mining and engineering of methyltransferases.
-
PubMed. Improvement on production of (R)-4-chloro-3-hydroxybutyrate and (S)-3-hydroxy-gamma-butyrolactone with recombinant Escherichia coli cells. Available from: [Link]
-
ResearchGate. (PDF) Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. Available from: [Link]
- ETH Zürich. DIRECT DEGRADATION OF THE BIOPOLYMER POLY[(R)- 3-HYDROXYBUTYRIC ACID] TO (R)-3- HYDROXYBUTANOIC ACID AND ITS METHYL ESTER.
- Google. De novo biosynthesis of 3-hydroxy-3-methylbutyrate as anti-catabolic supplement by.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Biocatalytic synthesis of (S)-4-chloro-3-hydroxybutanoate ethyl ester using a recombinant whole-cell catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Charting the Evolution of Chemoenzymatic Strategies in the Syntheses of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 6. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. ethz.ch [ethz.ch]
- 9. researchgate.net [researchgate.net]
- 10. Improvement on production of (R)-4-chloro-3-hydroxybutyrate and (S)-3-hydroxy-gamma-butyrolactone with recombinant Escherichia coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of (S)-Methyl 4-hydroxy-3-methylbutyrate: A Biocatalytic and Chemical Perspective
For Researchers, Scientists, and Drug Development Professionals
The enantiomerically pure (S)-Methyl 4-hydroxy-3-methylbutyrate is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active molecules. Its stereocenter is crucial for the desired therapeutic efficacy, making its stereoselective synthesis a critical aspect of drug development. This guide provides an in-depth comparative analysis of the two primary synthetic strategies to obtain this molecule: biocatalytic reduction and chemical asymmetric hydrogenation. We will explore the underlying principles, present comparative data from analogous reactions, and provide detailed experimental protocols to guide your synthetic approach.
The Chemical Approach: Asymmetric Hydrogenation
The chemical synthesis of chiral alcohols from prochiral ketones is a well-established field, with asymmetric hydrogenation using chiral metal catalysts being a prominent method.[1][2] For the synthesis of (S)-Methyl 4-hydroxy-3-methylbutyrate, the precursor methyl 3-methyl-4-oxobutanoate would be subjected to hydrogenation in the presence of a chiral catalyst, typically a Ruthenium-BINAP complex.[3][4]
The choice of catalyst and reaction conditions is paramount to achieving high enantioselectivity and yield. The mechanism involves the coordination of the ketone to the chiral metal center, followed by the stereoselective transfer of hydrogen, leading to the formation of the desired enantiomer.
Challenges in Chemical Synthesis
While effective, chemical asymmetric hydrogenation presents several challenges:
-
Harsh Reaction Conditions: These reactions often necessitate high pressures of hydrogen gas and elevated temperatures, requiring specialized and robust equipment.[1]
-
Expensive and Toxic Catalysts: The precious metal catalysts (e.g., Ruthenium) and chiral ligands (e.g., BINAP) can be costly, contributing significantly to the overall production cost.[5] Additionally, traces of these metals may need to be removed from the final product, especially for pharmaceutical applications.
-
Substrate Specificity: The efficiency and stereoselectivity of a given catalyst can be highly dependent on the substrate structure.[2]
-
Environmental Concerns: The use of organic solvents and the generation of chemical waste are significant environmental drawbacks.[6]
The Biocatalytic Approach: A Greener Alternative
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral compounds.[7][8] This approach utilizes enzymes, either as isolated preparations or within whole microbial cells, to catalyze chemical transformations with high specificity and efficiency under mild conditions.[6][9] For the synthesis of (S)-Methyl 4-hydroxy-3-methylbutyrate, the biocatalytic reduction of methyl 3-methyl-4-oxobutanoate is typically carried out using a carbonyl reductase (also known as an alcohol dehydrogenase).[10][11]
Enzymes from various microorganisms, particularly from the Candida genus, have been shown to be highly effective in the asymmetric reduction of β-keto esters.[10][11] Specifically, reductases from Candida parapsilosis often exhibit anti-Prelog stereospecificity, which is ideal for producing the desired (S)-enantiomer of the target molecule.[12]
Advantages of Biocatalysis
The biocatalytic route offers several compelling advantages over its chemical counterpart:
-
High Enantio- and Regioselectivity: Enzymes are renowned for their exquisite stereoselectivity, often leading to products with very high enantiomeric excess (>99% ee) without the need for extensive optimization.[7]
-
Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near ambient temperature and atmospheric pressure, which reduces energy consumption and enhances safety.[6]
-
Environmental Sustainability: The use of water as a solvent, biodegradable catalysts (enzymes), and the generation of less hazardous waste contribute to a significantly greener process.[9][13]
-
Cost-Effectiveness: While the initial cost of an enzyme can be high, their high efficiency and potential for reuse (e.g., through immobilization) can make the overall process economically competitive, especially at an industrial scale.[14]
Head-to-Head Comparison: Performance and Practicality
| Parameter | Biocatalytic Synthesis (Whole-Cell Reduction) | Chemical Synthesis (Asymmetric Hydrogenation) |
| Catalyst | Carbonyl Reductase (e.g., from Candida parapsilosis) | Chiral Ruthenium Complex (e.g., Ru-BINAP) |
| Typical Yield | >90% | >95% |
| Enantiomeric Excess (ee) | >99% (S) | 90-99% (S) |
| Reaction Temperature | 25-40 °C[6] | 25-80 °C[3] |
| Reaction Pressure | Atmospheric | 4-100 atm H₂[2][15] |
| Solvent | Aqueous buffer, often with a co-solvent | Methanol, Ethanol, Dichloromethane[3] |
| Catalyst Loading | Whole cells (biomass) | 0.01 - 1 mol%[3] |
| Cofactor Requirement | NAD(P)H (requires regeneration system) | None |
| Downstream Processing | Cell removal, extraction, distillation | Catalyst removal, solvent evaporation, distillation |
| Environmental Impact | Lower, "greener" process[16] | Higher, use of heavy metals and organic solvents |
| Cost | Potentially lower at scale due to catalyst reusability[14] | High catalyst cost can be a major factor |
Experimental Workflows and Protocols
Biocatalytic Synthesis Workflow
Caption: Workflow for the biocatalytic synthesis of (S)-Methyl 4-hydroxy-3-methylbutyrate.
Protocol 1: Whole-Cell Bioreduction of Methyl 3-methyl-4-oxobutanoate
This protocol is a representative procedure based on the whole-cell reduction of similar β-keto esters using Candida parapsilosis.
-
Cell Cultivation: Cultivate Candida parapsilosis in a suitable growth medium (e.g., YPD broth) at 30°C with shaking for 48-72 hours.
-
Cell Harvesting and Preparation: Harvest the cells by centrifugation, wash with a phosphate buffer (pH 7.0), and resuspend in the same buffer to a desired cell concentration (e.g., 50 g/L wet cell weight).
-
Bioreduction:
-
In a reaction vessel, combine the cell suspension with methyl 3-methyl-4-oxobutanoate (e.g., 10 g/L).
-
Add a co-substrate for cofactor regeneration, such as glucose or isopropanol (e.g., 20 g/L).
-
Maintain the reaction at 30°C with gentle agitation.
-
Monitor the reaction progress by GC or HPLC. The reaction is typically complete within 24-48 hours.
-
-
Work-up and Purification:
-
Remove the cells by centrifugation or filtration.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure (S)-Methyl 4-hydroxy-3-methylbutyrate.
-
Chemical Synthesis Workflow
Caption: Workflow for the chemical asymmetric hydrogenation of methyl 3-methyl-4-oxobutanoate.
Protocol 2: Asymmetric Hydrogenation of Methyl 3-methyl-4-oxobutanoate
This protocol is a representative procedure based on the Ru-BINAP catalyzed hydrogenation of β-keto esters.[3][4]
-
Catalyst Preparation: Prepare the active catalyst in situ or use a pre-formed [RuCl((S)-BINAP)(p-cymene)]Cl complex.
-
Reaction Setup:
-
In a high-pressure reactor, dissolve methyl 3-methyl-4-oxobutanoate (e.g., 10 mmol) and the chiral ruthenium catalyst (e.g., 0.01-0.1 mol%) in an anhydrous solvent (e.g., methanol).
-
Seal the reactor and purge with argon, followed by hydrogen gas.
-
-
Hydrogenation:
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 50°C) with stirring.
-
Monitor the reaction progress by GC or HPLC. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reactor to room temperature and carefully release the pressure.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by passing through a short silica gel column to remove the catalyst, followed by vacuum distillation to obtain pure (S)-Methyl 4-hydroxy-3-methylbutyrate.
-
Conclusion and Future Outlook
Both biocatalytic and chemical synthesis routes offer viable pathways to (S)-Methyl 4-hydroxy-3-methylbutyrate. The choice between the two is often a balance between established methodologies and the drive for more sustainable and environmentally friendly processes.
The chemical approach, particularly asymmetric hydrogenation with ruthenium catalysts, is a powerful and well-understood method capable of delivering high yields and enantioselectivities. However, the associated costs, safety considerations with high-pressure hydrogen, and environmental impact are significant drawbacks.
In contrast, the biocatalytic route presents a compelling "green" alternative. The exceptional selectivity of enzymes, coupled with mild reaction conditions and reduced environmental footprint, makes it an increasingly attractive option, especially for industrial-scale production. While challenges such as enzyme stability and cofactor regeneration exist, ongoing advancements in enzyme engineering and process optimization are continuously improving the economic viability and robustness of biocatalytic processes.
For researchers and drug development professionals, the future likely lies in a synergistic approach, where the principles of green chemistry and the power of biocatalysis are increasingly integrated into synthetic strategies to produce chiral molecules like (S)-Methyl 4-hydroxy-3-methylbutyrate in a more sustainable, efficient, and cost-effective manner.
References
- Nachtergaele, P., et al. (2020). Does Enzymatic Catalysis lead to more Sustainable Chemicals Production? A Life Cycle Sustainability Assessment of Isopropyl Palmitate.
- Zhu, D., et al. (2009). Novel anti-Prelog stereospecific carbonyl reductases from Candida parapsilosis for asymmetric reduction of prochiral ketones. PubMed Central.
- Marie, A. (2024). Biocatalysis in Organic Synthesis: Enzymatic Pathways to Green Chemistry. Hilaris Publisher.
- Chemistry For Everyone. (2023).
- Domínguez de María, P., & Hollmann, F. (2015). On the (Un)greenness of Biocatalysis: Some Challenging Figures and Some Promising Options. Frontiers in Microbiology.
- Nielsen, P. M., et al. (2013). Environmental assessment of enzyme use in industrial production - a literature review. Journal of Cleaner Production.
- Noyori, R., et al. (1995). Asymmetric Hydrogenation of β-Keto Carboxylic Esters. A Practical, Purely Chemical Access to β-Hydroxy Carboxylic Esters in High Enantiomeric Excess. Journal of the American Chemical Society.
- Werkmeister, S., et al. (2007). Asymmetric hydrogenations one by one: differentiation of up to three beta-ketocarboxylic acid derivatives based on Ruthenium(II)
- Kong, S., et al. (2016). Asymmetric Hydrogenation of β-Keto Esters Catalyzed by Ruthenium Species Supported on Porous Organic Polymer. SciSpace.
- Hoke, J. B., Hollis, L. S., & Stern, E. W. (1993). Catalytic asymmetric hydrogenation of β-ketoesters using new BINAP complexes of ruthenium. Journal of Organometallic Chemistry.
- Guo, J., et al. (2012). Synthesis of Methyl(3S)-3-(tert-Butoxycarbonyl amino)
- Chadha, A., & Venkataraman, S. (2020).
- ChemicalBook. (2019).
- Chadha, A., & Baskar, B. (2014).
- Nakamura, K., et al. (2003).
- Baskar, B., et al. (2017). Whole Cells Mediated Biocatalytic Reduction of Alpha- Keto Esters. Current Trends in Biotechnology and Pharmacy.
- Brown, J. M. (1996). The discovery of a catalyst for asymmetric hydrogenation.
- BenchChem. (2025).
- Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PubMed Central.
- Hata, H., et al. (1991). Stereoselective reduction of diketones by a novel carbonyl reductase from Candida parapsilosis. The Journal of Organic Chemistry.
- Chemical Synthesis. (2025). methyl 4-cyano-4-oxobutanoate - C6H7NO3, density, melting point, boiling point, structural formula, synthesis.
- BenchChem. (2025). Application Notes and Protocols for the Asymmetric Hydrogenation of Methyl 2-(benzamidomethyl)
- Forzato, C., et al. (2002). Highly enantioselective reduction of ethyl 4-chloro-3-oxobutanoate to L- and D- 3-hydroxyesters with baker's yeast.
- Li, C., et al. (2015). Asymmetric synthesis of optically active methyl-2-benzamido-methyl-3-hydroxy-butyrate by robust short-chain alcohol dehydrogenases from Burkholderia gladioli.
- Faber, K. (2001). Biocatalytic Reductions: From Lab Curiosity to “First Choice”. Accounts of Chemical Research.
- May, O., et al. (2002). Biocatalytic vs. Chemical Synthesis of Enantiomerically Pure Compounds.
- Kumar, A., & Singh, S. (2023).
- Stork, G., & Rychnovsky, S. D. (1987). Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R, R)-(±)-. Organic Syntheses Procedure.
- ChemicalBook. (2023).
- Sharma, P., et al. (2023). Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. PubMed Central.
- Salomó, E., et al. (2018). Direct Asymmetric Hydrogenation of N-Methyl and N-Alkyl Imines with an Ir(III)H Catalyst. Journal of the American Chemical Society.
- Li, C., et al. (2015). Asymmetric synthesis of optically active methyl-2-benzamido-methyl-3-hydroxy-butyrate by robust short-chain alcohol dehydrogenases from Burkholderia gladioli.
- BenchChem. (2025). A Comparative Analysis: Biocatalytic vs.
- PubChem. (2021).
- Li, H., et al. (2005). Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains. PubMed.
- Ni, Y., et al. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. PubMed Central.
- Gomez-Fernandez, B., et al. (2023). Enantiodivergent biosynthesis of β-hydroxy esters by self-sufficient heterogeneous biocatalysts in a continuous flow. Green Chemistry.
- Sigma-Aldrich.
- Kumagai, N., & Shibasaki, M. (2018). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Accounts of Chemical Research.
- PubChem. (2021).
- Liu, Z., et al. (2011). Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl (S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System.
- CN102168117A - Method for preparing ethyl (R)
Sources
- 1. ethz.ch [ethz.ch]
- 2. Asymmetric hydrogenations one by one: differentiation of up to three beta-ketocarboxylic acid derivatives based on Ruthenium(II)-binap catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sci-hub.se [sci-hub.se]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. youtube.com [youtube.com]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel anti-Prelog stereospecific carbonyl reductases from Candida parapsilosis for asymmetric reduction of prochiral ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. enzymetechnicalassociation.org [enzymetechnicalassociation.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to the Cross-Validation of Analytical Results for (S)-Methyl 4-hydroxy-3-methylbutyrate
Introduction: The Imperative of Orthogonal Verification in Chiral Analysis
In pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile. (S)-Methyl 4-hydroxy-3-methylbutyrate, a valuable chiral building block, is no exception. Ensuring its enantiomeric purity is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, relying on a single analytical technique for quality control, no matter how robust, introduces an element of systemic risk.
This guide provides an in-depth, experience-driven comparison of orthogonal analytical techniques for the quantitative analysis and cross-validation of (S)-Methyl 4-hydroxy-3-methylbutyrate. Cross-validation, the practice of comparing results from two or more fundamentally different analytical methods, provides the highest degree of confidence in the accuracy of the reported values.[1] This principle is deeply embedded in the scientific and risk-based approaches to analytical procedure development and validation outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4] Our objective here is not merely to present protocols, but to elucidate the causal reasoning behind methodological choices, empowering researchers to design and execute self-validating analytical systems.
The Analytical Challenge: Physicochemical Properties of the Analyte
(S)-Methyl 4-hydroxy-3-methylbutyrate is a small, polar molecule containing both a hydroxyl and a methyl ester functional group. Its chirality stems from the stereocenter at the C3 position. These features dictate the analytical strategies:
-
Polarity & Volatility: The presence of a hydroxyl group makes the molecule relatively polar and non-volatile, posing a challenge for Gas Chromatography (GC) without prior derivatization.
-
Chromophoric Activity: The molecule lacks a strong UV-absorbing chromophore, which may necessitate derivatization for sensitive HPLC-UV detection or the use of alternative detection methods like mass spectrometry.
-
Chirality: The enantiomeric nature requires a chiral selector or a chiral environment to achieve separation or differentiation.
This guide will focus on two powerful, orthogonal approaches for its analysis: Chiral Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy using a chiral solvating agent.
Primary Technique: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a gold-standard technique for the analysis of volatile and semi-volatile compounds, offering exceptional separation efficiency and definitive identification through mass fragmentation patterns.[5][6] For a polar analyte like (S)-Methyl 4-hydroxy-3-methylbutyrate, the critical step is chemical derivatization, which serves two purposes: increasing volatility for GC analysis and enabling potential chiral separation.[7]
Causality Behind Derivatization
The primary reason for derivatization is to cap the active hydrogen on the hydroxyl group. This is typically achieved through silylation, converting the -OH group to a -O-Si(CH₃)₃ (trimethylsilyl or TMS) group. This transformation drastically reduces the molecule's polarity and boiling point, allowing it to traverse the GC column at a reasonable temperature without degradation.[7]
For chiral analysis, we employ a strategy of forming diastereomers by reacting the analyte with a chiral derivatizing agent. These diastereomers possess different physical properties and can be separated on a standard, non-chiral GC column.[7] This approach is often more rugged and cost-effective than relying on specialized chiral GC columns.
Caption: Workflow for Chiral GC-MS analysis via diastereomeric derivatization.
Experimental Protocol: Chiral GC-MS
-
Sample Preparation & Extraction:
-
Accurately weigh approximately 10 mg of the sample into a vial.
-
Dissolve in 1 mL of a suitable solvent (e.g., Dichloromethane).
-
If in a complex matrix, perform a liquid-liquid extraction into an organic solvent like ethyl acetate.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.[7]
-
-
Diastereomeric Derivatization:
-
To the dried residue, add 200 µL of a chiral alcohol, such as (S)-(+)-3-Methyl-2-butanol, and a catalytic amount of thionyl chloride (SOCl₂).
-
Seal the vial tightly and heat at 100°C for 1 hour to facilitate transesterification, forming diastereomeric esters.
-
Evaporate the excess reagent under a nitrogen stream.
-
To the new dried residue, add 100 µL of a silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).[7]
-
Seal and heat at 60°C for 20 minutes. Cool to room temperature before injection.
-
-
Instrumentation & Conditions:
-
GC System: Agilent 8890 GC (or equivalent).
-
Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm.
-
Injector: Split/Splitless, 250°C, Split ratio 20:1.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Initial 80°C hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.
-
MS System: Agilent 7010B GC/TQ (or equivalent).
-
Ion Source: Electron Ionization (EI), 70 eV, 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic fragment ions for the derivatized analyte. For the TMS-derivatized diastereomer, characteristic ions would be chosen based on fragmentation patterns.[5]
-
-
Data Analysis:
-
Integrate the peak areas for the two separated diastereomers.
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.
-
Orthogonal Technique: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an inherently quantitative technique that provides rich structural information. Crucially, it is orthogonal to chromatography as it does not involve a physical separation step. In a standard achiral solvent, the NMR spectra of two enantiomers are identical.[8] However, by introducing a chiral auxiliary, we can induce a diastereomeric environment, causing the enantiomers to exhibit distinct, resolvable signals.[9][10]
Causality Behind Chiral Solvating Agents (CSAs)
The mechanism relies on the formation of transient, non-covalent diastereomeric complexes between the analyte enantiomers and a Chiral Solvating Agent (CSA). These complexes have different magnetic environments, leading to a chemical shift non-equivalence (ΔΔδ) for certain protons in the analyte. By integrating the distinct signals, a direct and highly accurate quantification of the enantiomeric ratio can be achieved.[11] This method is non-destructive and requires minimal sample preparation beyond dissolving the sample and CSA in a suitable NMR solvent.
Caption: Decision workflow for selecting an appropriate analytical technique.
Experimental Protocol: ¹H NMR with a Chiral Solvating Agent
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of (S)-Methyl 4-hydroxy-3-methylbutyrate into a clean NMR tube.
-
Add a molar excess (typically 2-5 equivalents) of a suitable Chiral Solvating Agent. (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol is an excellent choice for interacting with esters and alcohols.
-
Dissolve the mixture in approximately 0.6 mL of a deuterated solvent (e.g., Benzene-d₆ or Chloroform-d). The choice of solvent can significantly impact the observed chemical shift separation.
-
-
Instrumentation & Acquisition:
-
Spectrometer: Bruker Avance III 500 MHz (or equivalent).
-
Probe: 5 mm BBO probe.
-
Experiment: Standard ¹H NMR acquisition.
-
Key Parameters:
-
Sufficient number of scans (e.g., 64-128) to achieve a high signal-to-noise ratio for accurate integration.
-
A relaxation delay (d1) of at least 5 times the longest T₁ of the signals being quantified to ensure full relaxation and accurate integration.
-
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Identify a well-resolved proton signal that shows clear separation (non-equivalence) for the two enantiomers. The methoxy protons (-OCH₃) or the protons on the carbon adjacent to the hydroxyl group are often good candidates.
-
Carefully integrate the two distinct signals corresponding to the S- and R-enantiomers.
-
Calculate the enantiomeric excess (% e.e.) from the integration values: % e.e. = [(Integral_S - Integral_R) / (Integral_S + Integral_R)] * 100.
-
Cross-Validation: Synthesizing the Data for Unimpeachable Results
The cornerstone of this process is the objective comparison of the quantitative results from the two orthogonal methods. The data should be presented clearly to demonstrate concordance. A successful cross-validation occurs when both techniques yield results that are statistically indistinguishable. This concordance validates both methods simultaneously.
Comparative Data Summary
The following table presents hypothetical but realistic data for the analysis of a batch of (S)-Methyl 4-hydroxy-3-methylbutyrate, demonstrating a successful cross-validation.
| Performance Parameter | Chiral GC-MS (via Diastereomers) | ¹H NMR with CSA | Acceptance Criteria (Typical) |
| Enantiomeric Excess (% e.e.) | 99.2% | 99.3% | Results should agree within ±0.5% |
| Precision (%RSD, n=6) | 0.15% | 0.11% | ≤ 2.0% for the major component |
| Limit of Quantification (LOQ) | ~0.05% of minor enantiomer | ~0.5% of minor enantiomer | Method must be sensitive enough for spec |
| Analysis Time per Sample | ~30 minutes | ~15 minutes | Dependent on project needs |
| Specificity | High (Mass Spec confirmation) | High (Structural confirmation) | No interference at analyte signals |
This data is illustrative and should be established for each specific method validation.
The data clearly shows that both the chromatographic and spectroscopic methods provide nearly identical values for enantiomeric excess, well within the predefined acceptance criteria. The high precision of both methods further strengthens the result. This agreement between two fundamentally different analytical principles provides a very high level of assurance in the reported enantiomeric purity of the material. This aligns with the principles of analytical procedure validation outlined in ICH Q2(R2).[12][13]
Conclusion and Senior Scientist Recommendations
The cross-validation of analytical results for (S)-Methyl 4-hydroxy-3-methylbutyrate using orthogonal techniques like chiral GC-MS and NMR spectroscopy is a powerful strategy to ensure data integrity. It moves beyond simple method validation to create a self-verifying analytical system that is robust, defensible, and scientifically sound.
-
For Routine Quality Control: Chiral GC-MS, once validated, is often preferable due to its higher sensitivity (lower LOQ) and amenability to automation, making it suitable for release testing of raw materials and final products.
-
For Structural Confirmation & Investigation: NMR spectroscopy is unparalleled for its ability to provide definitive structural information and an accurate, direct measure of enantiomeric ratio without chromatographic separation. It is an ideal tool for troubleshooting, reference standard characterization, and investigating out-of-specification results.
By employing both techniques in a cross-validation framework during method development and for key batch analyses, organizations can mitigate risks, ensure product quality, and build a robust data package for regulatory submissions, embodying the principles of modern, science- and risk-based analytical lifecycle management.[4][14]
References
- BenchChem. (2025). A Comparative Guide to Cross-Validation of Analytical Results for Chiral Purity. BenchChem.
- AIP Publishing. (n.d.). Qualitative Analysis of Methyl Ester by Using Gas Chromatography Tandem Mass Spectrometry Detector Through Its Fragmentation and. AIP Publishing.
- gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy.
- King, S., & Barron, A. (2011, May 16). NMR Spectroscopy of Stereoisomers. OpenStax-CNX.
- JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. JEOL Ltd.
- FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
- ResearchGate. (2018, June 15). NMR analysis of stereoisomer? ResearchGate.
- Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia.
- ACS Publications. (n.d.). 13C NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. Analytical Chemistry.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.
- gmp-compliance.org. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.
- ICH. (2023, November 1). ANALYTICAL PROCEDURE DEVELOPMENT Q14. International Council for Harmonisation.
- BenchChem. (n.d.). Application Note: GC-MS Analysis of (S)-2-Hydroxy-3-methylbutanoic Acid Derivatives. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 3. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. jeol.com [jeol.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: NMR Spectroscopy of Stereoisomers [orgspectroscopyint.blogspot.com]
- 9. researchgate.net [researchgate.net]
- 10. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (S)-Methyl 4-hydroxy-3-methylbutyrate
Hazard Assessment and Characterization
Before any disposal procedures are initiated, a thorough understanding of the potential hazards associated with (S)-Methyl 4-hydroxy-3-methylbutyrate is essential. Based on data from analogous beta-hydroxy esters, the following characteristics can be anticipated:
-
Physical State: Liquid
-
Classification: Likely a combustible liquid.[1] While not as easily ignited as flammable liquids, combustible liquids still pose a fire hazard and must be handled accordingly.
-
Health Hazards: May cause skin and eye irritation upon contact. Inhalation of vapors may lead to respiratory tract irritation.
-
Environmental Hazards: The environmental impact has not been fully elucidated. However, as with most synthetic organic compounds, release into the environment should be avoided.[2]
Table 1: Anticipated Hazard Profile of (S)-Methyl 4-hydroxy-3-methylbutyrate
| Hazard Category | Anticipated Classification | Primary Concerns |
| Physical | Combustible Liquid | Fire hazard upon heating or exposure to ignition sources. |
| Health | Skin/Eye Irritant | Can cause irritation upon direct contact. |
| Respiratory Irritant | Inhalation of vapors may cause respiratory discomfort. | |
| Environmental | Not Classified | Avoid release to soil and waterways.[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent use of appropriate PPE is non-negotiable when handling any laboratory chemical. For (S)-Methyl 4-hydroxy-3-methylbutyrate, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A flame-retardant lab coat should be worn to protect against accidental splashes and provide a barrier in the event of a fire.[3]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.
Segregation and Storage of Chemical Waste: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety. Incompatible chemicals, when mixed, can result in violent reactions, the release of toxic gases, or fires.
Waste Determination
(S)-Methyl 4-hydroxy-3-methylbutyrate should be treated as a hazardous waste. Specifically, it falls into the category of non-halogenated organic solvent waste. It is crucial not to dispose of this chemical down the drain or in regular trash.[4]
Satellite Accumulation Areas (SAAs)
Designated SAAs are essential for the safe, temporary storage of hazardous waste in the laboratory.[4] These areas must be:
-
At or near the point of waste generation.
-
Under the control of laboratory personnel.
-
Clearly marked with a "Hazardous Waste" sign.
Waste Container Selection and Labeling
-
Container Material: Use a chemically compatible container for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable for ester compounds. Avoid using metal containers, as residual acids or bases could lead to corrosion.
-
Container Labeling: All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "(S)-Methyl 4-hydroxy-3-methylbutyrate"
-
The approximate concentration or volume of the waste.
-
The primary hazard(s): "Combustible" and "Irritant"
-
The date of accumulation.
-
-
Container Management:
-
Keep waste containers closed at all times, except when adding waste.
-
Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.
-
Store waste containers in secondary containment to prevent the spread of material in case of a leak.
-
Diagram 1: Decision Workflow for Waste Segregation
Caption: Workflow for proper segregation and containment of (S)-Methyl 4-hydroxy-3-methylbutyrate waste.
Step-by-Step Disposal Protocol
-
Preparation: Ensure you are in a well-ventilated area and are wearing all required PPE. Have your labeled hazardous waste container ready in a secondary containment tray.
-
Transfer: Carefully pour the (S)-Methyl 4-hydroxy-3-methylbutyrate waste into the designated waste container using a funnel to prevent spills.
-
Rinsing: If you are disposing of an empty container that held (S)-Methyl 4-hydroxy-3-methylbutyrate, the first rinse with a suitable solvent (such as ethanol or isopropanol) must be collected as hazardous waste.[4] Subsequent rinses with water can typically be disposed of down the drain, but consult your institution's specific guidelines.
-
Closure: Securely cap the waste container immediately after adding the waste.
-
Storage: Place the sealed waste container in your designated SAA.
-
Documentation: Maintain a log of the waste generated in your laboratory.
-
Disposal: Once the waste container is full, or in accordance with your institution's policies, arrange for a pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]
Emergency Procedures: Responding to Spills and Exposures
In the event of an accidental release, a swift and appropriate response is critical to minimizing harm.
Spill Response
-
Small Spills (less than 100 mL):
-
Alert personnel in the immediate area.
-
If safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit. Do not use combustible materials like paper towels to absorb the bulk of the spill.[3]
-
Once absorbed, carefully scoop the material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
Dispose of all contaminated materials as hazardous waste.
-
-
Large Spills (greater than 100 mL):
-
Evacuate the immediate area.
-
Alert your supervisor and your institution's EHS department immediately.
-
If there is a fire hazard, turn off all ignition sources if it is safe to do so.
-
Prevent the spill from entering drains.
-
Allow trained emergency responders to handle the cleanup.
-
Exposure Response
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of (S)-Methyl 4-hydroxy-3-methylbutyrate is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and scientific excellence. By adhering to these guidelines, researchers can ensure that their work contributes to scientific advancement without compromising the well-being of themselves, their colleagues, or the environment. Always consult your institution's specific policies and your EHS department for guidance on hazardous waste management.
References
- Advanced Biotech. (2019).
- Biosynth. (2011). Safety Data Sheet: DL-3-Hydroxybutyric acid, sodium salt.
- Cayman Chemical. (2025). Safety Data Sheet: (S)
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
University of Illinois. (2024). Flammable Liquids. Division of Research Safety. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). School Chemistry Labs - Waste & Debris Fact Sheets. Retrieved from [Link]
- Fisher Scientific. (2025). Safety Data Sheet: Methyl (R)-(-)
- Biosynth. (2020).
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
Sources
Navigating the Safe Handling of (S)-Methyl 4-hydroxy-3-methylbutyrate: A Guide for Laboratory Professionals
Understanding the Compound: A Deduced Hazard Profile
(S)-Methyl 4-hydroxy-3-methylbutyrate is a chiral ester containing both a hydroxyl and a methyl group. Based on the analysis of its structural analogs, such as Methyl (R)-(-)-3-hydroxybutyrate and Methyl 4-hydroxy-3-methylbutanoate, a potential hazard profile can be deduced. The primary concerns are its potential as a combustible liquid and the likelihood of it causing skin and eye irritation upon direct contact. While comprehensive toxicological data is not available, it is prudent to handle this compound with the care afforded to all novel or sparsely documented laboratory chemicals.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment is paramount to ensuring personal safety. The following table summarizes the recommended PPE for various laboratory operations involving (S)-Methyl 4-hydroxy-3-methylbutyrate.
| Operation | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Benchtop Transfers & Weighing (small quantities) | Safety glasses with side shields | Nitrile or neoprene gloves, lab coat | Not generally required with adequate ventilation |
| Reactions & Heating | Chemical splash goggles or a face shield worn over safety glasses | Chemical-resistant gloves (Nitrile or neoprene), lab coat | Recommended to be performed in a certified chemical fume hood |
| Large-Scale Operations (>100 mL) | Face shield worn over chemical splash goggles | Chemical-resistant gloves, chemical-resistant apron over a lab coat | Mandatory use of a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles | Chemical-resistant gloves, disposable coveralls | Air-purifying respirator with organic vapor cartridges may be necessary depending on spill size and ventilation |
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the experimental context.
Caption: PPE selection workflow for handling (S)-Methyl 4-hydroxy-3-methylbutyrate.
Procedural Guidance for Safe Handling and Operations
Adherence to a stringent, step-by-step protocol is critical for minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls and Pre-Handling Checks
-
Ventilation: All work with (S)-Methyl 4-hydroxy-3-methylbutyrate should be conducted in a well-ventilated area. For procedures involving heating, potential for aerosolization, or handling of quantities greater than a few milliliters, a certified chemical fume hood is mandatory.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a spill kit appropriate for flammable liquids are readily accessible and in good working order.
-
Ignition Sources: As a precautionary measure based on its ester functional group, keep the compound away from open flames, hot surfaces, and other potential sources of ignition.[1]
Step-by-Step Handling Protocol
-
Donning PPE: Before handling the chemical, don the appropriate PPE as determined by your risk assessment and the guidelines in Section 2.
-
Container Inspection: Visually inspect the container for any signs of damage or leaks before opening.
-
Dispensing: When transferring the liquid, do so slowly and carefully to avoid splashing. Use a funnel or pipette for transfers between containers.
-
Heating and Reactions: If heating is required, use a well-controlled heating mantle or water bath. Avoid direct heating with an open flame. Ensure reactions are properly vented, preferably within a fume hood.
-
Post-Handling: After handling, wash hands thoroughly with soap and water. Clean any contaminated surfaces.
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
Operational Plan for Spills and Disposal
A clear and rehearsed plan for managing spills and waste is a cornerstone of laboratory safety.
Spill Response
-
Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and alert nearby personnel and your laboratory supervisor.
-
Ventilate: Increase ventilation to the area, if it is safe to do so.
-
Containment: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
Disposal Protocol
-
Waste Segregation: (S)-Methyl 4-hydroxy-3-methylbutyrate waste should be collected in a designated, labeled container for non-halogenated organic waste.[2] Do not mix with incompatible waste streams.
-
Container Management: Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area.
-
Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and the full chemical name.
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal. Do not dispose of this chemical down the drain.[3]
By implementing these comprehensive safety and handling protocols, researchers can confidently and safely work with (S)-Methyl 4-hydroxy-3-methylbutyrate, fostering a secure and productive research environment.
References
-
PubChem. . National Center for Biotechnology Information.
-
Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]
-
Chemtalk. (2008). Ester Disposal. [Link]
-
University of Arizona. (2015). Personal Protective Equipment Selection Guide. [Link]
-
University of California, Santa Barbara. (n.d.). Personal Protective Equipment. [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]
-
Environmental Protection Agency. (1980). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
